molecular formula C3H4N2O B3024183 1H-Pyrazol-3-ol CAS No. 60456-92-0

1H-Pyrazol-3-ol

Cat. No.: B3024183
CAS No.: 60456-92-0
M. Wt: 84.08 g/mol
InChI Key: XBYRMPXUBGMOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazol-3-ol is a useful research compound. Its molecular formula is C3H4N2O and its molecular weight is 84.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520837. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYRMPXUBGMOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929655
Record name 1H-Pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-45-1, 60456-92-0
Record name Pyrazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-3-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Dihydro-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PYRAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35JHQ8347
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Characterization of 1H-Pyrazol-3-ol Derivatives: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazol-3-ol derivatives are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and synthetic versatility. However, their rich structural chemistry, dominated by prototropic tautomerism, presents a significant characterization challenge. Misinterpretation of spectroscopic data can lead to incorrect structural assignment and flawed downstream analysis. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this compound class. We will move beyond rote data reporting to explain the causality behind experimental choices, focusing on the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy to unambiguously elucidate structure and tautomeric preference.

The Central Challenge: Prototropic Tautomerism

The defining characteristic of this compound derivatives is their existence as an equilibrium of multiple tautomeric forms. The primary tautomers are the OH-form (this compound) and the NH-form (1,2-dihydro-3H-pyrazol-3-one), with a potential minor contribution from a CH-form .[1] The position of this equilibrium is highly sensitive to the compound's substitution pattern, the physical state (solid vs. solution), and, most critically, the solvent used for analysis.[2][3][4] An accurate structural assignment is impossible without understanding and probing this dynamic behavior.

For instance, X-ray crystallography might confirm the presence of the OH-form in the solid state, often as hydrogen-bonded dimers.[2][3][4] However, in solution, the scenario can be vastly different. Nonpolar solvents like CDCl₃ tend to favor the OH-form, whereas polar solvents like DMSO-d₆ can shift the equilibrium, often stabilizing the NH-form or monomeric species.[2][4] Therefore, a multi-technique, multi-solvent approach is not just recommended; it is essential for trustworthy characterization.

Tautomerism cluster_OH OH-Form cluster_NH NH-Form cluster_CH CH-Form (minor) OH_Form This compound NH_Form 1,2-dihydro-3H- pyrazol-3-one OH_Form->NH_Form Prototropic Shift CH_Form 1,5-dihydro-4H- pyrazol-4-one NH_Form->CH_Form Prototropic Shift

Caption: Prototropic tautomerism in the this compound core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for elucidating the precise tautomeric form and substitution pattern in solution. A combination of ¹H, ¹³C, and often 2D experiments (COSY, HSQC, HMBC) provides an unambiguous structural fingerprint.

¹H NMR Spectroscopy

Core Insight: The key to ¹H NMR analysis is identifying the exchangeable proton (OH vs. NH) and the signals corresponding to the pyrazole ring protons at the C4 and C5 positions. The chemical shifts and coupling patterns are highly diagnostic.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5 mg of the derivative in ~0.6 mL of a deuterated solvent. Critically, acquire spectra in at least two solvents of differing polarity (e.g., CDCl₃ and DMSO-d₆) to probe tautomeric shifts.

  • Initial Acquisition: Run a standard 1D ¹H spectrum.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic OH or NH proton will broaden or disappear, confirming its identity.

  • Reference: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

Interpreting the ¹H NMR Spectrum:

  • OH Proton (OH-Form): Typically appears as a broad singlet in a downfield region, often δ 9.0-12.5 ppm.[2] This signal will exchange with D₂O.

  • NH Proton (NH-Form): Also a broad, exchangeable singlet, its position can vary widely depending on the environment.

  • Pyrazole H-5: In the OH-form, this proton is adjacent to the sp² nitrogen (N1) and typically resonates downfield, often as a doublet, around δ 7.6-7.8 ppm.[2]

  • Pyrazole H-4: This proton is coupled to H-5 and appears as a doublet around δ 5.8-6.0 ppm in the OH-form.[2] The coupling constant, ³J(H4,H5), is typically small, around 2-3 Hz.[2]

  • CH₂ Protons (NH-Form): The presence of the NH-tautomer introduces an sp³-hybridized carbon at C4, leading to a signal for a methylene group (CH₂) around δ 3.5-3.6 ppm.[1]

¹³C NMR Spectroscopy

Core Insight: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, provide direct evidence of the dominant tautomer.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial for reducing acquisition time.

  • Acquisition: Run a standard proton-decoupled ¹³C spectrum. Acquisition times will be longer than for ¹H NMR.

  • DEPT (Optional but Recommended): Running DEPT-135 and DEPT-90 experiments helps distinguish between CH, CH₂, and CH₃ carbons, which is invaluable for confirming assignments.

Interpreting the ¹³C NMR Spectrum:

  • C3 (Carbonyl vs. Hydroxyl): This is the most diagnostic signal. In the NH-form , C3 is a carbonyl carbon (C=O) and resonates significantly downfield (δ > 170 ppm). In the OH-form , C3 is attached to the hydroxyl group and resonates further upfield, typically in the δ 155-165 ppm range.[2]

  • C5: This carbon resonates around δ 129-140 ppm. Its exact shift is influenced by the N1-substituent and the tautomeric form.[2][5]

  • C4: In the OH-form , this is an sp² carbon and appears around δ 94-105 ppm.[2] In the NH-form , it becomes an sp³ carbon, shifting significantly upfield to δ ~40-50 ppm.

Table 1: Typical NMR Chemical Shifts (δ ppm) for 1-Phenyl-1H-pyrazol-3-ol in CDCl₃ (OH-Form)[2]
Proton (¹H) Chemical Shift (ppm)
OH~12.16 (broad s)
Pyrazole H-5~7.67 (d, J=2.6 Hz)
Pyrazole H-4~5.92 (d, J=2.6 Hz)
Carbon (¹³C) Chemical Shift (ppm)
Pyrazole C-3~164.0
Pyrazole C-5~129.1
Pyrazole C-4~94.2

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups and providing strong evidence for the dominant tautomer, especially in the solid state (KBr pellet) or as a concentrated solution (Nujol mull).

Experimental Protocol: FT-IR

  • Sample Preparation (KBr Pellet): Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Run a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric CO₂ and H₂O signals.

Interpreting the IR Spectrum:

  • OH-Form Signature: A very broad absorption band in the 3400-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch. The absence of a strong carbonyl peak is equally important.

  • NH-Form Signature: The presence of a strong, sharp absorption band between 1650-1720 cm⁻¹ is a definitive marker for the C=O stretch of the pyrazolone tautomer.[6][7] A moderate N-H stretching band may also be observed around 3100-3300 cm⁻¹.

  • Ring Vibrations: C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1615-1450 cm⁻¹ region.[7][8]

Table 2: Key Diagnostic IR Absorption Frequencies (cm⁻¹) for Pyrazol-3-ol Tautomers
Functional Group Typical Wavenumber (cm⁻¹)
O-H stretch (H-bonded)3400 - 2500 (very broad)
N-H stretch3300 - 3100
C=O stretch (Amide)1720 - 1650 (strong, sharp)
C=N / C=C stretch1615 - 1450

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and, by extension, the molecular formula of the synthesized derivative. High-resolution mass spectrometry (HRMS) provides the exact mass, leaving no ambiguity in the elemental composition.[9]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1-1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[9]

  • Instrument Setup: Calibrate the mass spectrometer. Select the appropriate ionization mode; Electrospray Ionization (ESI) is common for these polar compounds, typically run in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).[9]

  • Data Acquisition: Acquire the mass spectrum in full scan mode. For deeper structural analysis, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe characteristic daughter ions.[9]

Interpreting the Mass Spectrum:

  • Molecular Ion: The primary goal is to identify the molecular ion peak. In ESI, this will be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This confirms the molecular weight of the compound.

  • Fragmentation: While complex, the fragmentation of the pyrazole ring can provide structural clues. Common fragmentation pathways involve cleavage of the ring or loss of substituents.[10][11] The analysis of these patterns can help confirm the connectivity of the molecule.

MS_Workflow cluster_workflow Mass Spectrometry Workflow Sample Prepare Dilute Solution (e.g., MeOH, ACN) Ionization Electrospray Ionization (ESI) Positive or Negative Mode Sample->Ionization Analysis Full Scan MS Analysis Ionization->Analysis Confirmation Identify [M+H]⁺ or [M-H]⁻ Confirm Molecular Weight Analysis->Confirmation MSMS Tandem MS (MS/MS) (Structural Elucidation) Analysis->MSMS Optional HRMS HRMS for Exact Mass (Confirms Molecular Formula) Confirmation->HRMS MSMS->Confirmation

References

A Comprehensive Technical Guide to the Crystal Structure Analysis of Substituted 1H-Pyrazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 3D Structure in 1H-Pyrazol-3-ol Chemistry

The this compound scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The efficacy and properties of these compounds are not dictated solely by their chemical formula but are critically dependent on the three-dimensional arrangement of their atoms and the intermolecular interactions they form in the solid state. Understanding this intricate architecture, achieved primarily through single-crystal X-ray diffraction (SC-XRD), is paramount for establishing robust Structure-Activity Relationships (SAR) and for the rational design of new, more potent therapeutic agents and functional materials.[1]

This guide provides a comprehensive walkthrough of the crystal structure analysis of substituted this compound derivatives. It is designed to move beyond a simple recitation of methods, offering instead a field-proven perspective on the causality behind experimental choices, data interpretation, and the validation of structural findings. We will journey from the fundamental structural chemistry of the pyrazole ring to the intricacies of crystallization, data acquisition, structure refinement, and advanced analysis of the resulting crystal structure.

Section 1: The Unique Structural Chemistry of this compound

The this compound ring is not a static entity. Its chemical environment, particularly the nature of its substituents, dictates its preferred form and how it interacts with neighboring molecules.

Tautomerism: A Tale of Two Forms

A key feature of the this compound core is its ability to exist in different tautomeric forms, most commonly the keto (pyrazol-5-one) and enol (pyrazol-3-ol) forms. The position of a proton can shift between the nitrogen and oxygen atoms. The presence and nature of substituents can stabilize one form over the other, a phenomenon that has a profound impact on the molecule's hydrogen bonding capabilities and, consequently, its crystal packing.[2] Single-crystal XRD is the definitive method for unambiguously determining which tautomer exists in the solid state.

The Language of Interaction: Hydrogen Bonds and π-π Stacking

The pyrazole ring contains both hydrogen bond donors (the N-H group and the O-H group in the enol form) and acceptors (the pyridine-like nitrogen and the carbonyl oxygen in the keto form).[3] This duality allows for the formation of a rich variety of predictable and robust hydrogen-bonding networks, such as the common R²₂(8) ring motif, which often leads to the formation of inversion dimers.[4]

Furthermore, when aromatic substituents are present, π-π stacking interactions become a significant force in directing the crystal packing, influencing properties like solubility and stability. The interplay between these forces is a central theme in the crystal engineering of these compounds.

Section 2: Experimental Workflow for Single-Crystal X-ray Diffraction

The journey to a high-quality crystal structure is a meticulous process where each step is critical for the final outcome. The protocol described below is a self-validating system, ensuring that the data produced is reliable and reproducible.

Synthesis and Purification

The synthesis of substituted 1H-pyrazol-3-ols typically involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[5]

  • Pillar of Trustworthiness: The starting point for any crystallographic analysis is a compound of the highest possible purity. Impurities can inhibit crystal growth or, worse, become incorporated into the crystal lattice, leading to disorder and a potentially unsolvable structure. Therefore, rigorous purification, typically by recrystallization or column chromatography, is a non-negotiable first step. The purity should be confirmed by techniques like NMR spectroscopy and mass spectrometry.[6]

Crystal Growth: The Art and Science of Nucleation

Obtaining a single crystal suitable for XRD analysis—typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects—is often the most challenging part of the process.

Detailed Protocol for Slow Evaporation:

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A solvent in which the compound is too soluble will never become saturated, while a solvent in which it is poorly soluble will cause it to precipitate immediately as a powder.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over a period of days to weeks. The slower the evaporation, the higher the quality of the crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, and await the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This is the core experimental technique for determining the three-dimensional structure of a molecule.

Experimental Workflow Diagram:

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Start High-Quality Single Crystal Select Select & Mount Crystal on Goniometer Head Start->Select Cryo Cool Crystal in Nitrogen Stream (e.g., 100 K) Select->Cryo Diffractometer Place in X-ray Diffractometer Cryo->Diffractometer Collect Rotate Crystal and Collect Diffraction Images Diffractometer->Collect Process Process Data (Integration & Scaling) Collect->Process Solve Solve Structure (Determine Atom Positions) Process->Solve Refine Refine Structure (Optimize Parameters) Solve->Refine Validate Validate & Deposit (e.g., checkCIF, CCDC) Refine->Validate End Final Crystal Structure Validate->End

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, often using cryo-oil.[1]

  • Cryo-cooling: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) within the diffractometer.[1] This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are recorded by a detector.[3]

Section 3: From Raw Data to Refined Structure

The diffraction images contain the raw data that, through a series of computational steps, will reveal the molecular structure.

Data Processing and Structure Solution

The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to calculate the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using methods like intrinsic phasing (e.g., with SHELXT) to generate an initial electron density map.[3]

Structure Refinement

The initial model of the structure is refined using a least-squares method (e.g., with SHELXL).[3] This iterative process adjusts atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. Key indicators of a successful refinement include low R-factors (R1 < 0.05 is desirable) and a goodness-of-fit (GooF) value close to 1.0.

Structure Validation and Deposition
  • Authoritative Grounding: Before publication, the finalized crystal structure must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automatically checks the crystallographic information file (CIF) for syntactic and semantic errors, as well as for compliance with crystallographic conventions.

  • Trustworthiness: A cornerstone of scientific integrity is the public availability of data. All determined crystal structures should be deposited in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[7][8] Deposition generates a unique CCDC number that allows anyone to access the original data for verification and further research.

Section 4: Interpreting the Crystal Structure: A Deeper Dive

With a validated structure in hand, the real scientific inquiry begins.

Supramolecular Analysis with Hirshfeld Surfaces

While analysis of bond lengths and angles is fundamental, a deeper understanding comes from analyzing the interactions between molecules. Hirshfeld surface analysis is a powerful tool for this. It maps the regions of close intermolecular contact onto a 3D surface around the molecule, providing a visual and quantitative summary of all intermolecular interactions. For instance, Hirshfeld analysis of bis-pyrazole derivatives has shown the dominance of H...H, H...C, O...H, and N...H contacts in stabilizing the crystal packing.[9]

The Role of Substituents: Case Studies

The nature and position of substituents dramatically influence the resulting crystal structure.[2][3]

Logical Relationship Diagram:

Substituent_Effects Substituent Substituent Properties (Electronic, Steric) Tautomerism Tautomeric Form (Keto vs. Enol) Substituent->Tautomerism H_Bond Hydrogen Bonding (Donors/Acceptors) Substituent->H_Bond Interactions Other Interactions (π-stacking, Halogen Bonds) Substituent->Interactions Tautomerism->H_Bond Packing Crystal Packing Motif (e.g., Dimers, Catemers) H_Bond->Packing Final_Structure Overall Crystal Structure & Properties Packing->Final_Structure Interactions->Packing

Caption: Influence of Substituents on Crystal Structure.

Comparative Data Table:

The following table summarizes key crystallographic data for a few substituted pyrazole derivatives, illustrating the impact of different substituents.

Compound NameSubstituentCrystal SystemSpace GroupKey H-Bond MotifReference
1-(4-Chlorophenyl)-1H-pyrazol-3-ol4-Cl-Ph at N1MonoclinicP2₁/cO—H···N dimer[4]
4-Iodo-1H-pyrazoleIodo at C4MonoclinicP2₁/cN-H···N catemer (chain)[3]
4-Bromo-1H-pyrazoleBromo at C4MonoclinicC2/cN-H···N trimer[3]
(Z)-3-Methyl-1-phenyl-4-[...]-1H-pyrazol-5(4H)-onePhenyl at N1, Methyl at C3MonoclinicP2₁/nN-H···O[1]

As the table shows, even a simple change from a bromo to an iodo substituent at the 4-position can change the hydrogen bonding motif from a trimer to a catemer (a 1D chain), demonstrating the profound impact of subtle electronic and steric changes.[3]

Conclusion: An Integrated Approach to Structural Analysis

The crystal structure analysis of substituted this compound derivatives is a powerful, multi-faceted process that is indispensable for modern drug discovery and materials science. It requires a synergistic approach, combining meticulous experimental work—from synthesis and crystallization to high-quality data collection—with rigorous computational refinement and insightful interpretation. By understanding the causal links between chemical substitution, intermolecular forces, and solid-state architecture, researchers can move from serendipitous discovery to the rational design of molecules with tailored properties and functions. The protocols and principles outlined in this guide provide a robust framework for achieving this goal, emphasizing scientific integrity and the generation of reliable, verifiable structural knowledge.

References

Tautomeric Equilibrium of 1H-Pyrazol-3-ol in Different Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. Among these, the tautomeric equilibrium of 1H-pyrazol-3-ol and its derivatives is of significant interest due to their prevalence in pharmacologically active molecules. This technical guide provides an in-depth exploration of the tautomeric behavior of this compound in various solvent environments. We will delve into the structural nuances of the primary tautomers, the thermodynamic principles governing their interconversion, and the critical role of the solvent in shifting this equilibrium. This guide will further present detailed experimental protocols, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV/Vis) spectroscopy, alongside computational approaches, to empower researchers to meticulously characterize and quantify tautomeric populations.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazole derivatives are integral components in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are, in turn, dictated by the prevalent tautomeric form. This compound can exist in several tautomeric forms, with the most significant being the hydroxy (OH) and keto (NH) forms (Figure 1). The position of the proton fundamentally alters the molecule's hydrogen bonding capacity, polarity, and shape, thereby impacting its interactions with biological targets.

A thorough understanding and control of the tautomeric equilibrium are, therefore, paramount in the rational design of pyrazole-based drugs. The choice of solvent during synthesis, purification, formulation, and in vitro/in vivo testing can dramatically influence the tautomeric ratio, leading to variability in experimental outcomes and potentially affecting drug efficacy and safety.

The Tautomeric Landscape of this compound

The principal tautomeric forms of this compound are the aromatic this compound (OH-form) and the non-aromatic 1,2-dihydro-3H-pyrazol-3-one (NH-form or keto-form). A third, less common tautomer, the 2,4-dihydro-3H-pyrazol-3-one (CH-form), is generally less stable and not significantly populated under most conditions.

Tautomers OH This compound (OH-form) Aromatic NH 1,2-dihydro-3H-pyrazol-3-one (NH-form) Non-aromatic OH->NH Prototropic Shift

Caption: Prototropic tautomerism of this compound.

The relative stability of these tautomers is a delicate balance of several factors, including intramolecular hydrogen bonding, aromaticity, and, most critically, interactions with the surrounding solvent molecules.

The Decisive Role of the Solvent

The solvent environment plays a pivotal role in dictating the position of the tautomeric equilibrium. The general principle is that the polarity of the solvent can significantly affect the stability of individual tautomers.[2] Solvents can influence the equilibrium through:

  • Polarity and Dielectric Constant: Polar solvents tend to stabilize the more polar tautomer.

  • Hydrogen Bonding: Protic solvents can act as hydrogen bond donors or acceptors, competing with intramolecular hydrogen bonds and stabilizing specific tautomers. Aprotic solvents can also influence the equilibrium through their hydrogen bond accepting capabilities.

Nonpolar Aprotic Solvents (e.g., Chloroform, Benzene)

In nonpolar aprotic solvents such as deuterated chloroform (CDCl₃) or benzene (C₆D₆), the This compound (OH-form) is predominantly favored .[3][4] In these environments, the OH-form exists primarily as dimers, stabilized by strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyridine-like nitrogen (N2) of another.[3][4]

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide)

In polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the This compound (OH-form) also predominates . However, unlike in nonpolar solvents, the molecules exist mainly as monomers.[3][4] The strong hydrogen bond accepting nature of DMSO disrupts the intermolecular hydrogen bonding between the pyrazole molecules, leading to the formation of hydrogen bonds between the pyrazole's OH group and the solvent.[5]

Polar Protic Solvents (e.g., Methanol, Water)

Polar protic solvents, such as methanol and water, can act as both hydrogen bond donors and acceptors. This can lead to a more complex interplay of interactions. While the OH-form is generally still favored, the ability of these solvents to form strong hydrogen bonds can influence the equilibrium and potentially increase the population of the NH-form compared to aprotic solvents.[6] The disruption of the intramolecular hydrogen bond in the enol form of similar systems by protic solvents has been observed.[6]

Experimental Determination of Tautomeric Equilibrium

A multi-pronged approach combining spectroscopic and computational methods is essential for the accurate determination of tautomeric ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[7] ¹H, ¹³C, and ¹⁵N NMR provide distinct chemical shifts for the different tautomers.

  • Sample Preparation:

    • Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.

    • To aid in the assignment of tautomeric forms, synthesize "fixed" derivatives: 3-methoxy-1H-pyrazole (O-methylated, locks the OH-form) and 1-methyl-1,2-dihydro-3H-pyrazol-3-one (N-methylated, locks the NH-form). Prepare solutions of these standards in the same deuterated solvents.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for all samples at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) to allow for quantitative integration of the signals.

  • Data Analysis:

    • Identify the characteristic signals for each tautomer by comparing the spectrum of this compound with those of the fixed derivatives.

    • For the OH-form, look for the characteristic OH proton signal (often broad) and the signals for the pyrazole ring protons.

    • For the NH-form, look for the characteristic NH proton signal and the signals for the pyrazole ring protons, which will have different chemical shifts compared to the OH-form.

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the percentage of each tautomer using the following formula: % Tautomer A = (Integral of Signal A / (Integral of Signal A + Integral of Signal B)) * 100

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis PzOH This compound in deuterated solvent Acquire Acquire 1H, 13C, 15N NMR Spectra PzOH->Acquire FixedOH Fixed OH-form (O-methylated) FixedOH->Acquire FixedNH Fixed NH-form (N-methylated) FixedNH->Acquire Assign Assign signals using fixed derivatives Acquire->Assign Integrate Integrate characteristic signals Assign->Integrate Calculate Calculate Tautomer Ratio Integrate->Calculate

Caption: Experimental workflow for NMR-based tautomer analysis.

UV/Vis Spectroscopy

UV/Vis spectroscopy can be a valuable complementary technique, particularly for rapid screening of solvent effects. The different electronic structures of the tautomers result in distinct absorption spectra.

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in a wide range of spectroscopic grade solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Spectral Acquisition:

    • Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Analyze the changes in the position (λ_max) and intensity of the absorption bands as a function of solvent polarity.[8]

    • A significant shift in λ_max or the appearance of new bands can indicate a shift in the tautomeric equilibrium.[9]

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in different solvent environments using continuum solvation models (e.g., PCM).[10]

  • Structure Optimization:

    • Build the 3D structures of the OH and NH tautomers.

    • Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized structures.

    • Determine the relative Gibbs free energies (ΔG) to predict the most stable tautomer and the equilibrium constant (K_eq).[10]

Summary of Tautomeric Preference in Different Solvents

The following table summarizes the expected predominant tautomeric form of this compound in various solvents based on published studies.

SolventSolvent TypePredominant TautomerPredominant Species
Chloroform (CDCl₃)Nonpolar AproticOH-form [3][4]Dimer[3][4]
Benzene (C₆D₆)Nonpolar AproticOH-form [3][4]Dimer[3][4]
Dimethyl Sulfoxide (DMSO-d₆)Polar AproticOH-form [3][4]Monomer[3][4]
Methanol (CD₃OD)Polar ProticOH-form Monomer (H-bonded to solvent)
Water (D₂O)Polar ProticOH-form Monomer (H-bonded to solvent)

Implications for Drug Discovery and Development

The solvent-dependent tautomerism of this compound has significant implications for the pharmaceutical industry:

  • Structure-Activity Relationship (SAR) Studies: Inconsistent tautomeric ratios in different assay buffers can lead to misleading SAR data.

  • Crystallization and Polymorphism: The choice of crystallization solvent can determine which tautomer is present in the solid state, impacting the crystal packing and potentially leading to different polymorphs with varying solubility and bioavailability.

  • Formulation: The tautomeric form present in a drug formulation can affect its stability and release characteristics.

  • Bioavailability: The lipophilicity and membrane permeability of a drug can be influenced by its tautomeric state.

Conclusion

The tautomeric equilibrium of this compound is a dynamic process that is highly sensitive to the solvent environment. A comprehensive understanding of this phenomenon is crucial for researchers in medicinal chemistry and drug development. This guide has outlined the fundamental principles of pyrazole tautomerism, the profound influence of solvents, and detailed experimental and computational methodologies for its investigation. By applying these principles and techniques, scientists can gain precise control over the tautomeric behavior of pyrazole-containing molecules, ultimately leading to the development of safer and more effective medicines.

References

A Technical Guide to the Quantum Chemical Analysis of 1H-Pyrazol-3-ol Stability for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Pyrazol-3-ol and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The biological function of these molecules is intrinsically linked to their three-dimensional structure and, crucially, their tautomeric and isomeric forms. The relative stability of these forms dictates their interaction with biological targets. This in-depth technical guide provides a comprehensive framework for the quantum chemical calculation of this compound stability, offering researchers, scientists, and drug development professionals a robust methodology to predict and understand the energetic landscape of this important heterocyclic system. We will delve into the theoretical underpinnings of these calculations, provide a detailed, step-by-step computational workflow, and discuss the interpretation of the results in the context of drug design.

Introduction: The Significance of Tautomerism in this compound

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with applications ranging from anti-inflammatory to anti-cancer drugs.[1][2] this compound, a key derivative, can exist in several tautomeric forms due to the migration of a proton.[3][4] This phenomenon, known as prototropic tautomerism, results in distinct structural isomers with different physicochemical properties, including polarity, hydrogen bonding capabilities, and shape.[5] Consequently, each tautomer will exhibit a unique binding affinity for a given biological target. A thorough understanding of the relative stabilities of these tautomers is therefore paramount for rational drug design and the prediction of a molecule's behavior in a biological environment.

Quantum chemical calculations have emerged as a powerful tool to investigate these subtle energetic differences, providing insights that are often difficult to obtain experimentally.[6][7] By employing methods like Density Functional Theory (DFT), we can accurately model the electronic structure of molecules and predict their thermodynamic properties.[8][9]

Tautomers and Isomers of this compound

This compound can exist in three primary tautomeric forms, often referred to as the OH, NH, and CH forms.[3] These arise from the migration of a proton between the oxygen, nitrogen, and carbon atoms of the pyrazole ring.

  • This compound (OH-form): The hydroxyl form, where the proton resides on the oxygen atom.

  • 1,2-dihydro-3H-pyrazol-3-one (NH-form): A keto form where the proton is on a nitrogen atom, resulting in a carbonyl group.

  • 1,5-dihydro-4H-pyrazol-4-one (CH-form): Another keto form where the proton has migrated to a carbon atom.

The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the surrounding environment (gas phase vs. solvent).[3][5] Computational studies have consistently shown that the aromaticity of the pyrazole ring is a dominant factor in determining isomer stability, with aromatic tautomers being significantly more stable.

Below is a diagram illustrating the key tautomeric forms of this compound.

G cluster_OH This compound (OH-form) cluster_NH 1,2-dihydro-3H-pyrazol-3-one (NH-form) cluster_CH 1,5-dihydro-4H-pyrazol-4-one (CH-form) OH NH OH->NH Tautomerization CH NH->CH Tautomerization CH->OH Tautomerization

Caption: Tautomeric forms of this compound.

Methodology: A Rigorous Computational Workflow

To accurately determine the relative stabilities of the this compound tautomers, a systematic computational approach is required. The following protocol outlines a validated workflow using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[8][9]

Computational Workflow Diagram

workflow start Start: Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify Minima, Obtain ZPE) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2 or CCSD(T)) freq_calc->single_point solvation Solvation Model (e.g., PCM, SMD) single_point->solvation analysis Data Analysis (Relative Energies, Gibbs Free Energy) solvation->analysis end End: Determine Tautomer Stability analysis->end

Caption: Computational workflow for determining tautomer stability.

Step-by-Step Experimental Protocol

Step 1: Generation of Initial Structures

  • Construct the 3D coordinates for each tautomer (OH, NH, and CH forms) of this compound using a molecular builder and editor.

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

Step 2: Geometry Optimization

  • Rationale: To find the lowest energy conformation for each tautomer on the potential energy surface.

  • Method: Employ a DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[5][10]

  • Basis Set: Utilize a sufficiently large and flexible basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution.[5]

  • Software: Perform the calculations using a quantum chemistry software package like Gaussian, ORCA, or Spartan.

Step 3: Frequency Calculation

  • Rationale: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE). A true minimum will have no imaginary frequencies.

  • Method: Perform a frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

  • Output: The calculation will yield vibrational frequencies and thermochemical data, including the ZPVE, which must be added to the electronic energy for a more accurate total energy.

Step 4: Single-Point Energy Calculation (Optional but Recommended)

  • Rationale: To refine the electronic energy using a more accurate, albeit more computationally expensive, level of theory. This is particularly important for obtaining high-accuracy relative energies.

  • Method: Use a higher-level method such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

  • Procedure: Use the optimized geometries from Step 2 for these calculations.

Step 5: Inclusion of Solvent Effects

  • Rationale: To model the influence of a solvent on tautomer stability, as the relative energies can change significantly from the gas phase to a condensed phase.[3][8]

  • Method: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[3][11]

  • Procedure: Re-optimize the geometries in the presence of the chosen solvent or perform a single-point energy calculation with the solvation model on the gas-phase optimized structures.

Step 6: Data Analysis

  • Procedure:

    • Extract the total electronic energies (with ZPVE correction) for each tautomer from the output files.

    • If solvent calculations were performed, use the energies in solution.

    • Calculate the relative energies (ΔE) of the NH and CH tautomers with respect to the most stable tautomer (usually the OH form).

    • For a more rigorous comparison, calculate the relative Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K), which are also provided by the frequency calculation output.

Results and Discussion: Interpreting the Data

The primary output of these calculations will be the relative energies of the different tautomers. This data can be summarized in a table for clear comparison.

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
This compound (OH-form)0.000.00
1,2-dihydro-3H-pyrazol-3-one (NH-form)Calculated ValueCalculated Value
1,5-dihydro-4H-pyrazol-4-one (CH-form)Calculated ValueCalculated Value

Note: The values in this table are placeholders and would be populated with the results from the quantum chemical calculations.

A lower relative energy indicates greater stability. In the gas phase, the OH-form is generally predicted to be the most stable due to the aromaticity of the pyrazole ring.[12] The NH and CH forms, being non-aromatic, are significantly higher in energy.

The inclusion of a solvent can alter these relative stabilities.[3] Polar solvents may preferentially stabilize the more polar tautomers, such as the keto (NH and CH) forms, thereby reducing the energy difference between the tautomers.

Conclusion: Implications for Drug Discovery

The computational protocol outlined in this guide provides a reliable and accurate method for determining the relative stabilities of this compound tautomers. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding which tautomer is responsible for the observed biological activity.

  • Pharmacophore Modeling: Ensuring that the correct tautomeric form is used when developing pharmacophore models.

  • Docking and Virtual Screening: Improving the accuracy of binding pose prediction and virtual screening campaigns by considering the energetically accessible tautomers.

  • Lead Optimization: Guiding the chemical modification of lead compounds to favor the most active tautomer.

By integrating these quantum chemical calculations into the drug discovery pipeline, researchers can make more informed decisions, leading to the design of more potent and selective drug candidates.

References

1H-Pyrazol-3-ol: A Versatile Synthon for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazol-3-ol, a privileged heterocyclic scaffold, stands as a cornerstone in the synthesis of a diverse array of fused heterocyclic systems with significant applications in medicinal chemistry and materials science. Its unique electronic properties and inherent tautomerism endow it with a versatile reactivity profile, enabling its participation in a multitude of cyclization, condensation, and multicomponent reactions. This guide provides a comprehensive overview of the fundamental chemistry of this compound, its reactivity, and its strategic application in the construction of medicinally relevant fused pyrazole frameworks, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Detailed mechanistic insights and field-proven experimental protocols are presented to empower researchers in leveraging this remarkable building block for novel molecular design and drug discovery endeavors.

Introduction: The Significance of this compound

The pyrazole nucleus is a prominent feature in numerous biologically active compounds, contributing to a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Among the vast family of pyrazole derivatives, this compound (also known as 3-hydroxypyrazole or pyrazolin-5-one) has emerged as a particularly valuable and versatile building block in synthetic organic chemistry.[3] Its ability to act as a multifunctional synthon, possessing both nucleophilic and electrophilic centers, allows for the construction of complex molecular architectures, particularly fused heterocyclic systems that are often challenging to synthesize via other routes. Many of these fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are recognized as key pharmacophores in a range of therapeutic agents, including protein kinase inhibitors for cancer therapy.[4][5] This guide will delve into the core chemical principles governing the reactivity of this compound and showcase its synthetic utility in building these important heterocyclic scaffolds.

The Chemical Chameleon: Understanding Tautomerism and Reactivity

A profound understanding of the tautomeric nature of this compound is paramount to harnessing its synthetic potential. It can exist in three principal tautomeric forms: the OH-form (this compound), the CH-form (pyrazolin-5-one), and the NH-form (3-oxo-2,3-dihydro-1H-pyrazole).[6]

Tautomerism A This compound (OH-form) B Pyrazolin-5-one (CH-form) A->B Prototropic Shift C 3-Oxo-2,3-dihydro-1H-pyrazole (NH-form) B->C Prototropic Shift C->A Prototropic Shift

Caption: Tautomeric forms of this compound.

The equilibrium between these forms is subtly influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.[7][8] In nonpolar solvents, the OH-form often predominates and can exist as hydrogen-bonded dimers.[9] In contrast, polar solvents can favor the more polar CH- and NH-forms. This tautomeric flexibility is the key to its diverse reactivity:

  • Nucleophilicity: The exocyclic amino group in 5-aminopyrazoles (a common precursor to or derivative of this compound) is highly nucleophilic, as is the ring nitrogen atom.[10] The enolate character of the CH-form also provides a nucleophilic carbon at the C4 position.

  • Electrophilicity: The carbonyl group in the CH- and NH-forms is susceptible to nucleophilic attack.

This dual reactivity allows this compound and its derivatives to react with a wide range of electrophiles and nucleophiles, making it an ideal substrate for constructing fused ring systems.

A Gateway to Privileged Scaffolds: Synthesis of Fused Heterocycles

The strategic application of this compound as a building block has led to efficient synthetic routes for several important classes of fused heterocycles.

Pyrazolo[1,5-a]pyrimidines: Potent Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their potent inhibitory activity against various protein kinases, making them valuable scaffolds in cancer research.[4][10] The most common and efficient method for their synthesis involves the condensation of a 5-amino-1H-pyrazole (often derived from or used in conjunction with this compound chemistry) with a 1,3-dicarbonyl compound or its synthetic equivalent.[5]

The reaction proceeds via an initial condensation between the highly nucleophilic exocyclic amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization through the attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, followed by dehydration, affords the final pyrazolo[1,5-a]pyrimidine ring system.[5] The regioselectivity of the cyclization is generally high, driven by the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen.[10]

Pyrazolo_1_5_a_pyrimidine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 5-Amino-1H-pyrazole C Enamine Intermediate A->C Condensation B 1,3-Dicarbonyl Compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[1,5-a]pyrimidine D->E Dehydration

Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyrimidines.

Pyrazolo[3,4-b]pyridines: A Versatile Pharmacophore

The pyrazolo[3,4-b]pyridine core is another crucial heterocyclic scaffold found in numerous biologically active molecules.[11][12][13] The synthesis of this ring system often utilizes 5-aminopyrazoles, which can be readily prepared from this compound precursors. A common synthetic strategy involves the reaction of a 5-aminopyrazole with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.[12][14]

For instance, the reaction with an α,β-unsaturated carbonyl compound can proceed through a Michael addition of the exocyclic amino group, followed by cyclization and oxidation to furnish the aromatic pyrazolo[3,4-b]pyridine. Alternatively, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound provide a highly efficient, one-pot approach to this scaffold.[15]

Pyrazolo_3_4_b_pyridine_MCR cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Amino-1H-pyrazole D One-Pot Reaction A->D B Aldehyde B->D C Active Methylene Compound C->D E Pyrazolo[3,4-b]pyridine D->E Cyclocondensation

Caption: Multicomponent synthesis of Pyrazolo[3,4-b]pyridines.

Field-Proven Experimental Protocols

The following protocols are representative examples of the synthesis of fused heterocycles using pyrazole-based building blocks.

Protocol 1: Synthesis of a 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol describes the synthesis of a dihydroxy-pyrazolo[1,5-a]pyrimidine derivative from 5-amino-3-methylpyrazole and diethyl malonate, a classic example of the cyclocondensation reaction.[16]

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide in ethanol, add 5-amino-3-methylpyrazole.

  • To this mixture, add diethyl malonate dropwise with stirring.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Data Summary:

ReactantMolar RatioTypical YieldReference
5-Amino-3-methylpyrazole1~89%[16]
Diethyl malonate1
Sodium ethoxideexcess
Protocol 2: Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a one-pot, three-component synthesis of a substituted pyrazolo[3,4-b]pyridine.[15]

Materials:

  • An aromatic aldehyde

  • 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine

  • 3-(Cyanoacetyl)indole

  • Nano-magnetic metal-organic framework catalyst (e.g., Fe3O4@MIL-101(Cr)-N(CH2PO3)2)

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol), 3-(cyanoacetyl)indole (1 mmol), and the catalyst (20 mg).

  • Heat the mixture at 100 °C with stirring under solvent-free conditions.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by column chromatography to afford the desired pyrazolo[3,4-b]pyridine derivative.

Data Summary:

ComponentMolar RatioReaction ConditionsTypical YieldReference
Aldehyde derivative1100 °C, solvent-free, catalystHigh yields[15]
5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine1
3-(Cyanoacetyl)indole1

Conclusion and Future Perspectives

This compound and its derivatives continue to be indispensable tools in the arsenal of synthetic chemists. Their inherent tautomeric nature and resulting versatile reactivity provide a robust platform for the construction of a vast array of complex and medicinally relevant heterocyclic scaffolds. The development of novel multicomponent reactions and the use of innovative catalytic systems are expected to further expand the synthetic utility of this remarkable building block. As the demand for novel therapeutic agents and functional materials grows, the strategic application of this compound is poised to play an increasingly pivotal role in advancing chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted Pyrazol-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the core physicochemical properties of N-substituted pyrazol-3-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and observable properties, offering field-proven insights and detailed experimental methodologies.

The Pyrazol-3-one Core: A Privileged Scaffold in Medicinal Chemistry

N-substituted pyrazol-3-ones are five-membered heterocyclic compounds featuring a pyrazole ring with a ketone group at the 3-position and a substituent on one of the nitrogen atoms. This structural motif is a cornerstone in the design of numerous therapeutic agents due to its versatile biological activities, which include anti-inflammatory, analgesic, antipyretic, and neuroprotective properties.[1] A notable example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3] The therapeutic potential of these compounds is intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis of N-Substituted Pyrazol-3-ones: The Knorr Synthesis

The most prevalent and robust method for the synthesis of N-substituted pyrazol-3-ones is the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a substituted hydrazine.[4][5][6][7][8] This method is highly adaptable and suitable for generating a diverse library of pyrazolone derivatives.

Reaction Mechanism and Regioselectivity

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to the elimination of an alcohol and the formation of the stable pyrazolone ring.[4][5][6]

When unsymmetrical β-ketoesters are employed, the regioselectivity of the initial nucleophilic attack by the hydrazine becomes a critical factor, potentially leading to two regioisomeric products. The outcome is governed by the steric and electronic properties of the substituents on both reactants and the reaction conditions, such as pH.[4]

Diagram: Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification B_ketoester β-Ketoester Mixing Mixing in Ethanol/Acetic Acid B_ketoester->Mixing Hydrazine N-Substituted Hydrazine Hydrazine->Mixing Reflux Reflux Mixing->Reflux Cooling Cooling Reflux->Cooling Precipitation Precipitation (e.g., with ether) Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Product N-Substituted Pyrazol-3-one Recrystallization->Product

Caption: A generalized experimental workflow for the Knorr synthesis of N-substituted pyrazol-3-ones.

Detailed Experimental Protocol: Synthesis of Edaravone

This protocol outlines the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), a widely used pyrazolone derivative.[2][5]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (95%)

  • Diethyl ether

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker (100 mL)

  • Glass rod or spatula

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol) followed by the slow addition of phenylhydrazine (1.25 mL, 12.5 mmol). This addition is exothermic and should be performed with caution.[5]

  • Reflux: Assemble a reflux condenser and heat the reaction mixture in a heating mantle or water bath at 135-145 °C for 60 minutes. The mixture will gradually turn into a viscous, heavy syrup.[2][5]

  • Isolation of Crude Product: After the reflux period, remove the flask from the heat and allow it to cool slightly. Transfer the hot syrup into a 100 mL beaker and cool it thoroughly in an ice-water bath.

  • Precipitation: Add 2 mL of diethyl ether to the cooled syrup and stir vigorously with a glass rod or spatula. This will induce the precipitation of the crude product. Continue to add diethyl ether in small portions (up to a total of 8 mL) while stirring to ensure complete precipitation.[2]

  • Filtration: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether and allow it to air dry on the filter paper.

  • Purification by Recrystallization: Transfer the crude Edaravone to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. Once fully dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.[5]

  • Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry the product completely. The expected melting point is 125–127 °C.[5]

Tautomerism: The Chameleon-like Nature of Pyrazol-3-ones

A defining characteristic of N-substituted pyrazol-3-ones is their existence in multiple tautomeric forms. This dynamic equilibrium is highly sensitive to the nature of the substituents on the pyrazolone ring, the solvent, and the physical state (solid or solution). The three primary tautomers are the CH-form, the OH-form (enol), and the NH-form.

  • CH-form (Keto form): Characterized by a methylene group at the 4-position.

  • OH-form (Enol form): An aromatic tautomer with a hydroxyl group at the 3-position.

  • NH-form: Another tautomer where the proton resides on the second nitrogen atom.

The interplay between these forms is crucial as it dictates the molecule's reactivity, hydrogen bonding capabilities, and ultimately its biological activity. For instance, the enol form is often stabilized by conjugation and aromaticity.

Diagram: Tautomeric Equilibria of N-Substituted Pyrazol-3-ones

Tautomers CH_form CH-form (Keto) (4,5-dihydro-3H-pyrazol-3-one) OH_form OH-form (Enol) (1H-pyrazol-3-ol) CH_form->OH_form Keto-Enol Tautomerism NH_form NH-form (1,2-dihydro-3H-pyrazol-3-one) CH_form->NH_form OH_form->NH_form Annular Tautomerism

Caption: The principal tautomeric forms of N-substituted pyrazol-3-ones and their interconversion.

Spectral Properties: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and characterization of N-substituted pyrazol-3-ones, providing critical insights into their tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the different tautomers.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring are particularly informative. For example, the presence of a signal for a CH₂ group is indicative of the CH-form, while the absence of this signal and the appearance of a broad OH proton signal suggest the OH-form.

  • ¹³C NMR: The chemical shift of the C3 and C5 carbons can vary significantly depending on the predominant tautomer in solution.[7]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Phenyl-3-methyl-5-pyrazolone (Edaravone)

TautomerSolvent¹H NMR¹³C NMR
CH-form CDCl₃~3.4 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃), 7.1-7.5 (m, 5H, Ar-H)~170 (C=O), ~150 (C3), ~40 (C4), ~15 (CH₃)
OH-form DMSO-d₆~5.3 (s, 1H, C4-H), ~2.1 (s, 3H, CH₃), 7.2-7.8 (m, 5H, Ar-H), ~11.0 (br s, 1H, OH)~160 (C3-OH), ~145 (C5), ~90 (C4), ~10 (CH₃)

Note: Chemical shifts are approximate and can vary with concentration and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule, aiding in the identification of the predominant tautomeric form.

  • CH-form: A strong absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1700-1750 cm⁻¹.

  • OH-form: The C=O band is absent, and a broad O-H stretching band appears in the region of 3200-3600 cm⁻¹. A C=N stretching vibration may be observed around 1600-1650 cm⁻¹.

  • NH-form: An N-H stretching vibration can be observed in the range of 3100-3500 cm⁻¹.

UV-Vis Spectroscopy

The electronic absorption spectra of pyrazol-3-ones are sensitive to their tautomeric structure and the polarity of the solvent. Different tautomers exhibit distinct absorption maxima (λ_max). For example, the aromatic OH-form generally shows a bathochromic shift (shift to longer wavelengths) compared to the non-aromatic CH-form. The absorption characteristics can also be influenced by the nature of the N-substituent.

Acidity (pKa) and Lipophilicity (LogP): Key Determinants of Pharmacokinetics

The acidity and lipophilicity of N-substituted pyrazol-3-ones are critical physicochemical parameters that significantly influence their behavior in biological systems.

Acidity (pKa)

The pKa value reflects the tendency of a molecule to donate a proton. For pyrazol-3-ones, the acidity is primarily associated with the proton on the nitrogen atom or the hydroxyl group in the enol form. The pKa of Edaravone, for instance, is approximately 7.0, indicating that it is about 50% ionized at physiological pH (7.4).[9] This ionization is crucial for its biological activity, as the anionic form is believed to be a potent scavenger of reactive oxygen species.[9] The electronic nature of the N-substituent can significantly impact the pKa; electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

Experimental Protocol: Spectrophotometric pKa Determination

This protocol provides a reliable method for determining the pKa of a pyrazol-3-one derivative using UV-Vis spectrophotometry.[10][11]

Principle: The absorbance of a compound that can exist in acidic (HA) and basic (A⁻) forms with different absorption spectra will vary with the pH of the solution. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Materials:

  • Pyrazol-3-one derivative

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a 96-well microplate reader

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the pyrazol-3-one derivative in a suitable solvent (e.g., DMSO or ethanol).

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the compound should be low enough to be within the linear range of the spectrophotometer.

  • Spectra Acquisition: Record the UV-Vis spectrum of each sample solution over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. Alternatively, the pKa can be determined by fitting the data to the appropriate equation derived from the Henderson-Hasselbalch equation.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter for drug absorption and distribution. A balanced LogP is essential for a drug candidate to effectively cross biological membranes while maintaining sufficient aqueous solubility. QSAR studies have shown that LogP is a significant descriptor for the biological activity of pyrazolone derivatives.[1][12][13][14][15]

Table 2: Representative LogP Values for N-Substituted Pyrazol-3-ones

N-SubstituentLogP (Calculated)
-H~0.5
-CH₃~0.8
-C₂H₅~1.2
-Phenyl~1.5
-4-Chlorophenyl~2.2

Note: These are estimated values and can vary depending on the calculation method and other substituents on the ring.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for the experimental determination of LogP.[16][17][18]

Principle: The compound is partitioned between two immiscible phases, n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol, typically buffered to a specific pH, e.g., 7.4 for LogD determination). The concentration of the compound in each phase is then measured, and the partition coefficient is calculated.

Materials:

  • Pyrazol-3-one derivative

  • n-Octanol (HPLC grade)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Separatory funnels or vials

  • Shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and the aqueous buffer for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the pyrazol-3-one derivative in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both the n-octanol and aqueous phases.

  • Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the pyrazol-3-one derivative using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Conclusion: A Versatile Scaffold with Tunable Properties

N-substituted pyrazol-3-ones represent a privileged class of compounds with a rich and tunable physicochemical profile. Their synthesis is well-established, and their tautomeric behavior, while complex, provides opportunities for fine-tuning their properties. A thorough understanding and experimental characterization of their spectral properties, acidity, and lipophilicity are paramount for the rational design of novel pyrazolone-based therapeutic agents with optimized efficacy and pharmacokinetic profiles. The experimental protocols provided in this guide offer a robust framework for researchers to confidently and accurately assess these critical parameters in their drug discovery and development endeavors.

References

Methodological & Application

Facile One-Pot Synthesis of 1,5-Disubstituted-1H-pyrazol-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-153

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-disubstituted-1H-pyrazol-3-ols (also known as 1,5-disubstituted pyrazolin-5-ones) are privileged heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1][2][3][4] Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5][6] This application note presents an efficient, one-pot protocol for the synthesis of these valuable compounds via the cyclocondensation of β-ketoesters and substituted hydrazines. By explaining the causality behind the experimental design and providing a detailed, self-validating protocol, this guide serves as a comprehensive resource for researchers aiming to synthesize this important class of molecules.

Introduction: The Significance of the Pyrazol-3-ol Core

The pyrazole ring is a cornerstone in modern medicinal chemistry.[1][5] The specific subclass of 1,5-disubstituted-1H-pyrazol-3-ols is particularly noteworthy. The structural arrangement of a substituted pyrazole ring with a hydroxyl group (in its enol form) or a ketone (in its keto form) provides a unique combination of hydrogen bond donors and acceptors, making it an ideal pharmacophore for interacting with various biological targets.[6]

Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields due to the isolation of intermediates. The one-pot methodology described herein streamlines the process, offering significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it highly suitable for library synthesis in drug discovery campaigns.[7]

Reaction Principle and Mechanism

The synthesis is based on the classical Knorr pyrazole synthesis, a robust reaction involving the condensation of a 1,3-dicarbonyl compound (a β-ketoester in this case) with a hydrazine derivative.[2] The one-pot nature of this protocol is achieved by performing the entire sequence in a single vessel without the isolation of intermediates.

The reaction proceeds through two key mechanistic steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more basic nitrogen atom of the substituted hydrazine onto the ketone carbonyl of the β-ketoester. This is typically the more electrophilic carbonyl center. This step forms a transient hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms a five-membered ring intermediate which, upon elimination of an alcohol (from the ester) and water, yields the stable aromatic pyrazol-3-ol ring system. The reaction is often facilitated by a catalytic amount of acid to protonate the carbonyls, increasing their electrophilicity.[2]

Detailed Experimental Protocol

This protocol details the synthesis of 1-phenyl-5-methyl-1H-pyrazol-3-ol as a representative example. The methodology can be adapted for various substituted β-ketoesters and hydrazines.

Materials and Equipment
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Ethyl acetoacetateC₆H₁₀O₃130.14101.30 g (1.28 mL)1.0
PhenylhydrazineC₆H₈N₂108.14101.08 g (1.00 mL)1.0
Ethanol, AbsoluteC₂H₅OH46.07-20 mL-
Glacial Acetic AcidCH₃COOH60.05Catalytic~0.5 mL-
Round-bottom flask---50 mL-
Reflux condenser-----
Magnetic stirrer & hotplate-----
TLC plates (Silica gel 60 F₂₅₄)-----
Buchner funnel & filter paper-----
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.28 mL, 10 mmol).

  • Reagent Addition: Add 20 mL of absolute ethanol, followed by phenylhydrazine (1.00 mL, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.5 mL) to the mixture. The acid catalyzes both the hydrazone formation and the subsequent cyclization.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.

  • Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. Spot the starting materials (ethyl acetoacetate and phenylhydrazine) and the reaction mixture. The reaction is complete when the starting material spots are no longer visible, which typically takes 2-4 hours. This monitoring step is crucial for ensuring the reaction has gone to completion and avoids unnecessary heating.

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate as a pale yellow or off-white solid.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum or in a desiccator to a constant weight. The typical yield for this reaction is 80-90%.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the one-pot synthesis protocol.

G A Starting Materials (β-Ketoester, Hydrazine) C Combine in Flask (Stir at RT) A->C B Solvent & Catalyst (Ethanol, Acetic Acid) B->C D Heat to Reflux (~80-85 °C, 2-4h) C->D E Monitor by TLC D->E Cyclocondensation E->D Incomplete? F Cool to RT & Ice Bath E->F Complete? G Isolate by Filtration F->G Precipitation H Wash with Cold Solvent G->H I Dry Product H->I J Final Product (1,5-Disubstituted-1H-pyrazol-3-ol) I->J

Caption: Workflow for the one-pot synthesis of pyrazol-3-ols.

Characterization and Validation

To confirm the identity and purity of the synthesized 1-phenyl-5-methyl-1H-pyrazol-3-ol , the following characterization data are expected:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 127-130 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.5 (s, 1H, OH), 7.7 (d, 2H, Ar-H), 7.4 (t, 2H, Ar-H), 7.2 (t, 1H, Ar-H), 5.4 (s, 1H, pyrazole-CH), 2.2 (s, 3H, CH₃). Note: The pyrazole exists in tautomeric forms, and the exact chemical shifts can vary slightly.[8]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 160.1 (C=O/C-OH), 145.2 (C-N), 138.5 (Ar-C), 129.1 (Ar-CH), 125.0 (Ar-CH), 118.9 (Ar-CH), 90.5 (pyrazole-CH), 11.8 (CH₃).[9]

  • Mass Spectrometry (ESI+): m/z 175.08 [M+H]⁺.

Scope, Limitations, and Troubleshooting

  • Substrate Scope: This reaction is generally high-yielding for a variety of aromatic and aliphatic hydrazines. β-ketoesters with different ester groups (e.g., methyl, tert-butyl) and substitutions at the α- and γ-positions are also well-tolerated.[10]

  • Limitations: Sterically hindered hydrazines or β-ketoesters may require longer reaction times or stronger acid catalysis. Some substrates may lead to the formation of regioisomeric products, although the reaction of phenylhydrazine with ethyl acetoacetate is highly selective.

  • Troubleshooting:

    • Low Yield: Ensure starting materials are pure and the reaction has gone to completion via TLC. Incomplete reaction can be addressed by extending the reflux time.

    • Oily Product: If the product does not precipitate or oils out, it may be necessary to remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from a different solvent system (e.g., ethanol/water).

Conclusion

The one-pot synthesis of 1,5-disubstituted-1H-pyrazol-3-ols from β-ketoesters and hydrazines is a powerful and efficient method for accessing a pharmaceutically important class of heterocyclic compounds.[2][7] The protocol described provides a reliable, scalable, and straightforward procedure that is well-suited for both academic research and industrial drug development settings. The emphasis on reaction monitoring and clear characterization ensures the trustworthiness and reproducibility of the synthetic outcome.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] The metabolic stability of the pyrazole ring and its capacity for diverse substitutions make it a privileged scaffold in drug discovery.[5][6] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in oncology, feature this versatile core structure.[1][7]

Traditionally, the synthesis of pyrazole derivatives has relied on conventional heating methods, which often entail long reaction times, significant energy consumption, and the use of hazardous solvents. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a more efficient, rapid, and environmentally benign alternative.[8][9] This technology leverages the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[10] The primary advantages of MAOS include dramatic reductions in reaction time (from hours to minutes), improved product yields, and enhanced purity.[10] Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[8][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of pyrazole derivatives. We will delve into the underlying principles, present detailed and validated protocols for various synthetic routes, and offer insights into the rationale behind experimental choices to empower you in your research endeavors.

Core Principles of Microwave-Assisted Pyrazole Synthesis

The accelerated reaction rates observed in microwave chemistry stem from the efficient and direct transfer of energy to the reactants. Unlike conventional heating, which relies on conduction and convection, microwave irradiation generates heat volumetrically within the sample. This localized heating effect allows for precise temperature control and minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures.

The synthesis of the pyrazole ring typically involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. Common precursors include α,β-unsaturated carbonyl compounds (chalcones), 1,3-dicarbonyl compounds, and acetylenic ketones.[13][14] The general mechanism involves a nucleophilic attack by the hydrazine on a carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Below is a generalized workflow for the microwave-assisted synthesis of pyrazoles.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Product Isolation cluster_purification Purification A Combine Precursors (e.g., Chalcone, Hydrazine) B Add Solvent and Catalyst A->B C Seal Microwave Vial B->C D Set Microwave Parameters (Power, Temperature, Time) C->D E Initiate Irradiation D->E F Monitor Reaction (TLC) E->F G Cool Reaction Mixture F->G H Precipitate Product (e.g., add to ice water) G->H I Filter and Wash Solid H->I J Recrystallize Crude Product I->J K Characterize Pure Product (NMR, IR, MS) J->K

A generalized workflow for microwave-assisted pyrazole synthesis.

Comparative Data: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with traditional heating methods. The following tables summarize data for the synthesis of representative pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles
Product Method Temperature (°C) Time Yield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids
Product Method Temperature (°C) Time Yield (%)
Pyrazole-Oxadiazole HybridsMicrowave-AssistedNot Specified9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional HeatingNot Specified7-9 hoursNot Specified

Data in the tables is compiled from literature sources for illustrative purposes.[1]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of pyrazole derivatives from different starting materials. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of Pyrazoles from Chalcones

This protocol describes the cyclocondensation reaction of a chalcone with a hydrazine derivative. Chalcones are α,β-unsaturated ketones that serve as excellent precursors for pyrazole synthesis.

Reaction Scheme:

G Chalcone Chalcone Pyrazole Pyrazole Derivative Chalcone->Pyrazole Hydrazine Derivative, Ethanol, Acetic Acid (cat.), Microwave Hydrazine Hydrazine Derivative Hydrazine->Pyrazole

Synthesis of pyrazoles from chalcones via microwave irradiation.

Materials and Reagents:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Microwave reactor vial with a stir bar

  • Crushed ice

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Rationale for Experimental Choices:

  • Ethanol: A polar solvent that efficiently absorbs microwave energy and is a good solvent for the reactants.

  • Glacial Acetic Acid: A catalyst that protonates the carbonyl group of the chalcone, making it more susceptible to nucleophilic attack by the hydrazine.

  • Excess Hydrazine: To ensure complete consumption of the chalcone.

Protocol 2: One-Pot, Three-Component Synthesis of Pyrazol-5-ols

This protocol outlines a multi-component reaction (MCR) for the synthesis of pyrazol-5-ol derivatives. MCRs are highly efficient as they allow for the formation of complex molecules in a single step, reducing waste and saving time.

Reaction Scheme:

G Hydrazine Hydrazine Hydrate Pyrazolol Pyrazol-5-ol Derivative Hydrazine->Pyrazolol Graphene Oxide (cat.), Water, Microwave Ketoester Ethyl Acetoacetate Ketoester->Pyrazolol Nitrostyrene β-Nitrostyrene Nitrostyrene->Pyrazolol

One-pot, three-component synthesis of pyrazol-5-ols.

Materials and Reagents:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • β-Nitrostyrene

  • Graphene oxide (catalyst)

  • Water

  • Microwave reactor

Procedure:

  • This reaction is based on a sustainable and rapid microwave-assisted multi-component reaction strategy using graphene oxide as a heterogeneous catalyst in water.[15]

  • Optimize the reaction conditions by varying the microwave power (e.g., 180 W), reaction time (e.g., 4 minutes), and catalyst loading (e.g., 0.05 wt% GO in water) to achieve the highest yield.[15]

  • The plausible mechanism involves the condensation of hydrazine hydrate and ethyl acetoacetate to form a pyrazolone intermediate, which then undergoes a Michael addition with β-nitrostyrene, followed by cyclization to yield the final pyrazol-5-ol product.

  • The use of water as a solvent and a recyclable catalyst like graphene oxide makes this a green synthetic route.[15]

  • Upon completion, the product can be isolated through filtration and purified by recrystallization.

Rationale for Experimental Choices:

  • Graphene Oxide: A highly efficient and recyclable heterogeneous catalyst.[15]

  • Water: An environmentally benign solvent that is effective for this reaction under microwave irradiation.[15]

  • Microwave Irradiation: Significantly reduces the reaction time and improves the yield compared to conventional heating.[15]

Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol details the synthesis of pyrazole amines from aryl hydrazines and either 3-aminocrotononitrile or an α-cyanoketone.

Procedure:

  • In a fume hood, combine two millimoles of the aryl hydrazine hydrochloride and two millimoles of 3-aminocrotononitrile in a microwave vial.

  • Add five milliliters of 1 M hydrochloric acid.

  • Seal the microwave vial securely.

  • Place the vial in the microwave reactor and irradiate for 10-15 minutes.

  • After the reaction, cool the vial and collect the pure product via vacuum filtration.[16]

Rationale for Experimental Choices:

  • 1 M HCl: Provides an acidic medium to facilitate the reaction.

  • Microwave Heating: Enables rapid reaction completion, typically within minutes.[16]

  • Functional Group Tolerance: This method is advantageous due to its tolerance of a wide range of functional groups.[16]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or microwave power. The ratio of reactants can also be optimized.

  • Incomplete Reaction: Ensure proper sealing of the microwave vial to maintain pressure and temperature. The efficiency of stirring is also crucial for homogenous heating.[16]

  • Side Product Formation: Reducing the reaction temperature or time may minimize the formation of byproducts. Purification techniques such as column chromatography may be necessary.

Conclusion

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, and its application to the synthesis of pyrazole derivatives offers significant advantages over conventional methods. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the field of drug discovery and development. By leveraging the speed, efficiency, and sustainability of microwave chemistry, the exploration of novel pyrazole-based therapeutics can be greatly accelerated.

References

Application Notes & Protocols: The Strategic Use of 1H-Pyrazol-3-ol and its Derivatives in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives, particularly those derived from the 1H-pyrazol-3-ol (pyrazolone) nucleus, exhibit a remarkable spectrum of biological activities, most notably as potent anti-inflammatory agents.[4][5] This guide provides an in-depth exploration of the synthetic strategies employing pyrazole precursors for the development of next-generation anti-inflammatory drugs. We will dissect the chemical logic behind established synthetic routes, present detailed experimental protocols, and illuminate the mechanisms of action, focusing on the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38 MAPK).[6][7][8][9] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the pyrazole core for creating safer and more effective anti-inflammatory therapeutics.

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Design

Inflammation is a critical biological response, but its chronic dysregulation underlies a host of debilitating diseases, including rheumatoid arthritis and inflammatory bowel disease.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) have long been the frontline treatment, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] However, the non-selective inhibition of both the constitutive COX-1 and inducible COX-2 isoforms often leads to significant gastrointestinal and cardiovascular side effects.[11]

This therapeutic challenge spurred the development of selective COX-2 inhibitors, a class famously represented by the pyrazole-containing drug, Celecoxib.[5][8] The pyrazole ring system offers a unique combination of features that make it an exceptional pharmacophore:

  • Structural Rigidity and Versatility: The five-membered aromatic ring provides a stable, planar core that can be precisely decorated with various substituents at the N1, C3, C4, and C5 positions to modulate target affinity, selectivity, and pharmacokinetic properties.[10][12]

  • Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating critical interactions within enzyme active sites.[10]

  • Bioisosteric Potential: The pyrazole moiety can serve as a bioisostere for other common chemical groups like amides or imidazoles, allowing for fine-tuning of a molecule's physicochemical properties.[10]

Beyond COX-2, pyrazole derivatives have been successfully developed as potent inhibitors of other key inflammatory targets, such as p38 MAP kinase, which regulates the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][9]

This guide focuses on the synthetic utility of this compound and related precursors, providing the foundational knowledge and practical protocols to construct these high-value therapeutic agents.

Core Synthetic Strategies and Mechanistic Rationale

The construction of the pyrazole ring is most classically achieved through the condensation of a hydrazine derivative with a molecule containing a 1,3-dicarbonyl moiety or a functional equivalent.[3][12][13][14][15] The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and considerations of regioselectivity.

The Knorr Pyrazole Synthesis and its Variants

The Knorr synthesis, first described in the 19th century, remains a robust and widely used method. It involves the reaction of a β-ketoester or a 1,3-diketone with a hydrazine.[10][12]

  • Causality and Control: The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. When using an unsymmetrical 1,3-dicarbonyl compound, the reaction can yield a mixture of regioisomers. The reaction conditions (e.g., pH) can be adjusted to favor one isomer over the other, as the initial nucleophilic attack by the hydrazine can occur at either carbonyl group.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

An alternative and highly versatile route involves the reaction of α,β-unsaturated ketones or aldehydes (often chalcones) with hydrazines.[13][14][16]

  • Workflow Logic: This reaction typically first yields a pyrazoline (dihydropyrazole) intermediate through a Michael addition followed by cyclization.[14] The pyrazoline can then be oxidized to the corresponding aromatic pyrazole using various reagents like bromine or DDQ.[12] This two-step approach is advantageous for creating 1,3,5-trisubstituted pyrazoles, a common motif in potent anti-inflammatory agents.[16][17]

Multicomponent Reactions (MCRs)

For synthetic efficiency, MCRs have gained prominence. These one-pot reactions combine three or more starting materials to form the final product without isolating intermediates.[10][13] For instance, an aldehyde, a β-ketoester, and a hydrazine can be combined to directly form highly substituted pyrazoles, significantly streamlining the synthetic process.[10][18]

Visualization of a General Synthetic Workflow

The following diagram illustrates a common pathway for synthesizing a 1,3,5-trisubstituted pyrazole, a scaffold found in many anti-inflammatory drugs.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazoline Cyclization cluster_2 Step 3: Aromatization A Aromatic Aldehyde C Chalcone Intermediate (α,β-Unsaturated Ketone) A->C Base-catalyzed Claisen-Schmidt Condensation B Substituted Acetophenone B->C E Pyrazoline Intermediate C->E Reflux in Ethanol/Acetic Acid D Substituted Hydrazine D->E F 1,3,5-Trisubstituted Pyrazole (Final Product) E->F Oxidation (e.g., I₂, DDQ)

Caption: General workflow for pyrazole synthesis via a chalcone intermediate.

Biological Targets and Mechanism of Action

The anti-inflammatory effects of pyrazole derivatives are primarily achieved by targeting key enzymes and proteins in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective COX-2 inhibitors block the inducible enzyme responsible for inflammation while sparing the COX-1 enzyme, which is crucial for gastric mucosal protection.[8][11] Pyrazole-based inhibitors like Celecoxib fit snugly into a side pocket of the COX-2 active site, which is absent in COX-1, thereby conferring their selectivity.[8]

G cluster_pathway Inflammatory Cascade AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain, Fever) COX2->PGs Inhibitor Pyrazole-Based COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of action for pyrazole-based COX-2 inhibitors.

p38 MAP Kinase Inhibition

The p38 MAPK pathway is a critical signaling cascade activated by cellular stress and inflammatory cytokines.[9] Its activation leads to the downstream production of potent pro-inflammatory mediators, including TNF-α and IL-1β. Pyrazole-based inhibitors can bind to the ATP-binding pocket of p38 kinase, preventing its activation and thereby suppressing the inflammatory response at a transcriptional level.[7][18]

G cluster_pathway p38 MAPK Signaling Pathway Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MKK Upstream Kinases (MKK3/6) Stress->MKK P38 p38 MAP Kinase MKK->P38 TF Transcription Factors (e.g., AP-1, NF-κB) P38->TF Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TF->Cytokines Inhibitor Pyrazole-Based p38 Inhibitor Inhibitor->P38 Inhibition

Caption: Inhibition of the p38 MAPK pathway by pyrazole derivatives.

Table 1: Representative Pyrazole-Based Anti-Inflammatory Agents
Compound ClassTargetExample CompoundIC₅₀ (COX-2)Selectivity Index (COX-1/COX-2)Reference
Diaryl PyrazoleCOX-2Celecoxib0.045 µM327[19]
Pyrazole-Thymol HybridCOX-2 / 5-LOXCompound 8b0.043 µM316[19]
Pyrazole-SulfonamideCOX-2Compound 5u1.79 µM74.92[8]
Pyrazole-Pyridazine HybridCOX-2Compound 6d0.06 µM>1667[20]
Pyrazole Ureap38 MAPKBIRB 796--[9]

Detailed Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted and optimized for specific substrates and scales. Standard laboratory safety procedures must be followed at all times.

Protocol 1: Synthesis of a 1,3,5-Triaryl-2-Pyrazoline Derivative

Principle: This two-step protocol first involves a base-catalyzed Claisen-Schmidt condensation to form a chalcone, followed by cyclization with 4-hydrazinobenzenesulfonamide hydrochloride to yield a pyrazoline derivative structurally analogous to Celecoxib precursors.[14][16]

Materials and Reagents:

  • 4-Substituted acetophenone (1.0 eq)

  • Appropriately substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.1 eq)

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC apparatus

Procedure:

  • Step A: Chalcone Synthesis

    • Dissolve the 4-substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Slowly add an aqueous solution of NaOH while stirring vigorously at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

    • Once complete, pour the reaction mixture into ice-cold water.

    • Acidify with dilute HCl to precipitate the chalcone product.

    • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry in a desiccator. The product can be further purified by recrystallization from ethanol.

  • Step B: Pyrazoline Cyclization

    • Suspend the synthesized chalcone (1.0 eq) from Step A in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) to the suspension.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.[17]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude pyrazoline product.

    • Filter the solid, wash with water, and dry.

Purification and Characterization:

  • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Confirm the structure using spectroscopic methods:

    • IR: To identify key functional groups (e.g., N-H, C=N, SO₂).

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and regiochemistry.[14][16]

    • Mass Spectrometry: To determine the molecular weight.

Protocol 2: Synthesis of a 4-Arylmethylene-3-methyl-1-phenyl-pyrazol-5-one Derivative

Principle: This protocol starts with the synthesis of a pyrazolone core (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) via Knorr cyclization, followed by a condensation reaction at the active C4 position with an aromatic aldehyde.[11][21]

Materials and Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Step A: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

    • Combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in a round-bottom flask.

    • Add a small amount of glacial acetic acid as a catalyst.

    • Heat the mixture at 100-110 °C for 1-2 hours. The reaction is often exothermic initially.

    • Cool the reaction mixture. The product often solidifies upon cooling.

    • Recrystallize the crude product from hot ethanol or aqueous ethanol to obtain the pure pyrazolone intermediate.

  • Step B: Knoevenagel Condensation

    • Dissolve the pyrazolone from Step A (1.0 eq), the selected aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (1.0 eq) in glacial acetic acid.[21]

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the flask and pour the contents into ice-cold water.

    • A colored precipitate of the arylmethylene pyrazolone will form.

    • Filter the solid, wash extensively with water to remove acetic acid, and dry.

Purification and Characterization:

  • Purify the final product by recrystallization from ethanol or another suitable solvent.

  • Confirm the structure using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the C=C double bond at the 4-position and the integrity of the pyrazolone ring.[21]

Conclusion and Future Directions

The this compound scaffold and its synthetic relatives are undeniably powerful tools in the design of anti-inflammatory drugs. Their synthetic tractability allows for the creation of vast chemical libraries, while their structural features enable precise tuning for high potency and selectivity against key targets like COX-2 and p38 MAPK. The protocols and strategies outlined in this guide provide a solid foundation for researchers to build upon.

Future research will likely focus on developing pyrazole hybrids that possess multi-target activity, such as dual COX-2/5-LOX inhibitors, to achieve broader anti-inflammatory effects with improved safety profiles.[19][20] Furthermore, the application of green chemistry principles, such as microwave-assisted or ultrasound-assisted synthesis, will be crucial for developing more efficient and environmentally benign routes to these vital therapeutic agents.[5][10]

References

Application Notes and Protocols for 1H-Pyrazol-3-ol Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In recent years, derivatives of the 1H-Pyrazol-3-ol moiety have garnered significant attention within the oncology drug discovery pipeline. These heterocyclic compounds have demonstrated the ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][3] Many pyrazole derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways by targeting enzymes like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and tubulin polymerization.[1][4][5]

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis, in vitro evaluation, and preclinical assessment of this compound derivatives as potential anticancer agents. The methodologies are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind experimental choices to facilitate troubleshooting and adaptation.

Part 1: Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives is the foundational step in their evaluation as anticancer agents. A common and efficient method involves a one-pot, multi-component reaction, which offers advantages in terms of efficiency and reduced waste. The following protocol describes a general procedure that can be adapted for various substituted precursors.

Protocol 1: Microwave-Assisted One-Pot Synthesis

This protocol is based on the principle of a condensation reaction between a β-ketoester, a hydrazine derivative, and an aldehyde, facilitated by microwave irradiation to accelerate the reaction and improve yields.[6]

Rationale: The choice of a microwave-assisted, one-pot reaction is based on its efficiency and eco-friendliness compared to conventional heating methods.[6] It allows for rapid and uniform heating, significantly reducing reaction times and often leading to cleaner products with higher yields. Ethanol is selected as a green solvent.

Materials and Reagents:

  • Substituted Phenylhydrazine

  • Ethyl Acetoacetate

  • Aromatic Aldehyde

  • Ethanol (Absolute)

  • Piperidine (Catalyst)

  • Microwave Synthesizer

  • Round-bottom flask (10 mL microwave vial)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Column Chromatography setup (Silica gel)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Rotary Evaporator

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add substituted phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the desired aromatic aldehyde (1.0 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of absolute ethanol to the vial, followed by 2-3 drops of piperidine. The catalyst is crucial for promoting the initial condensation reactions.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes. Power should be set to ensure the target temperature is maintained.

  • Reaction Monitoring: After cooling to room temperature, check the reaction's progress using TLC with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, major spot indicates reaction completion.

  • Product Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The resulting crude solid is purified by column chromatography over silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure this compound derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthesis Workflow cluster_synthesis Synthesis & Purification Reactants 1. Mix Reactants (Hydrazine, β-Ketoester, Aldehyde) Solvent_Catalyst 2. Add Solvent (Ethanol) & Catalyst (Piperidine) Reactants->Solvent_Catalyst Microwave 3. Microwave Irradiation (120°C, 10-15 min) Solvent_Catalyst->Microwave TLC 4. Monitor Reaction (TLC) Microwave->TLC Evaporation 5. Solvent Evaporation (Rotary Evaporator) TLC->Evaporation If complete Purification 6. Column Chromatography Evaporation->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound derivatives.

Part 2: In Vitro Evaluation of Anticancer Activity

Initial screening of newly synthesized compounds is performed in vitro on a panel of human cancer cell lines to determine their cytotoxic potential and selectivity.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Rationale: This assay is chosen for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and cell viability. It provides a quantitative measure (IC₅₀) of a compound's potency.[7][8]

Materials and Reagents:

  • Human Cancer Cell Lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HCT-116 [colon]).[1][7]

  • Normal Human Cell Line (e.g., MCF-10A [non-cancerous breast]) for selectivity assessment.

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Compounds (dissolved in DMSO to make a stock solution).

  • Doxorubicin or Paclitaxel (as a positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (for dissolving formazan crystals).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data
CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MCF-10A (Normal) IC₅₀ (µM)
PZ-1 (Hypothetical) 8.5 ± 0.712.3 ± 1.16.1 ± 0.5> 100
Doxorubicin 0.9 ± 0.11.2 ± 0.20.8 ± 0.15.4 ± 0.6

Data represents mean ± standard deviation from three independent experiments.

In Vitro Cytotoxicity Workflow cluster_invitro MTT Assay Protocol Cell_Seeding 1. Seed Cancer Cells (96-well plate) Incubate1 2. Incubate (24h) for attachment Cell_Seeding->Incubate1 Treatment 3. Treat with Compounds (Serial Dilutions) Incubate1->Treatment Incubate2 4. Incubate (48-72h) Treatment->Incubate2 MTT_Add 5. Add MTT Reagent Incubate2->MTT_Add Incubate3 6. Incubate (4h) (Formazan formation) MTT_Add->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read_Plate 8. Read Absorbance (570 nm) Solubilize->Read_Plate Analysis 9. Data Analysis (Calculate IC50) Read_Plate->Analysis

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Part 3: Mechanism of Action (MOA) Elucidation

Understanding how a compound exerts its cytotoxic effects is critical. Pyrazole derivatives often act by inducing programmed cell death (apoptosis) or halting the cell division cycle.[5][9]

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells.[5] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, thus allowing for their differentiation.

Materials and Reagents:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow Cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 4: Cell Cycle Analysis

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).

Rationale: Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from replicating.[4][10] Pyrazole derivatives have been reported to cause arrest in G2/M or G0/G1 phases.[4][11] PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content.

Materials and Reagents:

  • Cancer cells treated with the test compound.

  • PBS.

  • 70% Ethanol (ice-cold) for fixation.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow Cytometer.

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

CDK-Mediated Cell Cycle Pathway cluster_pathway Potential Inhibition by Pyrazole Derivatives G1 G1 Phase CDK46 Cyclin D CDK4/6 S S Phase (DNA Synthesis) CDK2_E Cyclin E CDK2 G2 G2 Phase CDK1 Cyclin B CDK1 M M Phase (Mitosis) M->G1 CDK46->S G1/S Transition CDK2_E->G2 S Phase Progression CDK2_A Cyclin A CDK2 CDK1->M G2/M Transition Pyrazole This compound Derivative Pyrazole->CDK2_E Pyrazole->CDK1

Caption: Pyrazole derivatives may inhibit CDKs, leading to cell cycle arrest.[6][12]

Part 4: Preclinical In Vivo Evaluation

Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy and safety in a whole-organism context.

Protocol 5: Human Tumor Xenograft Mouse Model

This is the most common model for evaluating anticancer drug efficacy, where human cancer cells are implanted into immunocompromised mice.

Rationale: The xenograft model allows for the assessment of a compound's ability to inhibit tumor growth in a live physiological system, providing crucial data on bioavailability, dosing, and potential toxicity that cannot be obtained from in vitro assays.

Materials and Methods:

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID).

  • Human cancer cells used in vitro.

  • Matrigel (optional, to support tumor formation).

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80).

  • Calipers for tumor measurement.

  • Animal balance.

  • Sterile syringes and needles.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration: Administer the test compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Efficacy and Toxicity Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and general health status as indicators of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

In Vivo Xenograft Workflow cluster_invivo Xenograft Model Protocol Implantation 1. Implant Human Cancer Cells (Subcutaneous) Tumor_Growth 2. Allow Tumors to Grow (to ~100 mm³) Implantation->Tumor_Growth Randomize 3. Randomize Mice (Treatment & Control Groups) Tumor_Growth->Randomize Treatment 4. Administer Compound/Vehicle (e.g., Daily for 21 days) Randomize->Treatment Monitor 5. Monitor Tumor Volume & Animal Weight Treatment->Monitor Monitor->Treatment Repeat Dosing Endpoint 6. Study Endpoint (Euthanasia) Monitor->Endpoint End of Study Analysis 7. Excise & Weigh Tumors Calculate TGI Endpoint->Analysis

Caption: Key stages of an in vivo anticancer efficacy study using a xenograft model.

References

Introduction: The Significance of Pyrazol-3-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Coordination Chemistry of Pyrazol-3-ol Based Ligands

This technical guide provides a comprehensive overview of the synthesis of pyrazol-3-ol (also known as pyrazolone) ligands and their subsequent complexation with metal ions. Designed for researchers in medicinal chemistry, organic synthesis, and drug development, this document elucidates the fundamental principles, provides detailed experimental protocols, and discusses the significant applications of these compounds, particularly in the development of novel therapeutic agents.

Pyrazol-3-ol and its derivatives represent a prominent class of N-heterocyclic compounds that are cornerstones in medicinal chemistry.[1] Their versatile structure serves as a pharmacophore in numerous biologically active molecules.[2] The true potential of these scaffolds is often unlocked upon coordination with transition metal ions. The resulting metal complexes frequently exhibit enhanced biological activities—including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties—compared to the free ligands.[3][4][5]

This enhanced efficacy can be attributed to principles such as Tweest's chelation theory, which posits that the chelation process reduces the polarity of the central metal ion.[4] This increases the complex's lipophilicity, facilitating its transport across biological membranes and improving its interaction with intracellular targets.[4] The rich coordination chemistry of pyrazol-3-ol ligands, which can act as versatile N,O-bidentate chelating agents, allows for the systematic design of complexes with tailored electronic and steric properties, making them highly attractive for drug discovery.[3][6]

This guide focuses on the most robust and classical method for synthesizing the pyrazol-3-ol core—the Knorr pyrazole synthesis—and provides a framework for the subsequent generation and characterization of their metal complexes.

Section 1: Synthesis of Pyrazol-3-ol Ligands via Knorr Condensation

The Knorr pyrazole synthesis, first reported in 1883, remains a highly efficient and fundamental method for creating pyrazole and pyrazolone rings.[1][7] The most common variation for producing pyrazol-3-ol involves the acid-catalyzed condensation of a β-ketoester with a hydrazine derivative.[1][8]

The Underlying Chemistry: Mechanism and Rationale

The reaction proceeds through a two-stage mechanism: hydrazone formation followed by intramolecular cyclization.

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine derivative on the more electrophilic ketone carbonyl of the β-ketoester. The use of a catalytic amount of acid (e.g., glacial acetic acid) is crucial as it protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating this initial condensation step.[9][10]

  • Intramolecular Cyclization: The second nitrogen atom of the newly formed hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl. This step is typically the rate-limiting step and requires heating to overcome the activation energy. The subsequent elimination of an alcohol molecule (from the ester) leads to the formation of the stable, five-membered pyrazol-3-ol ring.[8]

An important feature of the resulting molecule is its ability to exist in tautomeric forms: the keto (pyrazolone) and the enol (pyrazol-3-ol) forms. While often drawn in the keto form, the enol tautomer is generally the major, more stable form observed in samples due to the aromaticity achieved in the five-membered ring.[8]

Caption: Figure 1: Mechanism of the Knorr Pyrazol-3-ol Synthesis.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from established procedures for the synthesis of pyrazolones from β-ketoesters.[1][8]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Amount (3 mmol scale)
Ethyl Benzoylacetate192.211.0577 mg (0.52 mL)
Hydrazine Hydrate (~64%)50.062.0300 mg (0.30 mL)
1-Propanol60.10Solvent3.0 mL
Glacial Acetic Acid60.05Catalyst~3 drops
Deionized Water18.02-~10 mL for workup

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the vial.

    • Rationale: 1-Propanol serves as a polar protic solvent capable of dissolving the reactants and facilitating the reaction at elevated temperatures. Acetic acid acts as the necessary acid catalyst.[8]

  • Heating: Place the vial on a hot plate with stirring capabilities and heat the mixture to approximately 100°C. Loosely cap the vial to prevent excessive solvent evaporation while avoiding pressure buildup.

  • Reaction Monitoring: After 1 hour, monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: 30% Ethyl Acetate / 70% Hexane.

    • Visualization: UV light (254 nm).

    • Procedure: Spot the starting material (ethyl benzoylacetate) in one lane and the reaction mixture in another. The reaction is complete upon the disappearance of the starting material spot.

  • Product Precipitation: Once the TLC analysis confirms the complete consumption of the ketoester, remove the vial from the heat. While the solution is still hot and stirring, add deionized water (~10 mL) to precipitate the crude product.

    • Rationale: The pyrazol-3-ol product is poorly soluble in water, especially compared to the propanol solvent. Adding water to the hot solution induces precipitation.[8]

  • Isolation and Purification: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Drying: Dry the purified solid product in a desiccator or a vacuum oven to a constant weight. Calculate the percentage yield. A typical yield for this reaction is high, often exceeding 75%.[11]

Characterization of the Ligand

Proper characterization is essential to confirm the identity and purity of the synthesized ligand.

TechniqueExpected Results for 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
Melting Point Literature values vary but are typically in the range of 236-244°C. A sharp melting range indicates high purity.[11]
FT-IR (KBr, cm⁻¹) Broad peak ~3200-3400 (O-H/N-H stretching), ~1640 (C=O stretching, keto tautomer), ~1590 (C=N stretching). The presence of both O-H and C=O peaks is consistent with the tautomeric equilibrium.[12]
¹H NMR (DMSO-d₆, δ/ppm) ~10.4 (s, 1H, NH), ~9.2 (s, 1H, NH/OH), ~7.2-7.8 (m, 5H, Ar-H), ~2.2 (s, CH₂ or CH depending on tautomer). The exact shifts and peak integrations confirm the structure.[11][13]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (C₉H₈N₂O = 160.17 g/mol ).[13]

Section 2: Synthesis of Pyrazol-3-ol Based Metal Complexes

Pyrazol-3-ol ligands readily coordinate with a variety of transition metal ions (e.g., Cu(II), Co(II), Zn(II), Ni(II)) to form stable complexes.[12][14] The deprotonated enolic hydroxyl group and the pyrazole ring's sp²-hybridized nitrogen atom (at position 2) act as donor sites, forming a stable five- or six-membered chelate ring with the metal center.

Caption: Figure 2: General Workflow for Ligand and Metal Complex Synthesis.

General Experimental Protocol for Metal Complexation

This protocol provides a general method for synthesizing a metal complex with a pyrazol-3-ol ligand, typically forming a complex with a 1:2 metal-to-ligand stoichiometry.[4][13]

Procedure:

  • Ligand Solution: Dissolve the synthesized pyrazol-3-ol ligand (2 mmol) in a suitable solvent (e.g., 15-20 mL of ethanol or methanol) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O) (1 mmol) in a minimal amount of the same solvent (5-10 mL).

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. A color change or the formation of a precipitate is often observed, indicating complex formation.

  • Isolation: After the reflux period, cool the mixture to room temperature. Collect the precipitated solid complex by vacuum filtration.

  • Washing and Drying: Wash the collected solid with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a low-boiling-point solvent like diethyl ether to facilitate drying. Dry the complex in a desiccator.

Characterization of the Metal Complex

Characterizing the complex is critical to confirm that coordination has occurred and to elucidate the complex's structure.

TechniqueExpected Observations and Interpretations
Elemental Analysis Provides the percentage composition (C, H, N) of the complex, which is used to confirm the proposed stoichiometric formula (e.g., [M(L)₂]).[12]
Molar Conductivity Measured in a solvent like DMSO or DMF. Low conductivity values (typically < 20 Ω⁻¹cm²mol⁻¹) indicate a non-electrolytic nature, suggesting that anions (like Cl⁻) are within the coordination sphere.[4]
FT-IR Spectroscopy Key Indicator of Coordination: The C=O stretching band (if present in the free ligand's keto form) may shift to a lower frequency. The broad O-H band disappears, confirming deprotonation. New, low-frequency bands may appear corresponding to M-N and M-O vibrations (~550-450 cm⁻¹).[12]
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex. The position of d-d transition bands can help infer the geometry of the complex (e.g., octahedral or tetrahedral).[12]
Magnetic Susceptibility Determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center. This is also used to help assign the geometry of the complex.[12]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can confirm the presence of coordinated water or solvent molecules by identifying mass loss at specific temperatures.[12]

Section 3: Applications in Medicinal Chemistry and Drug Development

The true value of pyrazol-3-ol based metal complexes lies in their broad spectrum of biological activities, making them compelling candidates for drug development.

  • Anticancer Agents: Many pyrazol-3-ol metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[5][15] For example, zinc and cobalt complexes have shown high cytotoxicity against Hep-G2 (liver cancer) and MGC80-3 (gastric cancer) cells, in some cases exceeding the activity of the standard chemotherapeutic drug cisplatin.[15] The proposed mechanism often involves intercalation with DNA or inhibition of critical enzymes.[4]

  • Antimicrobial and Antifungal Agents: The coordination of pyrazol-3-ol Schiff base ligands to metal ions like copper and cobalt has been shown to significantly enhance their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] This enhancement is often linked to the increased lipophilicity of the complex, allowing it to better penetrate microbial cell walls.[4]

  • Anti-inflammatory Agents: Pyrazolone derivatives, such as Antipyrine, have a long history as anti-inflammatory drugs.[10] Metal complexes of these ligands have also been investigated and found to possess potent anti-inflammatory properties, often exceeding the activity of the parent ligand.[5]

The versatility of the pyrazole core allows for extensive structural modification. By altering substituents on the pyrazole ring or the hydrazine precursor, researchers can fine-tune the steric and electronic properties of the ligand. This, in turn, influences the coordination geometry, stability, and ultimately, the biological activity of the final metal complex, embodying a key principle of modern drug design.[2][3]

Conclusion

The synthesis of pyrazol-3-ol based ligands via the Knorr condensation is a robust, high-yielding, and versatile method for accessing a critical class of chelating agents. The subsequent formation of metal complexes provides a pathway to novel compounds with significant therapeutic potential. The detailed protocols and characterization frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore this promising area of medicinal and bioinorganic chemistry. The ability to systematically modify the ligand structure and coordinate a wide range of metal ions ensures that pyrazol-3-ol based complexes will remain a fertile ground for the discovery of new therapeutic agents.

References

Application Notes & Protocols: The Development and Application of 1H-Pyrazol-3-ol Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1H-Pyrazol-3-ol Scaffold in Fluorescent Probe Design

The quest for novel molecular tools to visualize and quantify biological processes in real-time is a cornerstone of modern life sciences and drug discovery. Among the myriad of fluorophores, those built upon the 1H-pyrazole scaffold have emerged as particularly promising due to their remarkable synthetic versatility, favorable photophysical properties, and biocompatibility.[1][2] Specifically, the this compound (a tautomer of pyrazolin-3-one) core offers a unique combination of electronic properties and hydrogen-bonding capabilities, making it an exceptional platform for the rational design of fluorescent probes. These probes can be tailored to detect a wide array of analytes, from metal ions crucial in physiological and pathological processes to changes in the cellular microenvironment like pH.[3]

This guide provides an in-depth exploration of the development and application of this compound based fluorescent probes. We will delve into the fundamental design principles, provide a detailed synthetic protocol, and offer a comprehensive guide to their application in live-cell imaging. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers to adapt and innovate.

I. Core Principles and Design Strategy

The functionality of a this compound based fluorescent probe is contingent on the strategic integration of three key components: a fluorophore, a recognition moiety (receptor), and a signaling mechanism.

  • The this compound Fluorophore: The pyrazole ring itself can act as a fluorophore, often exhibiting blue fluorescence.[4] Its emission properties, such as quantum yield and Stokes shift, can be finely tuned through chemical modifications. The incorporation of electron-donating or withdrawing groups, or extending the π-conjugated system, are common strategies to modulate the fluorescence output.[1]

  • The Recognition Moiety: This is the part of the probe that selectively interacts with the target analyte. The choice of receptor is dictated by the target of interest. For instance, chelating groups like dipicolylamine can be incorporated to bind metal ions such as Zn²⁺,[3] while moieties susceptible to nucleophilic attack can be used to detect thiols.

  • The Signaling Mechanism: The interaction between the recognition moiety and the analyte must translate into a measurable change in the fluorescence signal. Common mechanisms include:

    • Photoinduced Electron Transfer (PET): In the "off" state, a PET process from a donor to the excited fluorophore quenches fluorescence. Binding of the analyte to the donor group suppresses PET, leading to a "turn-on" of fluorescence.

    • Intramolecular Charge Transfer (ICT): Analyte binding can alter the electronic distribution within the probe, leading to a shift in the emission wavelength (ratiometric sensing).

    • Förster Resonance Energy Transfer (FRET): This mechanism involves energy transfer from a donor fluorophore to an acceptor. The process is distance-dependent and can be modulated by analyte-induced conformational changes.

The following diagram illustrates the fundamental design principle of a "turn-on" this compound based fluorescent probe for metal ion detection utilizing the PET mechanism.

Probe_Design_Principle cluster_0 Probe in 'Off' State (No Analyte) cluster_1 Probe in 'On' State (Analyte Bound) Fluorophore_Off This compound (Fluorophore) Receptor_Off Receptor Fluorophore_Off->Receptor_Off PET Quenching No_Emission No/Low Fluorescence Excitation_Off Excitation Light Excitation_Off->Fluorophore_Off Fluorophore_On This compound (Fluorophore) Receptor_On Receptor-Analyte Complex Fluorophore_On->Receptor_On PET Blocked Emission Fluorescence Emission Fluorophore_On->Emission Analyte Analyte Analyte->Receptor_On Excitation_On Excitation Light Excitation_On->Fluorophore_On Live_Cell_Imaging_Workflow Cell_Culture 1. Cell Culture Seed cells on a glass-bottom dish and grow to desired confluency. Probe_Prep 2. Probe Preparation Prepare a stock solution of the probe in DMSO and dilute to the final working concentration in imaging medium. Cell_Culture->Probe_Prep Next Step Cell_Loading 3. Cell Loading Incubate cells with the probe-containing medium for the optimized duration. Probe_Prep->Cell_Loading Next Step Washing 4. Washing Wash cells with fresh imaging medium to remove excess probe. Cell_Loading->Washing Next Step Stimulation 5. Stimulation (Optional) Treat cells with the stimulus to induce changes in analyte concentration. Washing->Stimulation If applicable Imaging 6. Fluorescence Imaging Acquire images using a fluorescence microscope with appropriate filter sets. Washing->Imaging Directly if no stimulation Stimulation->Imaging Next Step Analysis 7. Data Analysis Quantify fluorescence intensity and analyze the results. Imaging->Analysis Final Step

References

Troubleshooting & Optimization

Improving the yield of 1H-Pyrazol-3-ol in Knorr synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request to create a technical support center with troubleshooting guides and FAQs for improving the yield of 1H-Pyrazol-3-ol in Knorr synthesis.

Technical Support Center: Knorr Pyrazole Synthesis

Welcome to the technical resource center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole derivatives, with a specific focus on optimizing the yield and purity of this compound and its analogues. Here, we address common challenges encountered during this foundational reaction, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing issues that can arise during the synthesis of this compound.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several sources. The Knorr synthesis, while robust, is sensitive to specific parameters that control the reaction kinetics and equilibrium.

Answer:

Several factors can contribute to low yields. Systematically investigating the following points is the most effective troubleshooting approach:

  • Reaction Temperature & Exotherm Control: The initial condensation of hydrazine with a β-ketoester (like ethyl acetoacetate) is often exothermic.[1][2] An uncontrolled temperature spike can lead to the formation of degradation products or unwanted side reactions.

    • Expert Insight: The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient.[2] It is crucial to use an ice bath during the initial addition of hydrazine and to add it slowly to maintain control. For larger scale reactions, monitoring the internal temperature is essential.[2]

  • Acid Catalysis & pH Control: The Knorr synthesis is typically acid-catalyzed.[3][4][5] The acid protonates a carbonyl oxygen, activating the corresponding carbon for nucleophilic attack by the hydrazine.[6] Without sufficient catalysis, the reaction rate will be impractically slow.

    • Expert Insight: While catalysis is necessary, excessively strong acidic conditions can lead to hydrolysis of the ester or other side reactions. The optimal pH is often weakly acidic. Mechanistic studies have shown that at higher pH (e.g., pH 7 or 8.5), the initial hydrazone may form but the crucial cyclization step to the pyrazole does not occur efficiently.[6] A few drops of glacial acetic acid are often sufficient for lab-scale reactions.[7]

  • Purity of Starting Materials: Hydrazine is susceptible to oxidation, and β-ketoesters can undergo self-condensation or hydrolysis. Using old or impure reagents is a frequent cause of low yields and complex product mixtures.

    • Recommendation: Use freshly opened or purified reagents whenever possible. Ensure your β-ketoester (e.g., ethyl acetoacetate) is pure and that the hydrazine hydrate has the correct concentration.

  • Inefficient Workup and Isolation: The desired this compound product might be more soluble in the workup solvent than anticipated, leading to losses during filtration.

    • Recommendation: After the reaction, cooling the mixture slowly on an ice bath is critical to induce crystallization.[1][8] If the product separates as an oil, vigorous stirring and scratching the flask with a glass rod can initiate precipitation.[9] Adding a small amount of a solvent in which the product is poorly soluble, like diethyl ether, can also effectively induce crystallization.[1][5]

Q2: I'm getting a mixture of products. How can I improve the regioselectivity of the reaction?

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomeric pyrazoles is a significant challenge.[5][10] For the synthesis of this compound from ethyl acetoacetate, this is less of an issue due to the inherent electronic differences between the ketone and ester carbonyls.

Answer:

The regioselectivity is governed by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first. In the case of ethyl acetoacetate, the ketone carbonyl is significantly more electrophilic and reactive towards nucleophiles than the ester carbonyl.[9]

  • Inherent Selectivity: The reaction between hydrazine and ethyl acetoacetate is highly regioselective. The more nucleophilic nitrogen atom of the hydrazine attacks the more electrophilic ketone carbonyl, leading to the desired pyrazol-3-ol (or its pyrazolone tautomer) as the major product.[7][9]

  • Controlling Factors in Other Systems: For less differentiated dicarbonyls, regioselectivity can be influenced by:

    • Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.[10]

    • pH Control: The nature of the hydrazine species (free base vs. hydrochloride salt) can dramatically affect the regiochemical outcome. It has been shown that using arylhydrazine hydrochlorides can favor one regioisomer, while the free base form can lead exclusively to the other.[11]

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which tautomer of the dicarbonyl is present and stabilize different transition states, thereby affecting the isomeric ratio.[10]

Q3: My reaction stalls, and TLC analysis shows a persistent intermediate spot. What is happening?

If the reaction does not proceed to completion, it is likely that the cyclization step is being inhibited.

Answer:

The reaction proceeds via a hydrazone intermediate, which must then undergo an intramolecular cyclization followed by dehydration to form the final pyrazole ring.[5][7]

  • Mechanism: The first step is the formation of the hydrazone at the more reactive carbonyl group. The second, and often rate-limiting, step is the intramolecular attack of the second nitrogen atom onto the remaining carbonyl (the ester, in the case of ethyl acetoacetate).[7]

  • Troubleshooting a Stalled Reaction:

    • Insufficient Heating: The cyclization/dehydration step often requires thermal energy. Ensure the reaction is heated to an appropriate temperature (reflux is common) for a sufficient duration.[1][7]

    • Catalyst Deactivation: The acid catalyst may be neutralized if basic impurities are present in the starting materials or solvent. Adding a small, additional amount of acetic acid can sometimes restart a stalled reaction.

    • Water Removal: The final step is a dehydration. While often not explicitly controlled in simple lab preparations, in some cases, the equilibrium can be driven towards the product by removing water, for instance, with a Dean-Stark apparatus, though this is not typical for standard Knorr conditions.

.dot { max-width: 760px; margin: 0 auto; }

Knorr_Mechanism Figure 1: Knorr Synthesis Mechanism for this compound cluster_start Reactants cluster_intermediate Intermediates cluster_product Product EAA Ethyl Acetoacetate (β-Ketoester) Hydrazone Hydrazone Intermediate EAA->Hydrazone Condensation (-H₂O) (Acid Catalyzed) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Cyclic Intermediate (Hemiaminal) Hydrazone->Cyclic Intramolecular Cyclization Pyrazolone Pyrazol-5-one (Keto Tautomer) Cyclic->Pyrazolone Dehydration (-EtOH) Pyrazolol This compound (Enol Tautomer) Pyrazolone->Pyrazolol

Caption: Figure 1: Knorr Synthesis Mechanism for this compound.

Optimized Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and high yield.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

This protocol is a standard laboratory procedure for the synthesis of the keto tautomer of 3-methyl-1H-pyrazol-3-ol from ethyl acetoacetate and hydrazine hydrate.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Hydrazine hydrate (~50-60% solution, 1.2 eq)

  • Ethanol or 1-Propanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Diethyl Ether (for crystallization)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (e.g., 10 mmol, 1.30 g) and ethanol (20 mL).[7]

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.[7]

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (e.g., 12 mmol) to the flask. Caution: The initial reaction can be exothermic. Add slowly and consider cooling in an ice bath if the addition is done neat (without solvent).[1]

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the alcohol used) and maintain for 1-2 hours.[1][7]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the ethyl acetoacetate starting material.[7][12] A suitable mobile phase is 30% ethyl acetate in hexanes.[7]

  • Isolation & Crystallization: Once the starting material is consumed, turn off the heat and allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.[8] If no solid forms, add a small amount of diethyl ether and stir vigorously to induce crystallization.[5]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water or diethyl ether to remove soluble impurities.[8]

  • Drying: Allow the product to air dry or dry in a vacuum oven to obtain the final product. For higher purity, the product can be recrystallized from hot ethanol.[5]

Protocol 2: Purification by Recrystallization

Impurities can significantly lower the melting point and affect the characterization of your product. Recrystallization is a powerful purification technique.

  • Solvent Selection: Choose a solvent in which the pyrazolol is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a common and effective choice.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form, the flask can be moved to an ice bath to maximize product recovery.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the crystals to a constant weight.

Troubleshooting Flowchart

This logical diagram provides a step-by-step guide to diagnosing and solving common synthesis problems.

.dot { max-width: 760px; margin: 0 auto; }

Troubleshooting_Flowchart Figure 2: Troubleshooting the Knorr Synthesis cluster_low_yield Low Yield Path cluster_good_yield Good Yield Path decision decision solution solution start Start Synthesis check_yield Reaction Complete. Is Yield > 70%? start->check_yield check_tlc Analyze Crude Mixture by TLC check_yield->check_tlc No is_pure Is Product Pure? check_yield->is_pure Yes sm_present Starting Material (SM) Present? check_tlc->sm_present no_sm Complex Mixture / Streaking? sm_present->no_sm No extend_time Action: Extend reaction time and/or add catalyst. sm_present->extend_time Yes check_reagents Problem: Impure Reagents or Side Reactions. no_sm->check_reagents Yes check_temp Action: Verify reaction temp. Ensure proper reflux. extend_time->check_temp check_temp->start Re-run purify_reagents Solution: Use fresh/purified reagents. Control exotherm. check_reagents->purify_reagents purify_reagents->start Re-run check_purity Check Purity (NMR/MP) recrystallize Action: Recrystallize product from suitable solvent (e.g., Ethanol). is_pure->recrystallize No success Synthesis Successful is_pure->success Yes recrystallize->success

Caption: Figure 2: Troubleshooting the Knorr Synthesis.

Data Summary

Effective process optimization relies on understanding how variables impact the outcome.

ParameterPotential IssueRecommended ActionExpected Outcome
Temperature Uncontrolled exotherm leads to side products.Slow, dropwise addition of hydrazine with cooling.[1][2]Minimizes impurity formation, improves yield.
Catalyst (Acid) Reaction is slow or stalls.Add 3-5 drops of glacial acetic acid per 10 mmol substrate.[7]Increases reaction rate by activating the carbonyl.
pH Cyclization of hydrazone intermediate is inhibited.Maintain a weakly acidic environment.[6]Facilitates both condensation and cyclization steps.
Reaction Time Incomplete conversion of starting material.Monitor by TLC until starting material is consumed (typically 1-2h).[7][12]Maximizes conversion to the desired product.
Workup Product oils out or remains in solution.Cool slowly, stir vigorously, add anti-solvent (ether).[1][5][9]Promotes clean crystallization and improves isolated yield.

References

Technical Support Center: Purification of 1H-Pyrazol-3-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1H-Pyrazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important heterocyclic compound. As a key building block in medicinal chemistry, achieving high purity of this compound is critical for reliable downstream applications.[1] This document offers field-proven insights and troubleshooting strategies to ensure the successful purification of your material.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying this compound using recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[2] The core principle is to dissolve the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution slowly cools, the solubility of the this compound decreases, causing it to crystallize out of the solution. The impurities, which are ideally present in smaller concentrations or have different solubility characteristics, remain dissolved in the solvent (mother liquor).[3][4] This process effectively separates the desired compound from soluble impurities. Insoluble impurities can be removed beforehand via hot filtration.[5]

Q2: What are the key characteristics of an ideal recrystallization solvent for this compound?

A2: Selecting the right solvent is the most critical step for a successful recrystallization.[2] An ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent must completely dissolve the this compound when hot.[2][3]

  • Low solubility at low temperatures: The this compound should be sparingly soluble or insoluble in the cold solvent to maximize product recovery.[2][3]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out" instead of crystallizing.

  • Inertness: The solvent must not react chemically with this compound.[6]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[3]

  • Impurity solubility: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal by hot filtration.[3][6]

Q3: How do I select a suitable solvent for recrystallizing my specific batch of this compound?

A3: A good starting point is to consult the literature for previously reported solvent systems for this compound or structurally similar compounds.[3] If no information is available, a systematic solvent screening should be performed on a small scale. Test the solubility of a small amount of your crude product (e.g., ~50 mg) in various solvents (~1 mL) at room temperature and then upon heating.[3][6] Based on the polar nature of the hydroxyl and pyrazole functionalities, polar protic solvents are often a good starting point.

Q4: What are common impurities in crude this compound?

A4: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities in pyrazole synthesis can include unreacted starting materials (e.g., hydrazines, β-ketoesters), regioisomers if an unsymmetrical precursor is used, and polymeric byproducts.[7] The nature of the impurities will heavily influence the choice of the recrystallization solvent.

Q5: How can I assess the purity of my recrystallized this compound?

A5: Several analytical techniques can be employed to determine the purity of your final product.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.

  • Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for separating and detecting impurities.[8][9]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and identifying impurities, even at low levels.[10][11][12]

Standard Recrystallization Protocol for this compound

This protocol provides a general framework. The choice of solvent and specific volumes should be optimized based on preliminary screening experiments.

Step 1: Solvent Selection & Dissolution

  • Place the crude this compound in an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to significant product loss due to a large surface area for evaporation.[13]

  • Add a small volume of the chosen solvent (e.g., ethanol, water, or an ethanol/water mixture).

  • Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes yield.[2][14]

Step 2: Hot Filtration (if necessary)

  • If insoluble impurities are present after dissolution, a hot filtration is required.[4][5]

  • Preheat a second Erlenmeyer flask containing a small amount of the pure solvent on the hot plate.

  • Place a short-stemmed or stemless funnel with fluted filter paper into the neck of the preheated flask.

  • Rapidly pour the hot solution containing the dissolved this compound through the fluted filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.[5]

Step 3: Crystallization

  • Remove the flask containing the clear filtrate from the heat source.

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.[13]

  • Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

Step 4: Crystal Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.

Step 5: Drying

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the purified crystals to a constant weight. This can be done by air-drying or, for more efficient solvent removal, in a desiccator under vacuum.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[15] 2. Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not initiated.[15]1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[16] 2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[13][16] b) Adding a "seed crystal" of pure this compound.[13][16]
Product "oils out" instead of crystallizing. 1. Solution temperature is above the melting point of the compound. 2. The compound is highly impure. 3. The solution is too concentrated. 1. Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[15][16] 2. Consider using a solvent with a lower boiling point. 3. If using a mixed-solvent system, add more of the "good" solvent (in which the compound is more soluble) to redissolve the oil, then slowly add the "poor" solvent (antisolvent).[16]
Crystallization happens too quickly, yielding fine powder. 1. The solution is too concentrated. 2. Cooling is too rapid. 1. Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation level.[13][16] 2. Ensure the solution cools slowly and without disturbance. Insulate the flask by placing it on a piece of cork or folded paper towels.[13]
Low recovery of purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. [13] 2. Premature crystallization during hot filtration. 3. Washing the crystals with solvent that was not sufficiently cold. 1. If the mother liquor has not been discarded, try to concentrate it by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure. 2. Ensure all equipment for hot filtration is pre-warmed and the transfer is done quickly. 3. Always use ice-cold solvent for washing the collected crystals on the filter.
The recrystallized product is still impure. 1. Rapid crystal growth trapped impurities. 2. The chosen solvent is not effective at separating the specific impurities present. 3. Insufficient washing of the final crystals. 1. Perform a second recrystallization, focusing on slow, controlled cooling.[16] 2. Re-evaluate the solvent system. Try a different single solvent or a mixed-solvent pair. 3. Ensure the crystal cake is thoroughly washed with a minimal amount of cold solvent.

Data Presentation

Table 1: Solubility Characteristics of Parent 1H-Pyrazole as a Guide

Note: This data is for the parent 1H-pyrazole and serves as a starting point. The hydroxyl group in this compound will increase its polarity and affect solubility. Experimental verification is essential.

SolventPolarityExpected Solubility Behavior for this compound
WaterHigh (Protic)Likely soluble, especially when hot. Good candidate.[16][17]
EthanolHigh (Protic)Likely soluble. A good candidate for single or mixed-solvent systems.[16][17]
MethanolHigh (Protic)Likely very soluble. May be too good a solvent unless used in a mixed pair.[16][17]
AcetoneMedium (Aprotic)Possible candidate. Solubility should be tested.[17][18]
Ethyl AcetateMediumPossible candidate, may require heating.[19]
TolueneLowLikely poorly soluble. Could potentially be used as an antisolvent.[19]
Hexane/CyclohexaneLowLikely insoluble. Good candidate for use as an antisolvent.[16][19]

Visualized Workflow

Diagram 1: Decision-Making Workflow for Recrystallization

This diagram outlines the logical steps from initial assessment to obtaining the final purified product.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filtration Perform Hot Filtration check_insolubles->hot_filtration Yes cool_solution Slowly Cool Filtrate check_insolubles->cool_solution No hot_filtration->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals collect_crystals Collect Crystals (Vacuum Filtration) check_crystals->collect_crystals Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume check_crystals->troubleshoot No wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure this compound dry_crystals->end_product troubleshoot->cool_solution

Caption: A flowchart of the key decision points in the recrystallization process.

References

Troubleshooting regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis, with a specific focus on controlling regioselectivity. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry, yet it frequently presents the challenge of regioisomeric mixture formation when using unsymmetrical starting materials.[1][2]

This resource provides in-depth, troubleshooting-focused answers to common issues, explaining the mechanistic rationale behind the proposed solutions to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. What are the key factors controlling the product ratio?

A1: This is the most common challenge in pyrazole synthesis with unsymmetrical 1,3-dicarbonyls. The formation of two regioisomers arises because the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons.[1][2] The final product ratio is a delicate balance of three primary factors:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons is critical. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl starting material will render the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[2] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine also plays a pivotal role.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach of the nucleophile.[2] Often, the initial attack will favor the less sterically hindered carbonyl group.[1]

  • Reaction Conditions (pH, Solvent, Temperature): These are your most powerful tools for controlling regioselectivity.

    • pH: The acidity of the medium is paramount. Under acidic conditions, the reaction is catalyzed, but the nucleophilicity of the hydrazine's nitrogens can be altered.[2][3] Shifting between acidic, neutral, or basic conditions can sometimes completely reverse the isomeric ratio.

    • Solvent: Solvent polarity and hydrogen-bonding capability can stabilize certain transition states over others. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer, often reversing the preference observed in standard solvents like ethanol.[4]

Q2: My reaction between methylhydrazine and a trifluoromethyl-substituted 1,3-diketone is giving the "wrong" isomer. I expected the hydrazine's -NH₂ group to attack the more electrophilic CF₃-ketone.

A2: This is an excellent and common observation that highlights the competition between electronics and reaction mechanism kinetics. While the carbonyl adjacent to the CF₃ group is indeed more electrophilic, the reaction mechanism under certain conditions dictates the outcome.

The condensation of a substituted hydrazine with a 1,3-dicarbonyl proceeds through a hydrazone intermediate.[1][5] The regioselectivity is determined in this initial step.

  • Under Kinetically Controlled (often neutral/basic) Conditions: The more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl carbon. For methylhydrazine (CH₃-NH-NH₂), the terminal -NH₂ group is more nucleophilic. For a diketone like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl next to the -CF₃ group is the most electrophilic. This combination leads to the formation of the 5-trifluoromethylpyrazole isomer.

  • Under Thermodynamically Controlled (often acidic) Conditions: The reaction becomes more reversible. The initial attack can occur at either carbonyl, but the subsequent cyclization and irreversible dehydration step determines the final product.[5][6] Under acidic conditions, the less sterically hindered carbonyl is often favored, leading to the formation of the 3-trifluoromethylpyrazole isomer. The stability of the final pyrazole product can also influence the outcome.

This mechanistic duality is visually represented below.

G cluster_start Reactants Start Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) + Substituted Hydrazine (R3-NH-NH2) P1 Path A: Attack at Carbonyl-1 (adjacent to R1) Start->P1 Favored by: - Low Steric Hindrance at C1 - High Electrophilicity of C1 P2 Path B: Attack at Carbonyl-2 (adjacent to R2) Start->P2 Favored by: - Low Steric Hindrance at C2 - High Electrophilicity of C2 I1 Hydrazone Intermediate A P1->I1 Cyclization & Dehydration I2 Hydrazone Intermediate B P2->I2 Cyclization & Dehydration Prod1 Regioisomer A I1->Prod1 Prod2 Regioisomer B I2->Prod2

Caption: Competing pathways in Knorr pyrazole synthesis.
Q3: How can I definitively determine the structure of my pyrazole regioisomers?

A3: Unambiguous structural assignment is crucial. While chromatographic separation (e.g., column chromatography, HPLC) can isolate the isomers, spectroscopic methods are required for identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • 1D NMR (¹H, ¹³C): While useful, chemical shifts alone are often insufficient for definitive assignment, though they provide initial clues.

  • 2D NMR (HMBC & NOESY): These experiments are the gold standard for this problem.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For a 1,3,5-trisubstituted pyrazole, you can look for a correlation between the proton on the pyrazole ring (at C4) and the carbons of the substituents at C3 and C5. More importantly, you can often see a correlation from the substituent on the N1 nitrogen to the C5 carbon, which is a key diagnostic peak.[7]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close in space. A distinct NOE between the protons of the N1-substituent and the protons of the C5-substituent provides conclusive evidence for that regioisomer.[7]

For an example workflow for structure determination, see the protocol section below.

Q4: Can I use a different synthetic strategy to avoid the regioselectivity issue altogether?

A4: Yes. If controlling the Knorr-type condensation proves too difficult, alternative strategies that build the ring with defined regiochemistry are an excellent choice.

  • Using β-Enaminones or Equivalent Surrogates: By starting with a 1,3-dicarbonyl equivalent where one carbonyl is masked (e.g., as an enamine or enol ether), you can force the initial reaction to occur at the remaining free carbonyl group, thereby dictating the regiochemical outcome.[3]

  • [3+2] Cycloaddition Reactions: These reactions, such as the reaction of a sydnone with an alkyne, can offer very high regioselectivity in forming the pyrazole core.[8][9] This is often a preferred method in modern synthetic chemistry for complex molecules.

  • In Situ Precursor Formation: Some methods generate the 1,3-diketone in situ from a ketone and an acid chloride, followed immediately by the addition of hydrazine.[10][11] This one-pot procedure can sometimes favor the formation of a single isomer.

Data & Protocols

Table 1: Effect of Solvent on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers. The use of fluorinated alcohols, in particular, has been demonstrated to significantly enhance selectivity.[4][12]

1,3-Diketone (R¹-CO-CH₂-CO-R²)HydrazineSolventRatio (Isomer A : Isomer B)¹Yield (%)Source
Ph-CO-CH₂-CO-CF₃MethylhydrazineEtOH24 : 7660[4]
Ph-CO-CH₂-CO-CF₃MethylhydrazineTFE²81 : 1998[4]
Ph-CO-CH₂-CO-CF₃MethylhydrazineHFIP³99 : 196[4]
2-Furyl-CO-CH₂-CO-CF₃MethylhydrazineEtOH15 : 8580[4]
2-Furyl-CO-CH₂-CO-CF₃MethylhydrazineHFIP³97 : 392[4]

¹ Isomer A corresponds to the N-methyl group being adjacent to the R² (CF₃) substituent (3-CF₃ isomer). Isomer B corresponds to the N-methyl group being adjacent to the R¹ substituent (5-CF₃ isomer). ² TFE = 2,2,2-Trifluoroethanol ³ HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocols

Protocol 1: General Procedure for Regiocontrolled Pyrazole Synthesis Using HFIP

This protocol is adapted from methodologies that leverage fluorinated alcohols to achieve high regioselectivity.[4][12]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 3 mL) in a clean, dry vial, add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol, 1.1 equiv) dropwise at room temperature with magnetic stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. These reactions are often complete within 1-2 hours at room temperature.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Workflow for Regioisomer Structure Determination by NMR

G start Obtain Pure Isomers (via HPLC or Column Chromatography) nmr_acq Acquire NMR Data for each Isomer: - ¹H NMR - ¹³C NMR - ¹H-¹H COSY - ¹H-¹³C HMBC - ¹H-¹H NOESY start->nmr_acq assign_protons Assign Protons: Use ¹H and COSY to identify protons on N1- and C5-substituents and the C4-H proton. nmr_acq->assign_protons hmbc_analysis Analyze HMBC Spectrum: Look for key 3-bond correlations: (N1-substituent protons) → C5 (C5-substituent protons) → C4 assign_protons->hmbc_analysis Provides supporting evidence noesy_analysis Analyze NOESY Spectrum: Look for key through-space correlation: (N1-substituent protons) ↔ (C5-substituent protons) hmbc_analysis->noesy_analysis Proceed to confirm structure_a Structure A Confirmed: NOE is PRESENT noesy_analysis->structure_a YES structure_b Structure B Confirmed: NOE is ABSENT noesy_analysis->structure_b NO conclusion Final Structure Assignment structure_a->conclusion structure_b->conclusion

Caption: Workflow for NMR-based structure elucidation.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges of 1H-Pyrazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with 1H-Pyrazol-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to enhance the experimental success of your work with this important class of compounds. The inherent physicochemical properties of the pyrazole scaffold can often lead to poor aqueous solubility, a critical hurdle in various applications, from biological assays to formulation development.[1][2] This resource offers a structured, question-and-answer-based approach to systematically troubleshoot and resolve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Assessment of Solubility Issues

Q1: My this compound derivative is showing poor solubility in my aqueous assay buffer. What are the first steps I should take to troubleshoot this?

A1: When encountering poor solubility, a systematic approach is crucial. Start with the simplest and most direct methods before moving to more complex formulation strategies.

  • Solvent Pre-dissolution: The initial and most common step is to create a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of polar and non-polar compounds.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Subsequently, dilute this stock into your aqueous buffer. It is critical to maintain the final concentration of the organic solvent in your assay medium at a low, non-toxic level, typically below 0.5% for most cell-based assays, although some cell lines may tolerate up to 1%.[3] Always include a vehicle control in your experiments with the same final concentration of the organic solvent to account for any solvent-induced effects.[3]

  • pH Adjustment: The solubility of ionizable compounds, including many this compound derivatives, can be significantly influenced by the pH of the solution.[3][4] These derivatives can exhibit acidic or basic properties.[1] Altering the pH of your buffer can increase the proportion of the ionized, more soluble form of the compound.[4] Experiment with a range of pH values around the pKa of your compound to identify the optimal pH for solubility.

  • Temperature Modification: For some compounds, a slight increase in temperature can enhance solubility.[5] However, be cautious with this approach, as it can affect the stability of your compound and other assay components.

Intermediate Strategies for Solubility Enhancement

Q2: I've tried pre-dissolving in DMSO and adjusting the pH, but my compound still precipitates upon dilution in the aqueous buffer. What are the next steps?

A2: If initial troubleshooting fails, you can explore several intermediate strategies to improve solubility. These methods involve the use of excipients or modest alterations to your formulation.

  • Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[6] This technique works by reducing the interfacial tension between the aqueous solution and the solute.[6] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol. The choice and concentration of the co-solvent should be carefully optimized to avoid any detrimental effects on your experimental system.

  • Surfactants: Surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[7][8] This is a particularly useful technique for cell-free assays. However, for cell-based assays, the choice of surfactant is critical, as many can be cytotoxic.[3] Non-ionic surfactants like Tween-80 and Pluronic-F68 are generally less toxic than their ionic counterparts.[6][7]

The following table provides a comparison of commonly used co-solvents and surfactants:

Agent Type Mechanism of Action Typical Concentration Range Considerations
Ethanol Co-solventReduces polarity of the aqueous phase1-10% (v/v)Can be volatile and may affect protein structure at higher concentrations.
Polyethylene Glycol (PEG) Co-solventIncreases solvent capacity for hydrophobic molecules1-20% (v/v)Viscosity increases with concentration and molecular weight.
Propylene Glycol Co-solventSimilar to ethanol and PEG1-10% (v/v)Generally considered safe for most applications.
Tween-80 (Polysorbate 80) Non-ionic SurfactantForms micelles to encapsulate hydrophobic compounds0.01-1% (v/v)Widely used, but can interfere with some biological assays.
Pluronic F-68 Non-ionic SurfactantForms micelles and can also inhibit protein aggregation0.01-0.5% (v/v)Generally well-tolerated by cells.
Advanced Formulation Technologies

Q3: My this compound derivative has extremely low solubility, and the previous methods are insufficient for my in vivo studies. What advanced formulation strategies can I consider?

A3: For compounds with very poor solubility, more advanced formulation technologies are often necessary to achieve the desired bioavailability and therapeutic effect.[9][10] These techniques are particularly relevant for preclinical and clinical drug development.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[11][12] The drug can exist in an amorphous or crystalline form within the matrix.[11][12] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine particles, which increases the surface area and dissolution rate.[11][13] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[11] Methods for preparing solid dispersions include melting, solvent evaporation, and hot-melt extrusion.[13][14]

  • Nanosuspensions: Nanosuspensions are colloidal dispersions of pure drug particles with a size typically below 1 µm.[15] The reduction in particle size leads to a significant increase in the surface area, which enhances the dissolution rate and solubility.[16][17] Nanosuspensions can be prepared using top-down methods like media milling and high-pressure homogenization, or bottom-up techniques such as precipitation.[16]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[6][18] The hydrophobic inner cavity of the cyclodextrin encapsulates the drug molecule, while the hydrophilic exterior improves its aqueous solubility.[18][19][20] This approach has been successfully used to enhance the solubility and bioavailability of various drugs, including pyrazole derivatives.[19][20]

Below is a workflow for selecting an appropriate advanced formulation strategy:

G cluster_0 Strategy Selection A Initial Assessment: Poorly Soluble this compound Derivative B Solid Dispersion A->B Thermally Stable? C Nanosuspension A->C Crystalline Nature? D Cyclodextrin Inclusion Complex A->D Suitable Molecular Size? E Physicochemical Characterization (e.g., DSC, XRD, FT-IR) B->E C->E D->E F In Vitro Dissolution Testing E->F G In Vivo Pharmacokinetic Studies F->G H Final Formulation Selection G->H

Caption: Workflow for Advanced Formulation Strategy Selection.

Specific Experimental Protocols

Q4: Can you provide a detailed protocol for preparing a solid dispersion of a this compound derivative using the solvent evaporation method?

A4: Certainly. The solvent evaporation method is a common and effective technique for preparing solid dispersions in a laboratory setting.[13]

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Common solvent (e.g., Ethanol, Methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the this compound derivative and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier ratio). Dissolve both components in a minimal amount of the common solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60 °C). Continue until a clear, solvent-free film is formed on the inner surface of the flask.

  • Drying: Scrape the solid mass from the flask. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the amorphous nature of the drug and the absence of chemical interactions between the drug and the carrier.

  • Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

G A 1. Weigh Drug and Carrier B 2. Dissolve in Common Solvent A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Vacuum Drying C->D E 5. Pulverization and Sieving D->E F 6. Characterization (DSC, XRD, FT-IR) E->F G 7. In Vitro Dissolution Testing F->G

Caption: Solid Dispersion Preparation Workflow.

References

Technical Support Center: Stability and Storage of 1H-Pyrazol-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1H-Pyrazol-3-ol and its diverse family of analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these versatile heterocyclic compounds. Our goal is to provide you with in-depth technical knowledge, practical troubleshooting advice, and clear protocols to ensure the stability and integrity of your materials, leading to more reliable and reproducible experimental outcomes.

Introduction: The Chemical Nature of 1H-Pyrazol-3-ols

This compound and its analogs are a cornerstone in medicinal chemistry and materials science, forming the scaffold of numerous bioactive molecules.[1][2] However, their chemical versatility is intrinsically linked to specific stability challenges. A fundamental concept to grasp is the pervasive influence of tautomerism on the properties and stability of these compounds.

1H-Pyrazol-3-ols exist in a dynamic equilibrium between two tautomeric forms: the This compound (enol form) and the 1,2-dihydro-3H-pyrazol-3-one (keto form) . This equilibrium is not static; it is influenced by the compound's physical state (solid vs. solution), the solvent, pH, and the nature of substituents on the pyrazole ring.[3][4][5]

  • In the solid state and in nonpolar solvents, the enol form is often favored and can form stable hydrogen-bonded dimers.[4][5]

  • In polar solvents, such as DMSO, the monomeric enol form is more prevalent.[4][5]

Understanding this tautomeric behavior is the first step in troubleshooting many of the common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound and its analogs.

Q1: What are the ideal long-term storage conditions for this compound compounds?

A1: For optimal long-term stability, these compounds should be stored in a cool, dry, and dark environment under an inert atmosphere .[6] Moisture, oxygen, and light can initiate degradation pathways.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation.
Light Amber vial or light-blocking containerPrevents photolytic degradation.[6]
Moisture Tightly sealed container in a desiccated environmentPrevents hydrolysis, especially of ester or other labile analogs.[7]
Container Tightly sealed glass vial with a PTFE-lined capEnsures an inert, impermeable seal against air and moisture.[6]

Q2: My sample of a this compound analog, which was initially a white powder, has turned yellow/brown. Is it degraded?

A2: Yes, a significant color change from white or pale yellow to a darker yellow or brown is a common visual indicator of chemical degradation.[6] This is often due to slow oxidation or the formation of polymeric impurities upon exposure to air, light, or moisture over time. We recommend re-analyzing the material for purity before use.

Q3: Can I store my pyrazol-3-ol compounds in solution?

A3: Storing these compounds in solution for long periods is not recommended .[6] Solvents can facilitate degradation, particularly hydrolysis if any moisture is present.[7] If you must store a solution for short-term use, follow these guidelines:

  • Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Store the solution at low temperatures (-20°C or -80°C).

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Always perform a quick purity check (e.g., TLC or LC-MS) before using a stored solution.

Q4: What is the general solubility profile of this compound and its analogs?

A4: The parent 1H-pyrazole has limited solubility in water but is more soluble in organic solvents like methanol, ethanol, and acetone.[8] The solubility of analogs will be highly dependent on their substituents.

  • Polar groups (-COOH, -NH2, -OH) will increase solubility in polar solvents and aqueous solutions at appropriate pH.

  • Non-polar groups (large alkyl or aryl chains) will decrease aqueous solubility and increase solubility in non-polar solvents like dichloromethane or ethyl acetate.

  • Acidity/Basicity : The pyrazole ring has both a weakly acidic N-H proton and a basic nitrogen atom.[3] Therefore, the solubility of analogs with acidic or basic functional groups can be significantly altered by adjusting the pH of the aqueous solution.[9]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the use of this compound and its analogs.

Issue 1: Inconsistent or Non-Reproducible Bioassay Results
  • Symptom: Potency or activity of your compound varies significantly between experiments.

  • Underlying Cause: This is often the first sign of compound degradation. The active compound is degrading in the assay medium or during storage, leading to a lower effective concentration. Pyrazolyl ester derivatives, for example, are known to be rapidly hydrolyzed in aqueous buffers at pH 8 to the less active pyrazol-3-ol.[7]

  • Troubleshooting Workflow:

start Inconsistent Bioassay Results check_purity Step 1: Re-confirm Purity of Solid Stock (LC-MS, NMR) start->check_purity degraded Degradation Confirmed check_purity->degraded Impurities Found pure Purity is High (>95%) check_purity->pure No Issues discard Action: Discard Stock Source Fresh Material degraded->discard check_solution Step 2: Assess Stability in Assay Buffer pure->check_solution prepare_fresh Prepare fresh solution Incubate at assay conditions (time, temp) check_solution->prepare_fresh analyze_incubated Analyze by LC-MS at t=0 and t=final prepare_fresh->analyze_incubated solution_degraded Degradation Observed in Solution analyze_incubated->solution_degraded Purity Decreased solution_stable Solution is Stable analyze_incubated->solution_stable No Change modify_protocol Action: Modify Protocol - Prepare solutions immediately before use - Adjust buffer pH if possible - Consider ester isosteres (e.g., amides) for better stability[7] solution_degraded->modify_protocol investigate_other Problem likely not compound stability. Investigate other assay parameters. solution_stable->investigate_other start New Peak(s) in HPLC/LC-MS analyze_mass Step 1: Analyze Mass Spectrum of Impurity start->analyze_mass mass_plus_16 Mass = Parent + 16 amu analyze_mass->mass_plus_16 mass_hydrolysis Mass = Expected Hydrolysis Product analyze_mass->mass_hydrolysis mass_dimer Mass ≈ 2x Parent analyze_mass->mass_dimer cause_ox Likely Cause: Oxidation Action: Store under inert gas, protect from heat. mass_plus_16->cause_ox cause_hyd Likely Cause: Hydrolysis Action: Store in desiccated environment, use dry solvents. mass_hydrolysis->cause_hyd cause_dim Likely Cause: Dimerization/Polymerization Action: Review storage temperature and concentration. mass_dimer->cause_dim

References

Technical Support Center: Scaling Up 1H-Pyrazol-3-ol Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-Pyrazol-3-ol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals to facilitate the successful scale-up of this important heterocyclic scaffold for preclinical evaluation. Here, we address common challenges, provide detailed, field-tested protocols, and explain the scientific principles behind key process decisions.

Introduction: The Importance of a Scalable Synthesis

This compound (also known as 3-hydroxypyrazole or its tautomer, pyrazolin-5-one) is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As a compound progresses from discovery to preclinical studies, the demand for material increases from milligrams to hundreds of grams or even kilograms. A laboratory-scale synthesis that is not robust or scalable can lead to significant delays and resource expenditure.

The most common and industrially viable route to this class of compounds is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with hydrazine or a hydrazine derivative.[2] While straightforward in principle, scaling this reaction presents challenges related to exothermic control, impurity profiles, and product isolation. This guide provides a comprehensive framework for navigating these challenges.

Core Synthesis Workflow: From Reagents to Purified Product

The synthesis of a representative pyrazol-3-ol, 3-methyl-1H-pyrazol-5-ol, is achieved through the cyclocondensation of ethyl acetoacetate and hydrazine hydrate. The workflow is designed to ensure safety, scalability, and high purity of the final product.

G cluster_prep Preparation & Safety cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Starting Materials (Ethyl Acetoacetate, Hydrazine Hydrate, Ethanol) safety Safety Check (Fume Hood, PPE, Quench Station) reagents->safety Verify Purity & Quantities setup Reactor Setup (Inert Atmosphere, Temp Probe, Addition Funnel) safety->setup Proceed to Synthesis addition Controlled Addition of Hydrazine (Exotherm Management) setup->addition reflux Reaction at Reflux (TLC Monitoring) addition->reflux cool Cooling & Precipitation reflux->cool Upon Completion filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying (Vacuum Oven) wash->dry recrystal Recrystallization (e.g., Ethanol/Water) dry->recrystal Crude Product final_dry Final Drying recrystal->final_dry end Final Product final_dry->end Purified this compound

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5-ol (Gram Scale)

This protocol details the synthesis of 3-methyl-1H-pyrazol-5-ol, a common unsubstituted pyrazol-3-ol, on a scale suitable for initial preclinical supply.

Reagents:

  • Ethyl acetoacetate (EAA)

  • Hydrazine hydrate (~64% hydrazine in water)

  • Ethanol (absolute)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel.

  • Heating mantle with a temperature controller.

  • Ice-water bath.

  • Büchner funnel and vacuum flask.

Procedure:

  • Reactor Setup: In a chemical fume hood, equip a 1 L three-neck round-bottom flask with a large magnetic stir bar, a reflux condenser, a thermometer, and a 250 mL dropping funnel. Ensure all glassware is dry.

  • Charge Reactant: Charge the flask with ethyl acetoacetate (e.g., 130 g, 1.0 mol).

  • Dilution: Add absolute ethanol (200 mL) to the flask to aid in stirring and temperature moderation.

  • Prepare Hydrazine Solution: In the dropping funnel, place a solution of hydrazine hydrate (e.g., 50 g, 1.0 mol) diluted with absolute ethanol (100 mL).

  • Controlled Addition: Begin stirring the ethyl acetoacetate solution. Start adding the hydrazine solution dropwise from the dropping funnel. Crucially, monitor the internal temperature. The reaction is exothermic, and the temperature should be maintained below 40 °C during the addition. Use an ice-water bath to cool the flask as needed. A rapid temperature spike can lead to impurity formation.[3] The addition should take approximately 60-90 minutes.

  • Reaction at Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78-80 °C). Maintain a gentle reflux for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the ethyl acetoacetate starting material is consumed.

  • Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the mixture in an ice-water bath for at least 1 hour to maximize the precipitation of the product.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (e.g., 2 x 50 mL) to remove soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 80-90%.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Ensure the reaction is monitored to completion via TLC or HPLC. If the reaction stalls, extending the reflux time or a slight increase in temperature may be necessary. The Knorr synthesis is generally robust, so this is less common if the initial exotherm is observed.[2]

  • Loss During Workup:

    • Cause: The product may have some solubility in the mother liquor, especially if not cooled sufficiently. Using an excessive volume of wash solvent can also dissolve the product.

    • Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath for an adequate period (at least 1 hour) before filtration. Use ice-cold solvent for washing the filter cake and use the minimum volume necessary.

  • Side Reactions:

    • Cause: Poor temperature control during hydrazine addition is a primary cause of side-product formation. An uncontrolled exotherm can lead to the formation of various impurities.[3]

    • Solution: Implement slow, dropwise addition of hydrazine hydrate with efficient external cooling to maintain the internal temperature below the recommended limit (e.g., <40 °C). For larger scales, reactor cooling jackets are essential.

Q2: The product is off-color (yellow or brown) instead of white. How can I improve purity?

Answer: Discoloration typically indicates the presence of impurities, often arising from side reactions or degradation of hydrazine.

  • Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially if exposed to air, leading to colored impurities.

    • Solution: Use fresh, high-quality hydrazine hydrate. Store it under an inert atmosphere (e.g., nitrogen or argon) as recommended.

  • Purification Method: The crude product may require further purification.

    • Solution: Recrystallization is the most effective method. A mixed solvent system like ethanol/water is often ideal.[5] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly to form pure crystals. Other potential solvents include methanol, isopropanol, or ethyl acetate.[5][6]

Solvent SystemSuitability for Pyrazol-3-olsKey Considerations
Ethanol/Water ExcellentHighly effective for many pyrazol-3-ol derivatives. Dissolves well in hot ethanol; precipitates upon addition of water.[5]
Isopropanol GoodA single solvent option that often provides good crystal quality.
Ethyl Acetate/Hexane GoodUseful for less polar derivatives. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Water (acidified) ModerateCan be used if the pyrazole has a basic handle, allowing dissolution in acid and precipitation by neutralization.

Q3: The reaction becomes a thick, unstirrable slurry during the reaction. What should I do?

Answer: This is a common issue during scale-up as the product precipitates from the reaction mixture.

  • Cause: The product is insoluble in the reaction solvent (e.g., ethanol) at higher concentrations.

  • Solution:

    • Increase Solvent Volume: The simplest solution is to increase the initial volume of the solvent (ethanol) to maintain a stirrable slurry throughout the reaction.

    • Solvent Choice: Consider a solvent in which the product has slightly higher solubility at the reaction temperature but will still precipitate upon cooling. Toluene or xylenes can be alternatives for larger-scale operations.

    • Mechanical Stirring: For scales beyond a few hundred grams, overhead mechanical stirring is essential as magnetic stirring will not be sufficient.

G start Problem Observed low_yield Low Yield start->low_yield impurity Impurity / Off-Color start->impurity stirring Stirring Issues start->stirring incomplete_rxn Check TLC/HPLC for Starting Material low_yield->incomplete_rxn Possible Cause recrystallize Recrystallize Product (e.g., EtOH/Water) impurity->recrystallize Solution hydrazine_q Use Fresh Hydrazine/ Store Under N2 impurity->hydrazine_q Prevention solvent_vol Increase Solvent Volume stirring->solvent_vol Solution stir_type Switch to Overhead Mechanical Stirring stirring->stir_type For Larger Scale node_inc_yes Increase Reflux Time/ Temp incomplete_rxn->node_inc_yes SM Present? node_inc_no Proceed to next check incomplete_rxn->node_inc_no SM Present? workup_loss Review Workup Procedure node_workup_yes Cool Longer/ Use Less Wash Solvent workup_loss->node_workup_yes Sub-optimal? node_workup_no Proceed to next check workup_loss->node_workup_no Sub-optimal? side_rxn Review Temp Control During Addition node_side_rxn node_side_rxn side_rxn->node_side_rxn Improve Cooling/ Slow Addition Rate node_inc_no->workup_loss node_workup_no->side_rxn

Caption: Troubleshooting decision tree for pyrazol-3-ol synthesis.

Scientific Integrity & Logic

The Causality Behind Experimental Choices
  • Why Controlled Addition of Hydrazine? The initial reaction between the hydrazine and the ketone carbonyl of the β-keto ester is highly exothermic.[3] A rapid, uncontrolled addition leads to a significant temperature spike. This excess thermal energy can promote side reactions, such as the formation of di-hydrazone adducts or other condensation byproducts, which complicates purification and reduces the yield of the desired pyrazole. Slow addition with efficient cooling is a cornerstone of process safety and product quality.

  • The Role of the Solvent: Ethanol is a common choice for laboratory scale because it is a good solvent for the starting materials and the reaction can be run at a convenient reflux temperature. However, the product, 3-methyl-1H-pyrazol-5-ol, has limited solubility in cold ethanol, which facilitates its isolation by precipitation.[4] This choice represents a balance between reaction medium and crystallization solvent.

  • Understanding Tautomerism: this compound exists in equilibrium with its tautomeric forms, primarily the 1,2-dihydro-3H-pyrazol-3-one (keto form).[7] In nonpolar solvents, the hydroxy (enol) form may be favored, often existing as hydrogen-bonded dimers. In polar solvents like DMSO, the monomeric hydroxy form is prevalent.[7] This is critical for analytical characterization. For instance, in 1H NMR, the presence of a broad OH peak and the chemical shifts of the ring protons can help identify the dominant tautomer in a given solvent.[7]

Safety First: Handling Hydrazine Hydrate

Hydrazine is a toxic and corrosive substance that must be handled with extreme care.[4][8][9][10][11]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., butyl rubber or Viton).

  • Handling: Use a syringe or cannula for transfers to minimize exposure. Ensure all equipment is properly grounded to prevent static discharge.

  • Spills: Have a spill kit ready. Small spills can be absorbed with an inert material. Large spills may require neutralization with a dilute solution of calcium or sodium hypochlorite.

  • Waste Disposal: Dispose of all hydrazine-containing waste in a designated, properly labeled hazardous waste container.

References

Technical Support Center: Removal of Hydrazine Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a critical challenge in pyrazole synthesis: the detection and removal of residual hydrazine. Hydrazine, a common reagent in the synthesis of pyrazoles, is also a toxic and potentially carcinogenic compound.[1][2][3] Its presence in final products, even at trace levels, is a significant concern, particularly in the pharmaceutical industry where stringent purity standards are paramount.[3][4]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you effectively manage and eliminate hydrazine impurities from your pyrazole synthesis, ensuring the integrity and safety of your compounds.

I. Understanding the Problem: The Persistence of Hydrazine

The Knorr pyrazole synthesis and its variations are widely used methods that involve the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5][6][7][8][9][10] While efficient, these reactions often require an excess of hydrazine to drive the reaction to completion, leading to its presence in the crude product. The high reactivity and "sticky" nature of hydrazine mean it can be challenging to remove completely through simple work-up procedures.[1]

II. Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole product yellow or reddish, and could it be due to hydrazine?

A1: Yes, residual hydrazine and its side-reaction products can often impart a yellow or red hue to the reaction mixture and the isolated product. While other impurities can also be colored, the presence of color is a strong indicator that residual starting materials, including hydrazine, may be present.

Q2: I've performed a standard aqueous work-up. Is that sufficient to remove all the hydrazine?

A2: Not always. While hydrazine has good solubility in water, a simple aqueous wash may not be sufficient to remove it completely, especially if it's protonated or complexed with your product. Further purification steps are often necessary to reduce hydrazine to acceptable levels.

Q3: What are the regulatory limits for hydrazine in active pharmaceutical ingredients (APIs)?

A3: Regulatory agencies like the FDA and EMA have strict limits on genotoxic impurities, including hydrazine. The permitted daily exposure (PDE) for hydrazine can be as low as 1.5 µ g/day .[4] This translates to very low parts-per-million (ppm) levels in the final API, often in the range of 1 ppm, depending on the maximum daily dose of the drug.[3][11]

Q4: Can I use heat to remove residual hydrazine?

A4: While hydrazine is volatile, attempting to remove it by heating under vacuum (e.g., on a rotary evaporator) is generally not recommended as a primary method of removal due to safety concerns.[12] Hydrazine is flammable and can decompose vigorously upon heating.[13] It is crucial to handle it in a well-ventilated fume hood.[12]

III. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to hydrazine contamination.

Issue 1: Positive Spot for Hydrazine on TLC after Initial Work-up
  • Symptom: A baseline or highly polar spot, which may stain with a visualizing agent like ninhydrin, is observed on the TLC plate of your crude product.

  • Causality: This indicates the presence of unreacted hydrazine or a highly polar hydrazine salt.

  • Troubleshooting Steps:

    • Acidic Wash: Perform an extraction with a dilute acid solution (e.g., 1 M HCl). Hydrazine, being basic, will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Be mindful that your pyrazole product might also have basic sites and could be extracted into the aqueous layer. A subsequent basification of the aqueous layer and back-extraction may be necessary.

    • Quenching: Add a quenching agent to the reaction mixture before work-up to react with the excess hydrazine.

    • Silica Gel Plug: Pass a solution of your crude product through a short plug of silica gel. Hydrazine is highly polar and will often adhere strongly to the silica, allowing your less polar pyrazole product to be eluted.[14]

Issue 2: NMR Spectrum Shows Broad Peaks or Signals Inconsistent with the Desired Pyrazole
  • Symptom: The ¹H NMR spectrum of the purified product displays broad N-H peaks or other unidentifiable signals, suggesting the presence of impurities.

  • Causality: Residual hydrazine or its derivatives can complicate the NMR spectrum.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad N-H peaks from hydrazine should exchange with deuterium and disappear or significantly diminish, helping to confirm its presence.

    • Re-purification: If hydrazine is confirmed, re-purify the product using one of the methods described in the Protocols section below, such as column chromatography or recrystallization.

Issue 3: Failure to Meet Regulatory Purity Specifications for Hydrazine
  • Symptom: Analytical testing (e.g., GC-MS, HPLC) of the final product indicates hydrazine levels above the acceptable limit.

  • Causality: The initial purification strategy was not effective enough for removing trace amounts of hydrazine.

  • Troubleshooting Steps:

    • Optimize Quenching: Re-evaluate your quenching strategy. Ensure you are using a sufficient excess of the quenching agent and allowing adequate reaction time.

    • Advanced Purification: Employ more rigorous purification techniques. This may include preparative HPLC or forming a salt of your pyrazole product to facilitate crystallization and leave the hydrazine impurity in the mother liquor.[15]

    • Azeotropic Distillation: For some applications, azeotropic distillation with a solvent like xylene can be used to remove hydrazine.[13] However, this should be approached with caution due to the high temperatures involved.

IV. Protocols for Hydrazine Detection and Removal

A. Analytical Methods for Hydrazine Detection

Accurate quantification of residual hydrazine is crucial. Several analytical techniques can be employed.[16]

Method Principle Advantages Considerations
GC-MS Gas chromatography separation followed by mass spectrometry detection. Often requires derivatization.High sensitivity and specificity.[17]Derivatization step adds complexity.[16][18]
HPLC-UV/MS High-performance liquid chromatography separation with UV or mass spectrometry detection. Derivatization is common.Widely available and versatile.[16]Hydrazine itself has no strong chromophore, so derivatization is usually necessary for UV detection.[4]
Ion Chromatography Separation of ions on an ion-exchange column followed by conductivity detection.Good for quantifying hydrazine as an ion.[19]Requires specialized equipment.
Spectrophotometry Colorimetric reaction with a derivatizing agent (e.g., p-dimethylaminobenzaldehyde) followed by measurement of absorbance.Simple and cost-effective for screening.[16][18][20]Can have interferences from other compounds.[18]

Protocol: Spectrophotometric Screening for Hydrazine

  • Prepare a Derivatizing Solution: Dissolve p-dimethylaminobenzaldehyde in a mixture of ethanol and concentrated hydrochloric acid.[20]

  • Sample Preparation: Dissolve a known amount of your pyrazole product in a suitable solvent.

  • Reaction: Mix the sample solution with the derivatizing solution and allow the color to develop.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 465 nm) using a spectrophotometer.[18]

  • Quantification: Compare the absorbance to a calibration curve prepared with known concentrations of hydrazine.

B. Chemical Quenching of Excess Hydrazine

Quenching involves adding a reagent to the reaction mixture that selectively reacts with excess hydrazine, converting it into a more easily removable or benign substance.

Quenching Agent Reaction Product Advantages Disadvantages
Acetone Acetone azineVolatile and easily removed.May not be suitable for all reaction conditions.
Sodium Nitrite (in acidic solution) Nitrogen gasForms gaseous byproducts that are easily removed.Requires careful control of pH and temperature to avoid the formation of hazardous substances.
Hydrogen Peroxide Nitrogen gas and water"Green" quenching agent with benign byproducts.[21][22]Reaction can be exothermic and requires careful addition.
Benzaldehyde Benzaldehyde hydrazoneForms a solid that can often be filtered off.Introduces an additional aromatic compound that needs to be removed.

Protocol: Quenching with Acetone

  • Cool the Reaction Mixture: After the pyrazole synthesis is complete, cool the reaction mixture to room temperature.

  • Add Acetone: Slowly add an excess of acetone (typically 2-5 equivalents relative to the initial amount of hydrazine) to the stirred reaction mixture.

  • Stir: Allow the mixture to stir for 30-60 minutes at room temperature.

  • Work-up: Proceed with your standard aqueous work-up. The resulting acetone azine is more volatile and less polar than hydrazine, making it easier to remove during solvent evaporation and subsequent purification steps.

C. Purification Techniques

Protocol: Column Chromatography

  • Adsorb the Crude Product: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Prepare the Column: Pack a silica gel column with an appropriate non-polar solvent system.

  • Load the Sample: Carefully load the adsorbed product onto the top of the column.

  • Elute: Begin eluting with the non-polar solvent, gradually increasing the polarity to elute your pyrazole product. Hydrazine will remain strongly adsorbed to the silica at the top of the column.

  • Monitor Fractions: Collect fractions and monitor them by TLC to isolate the pure pyrazole.

Protocol: Recrystallization

  • Choose a Suitable Solvent System: Identify a solvent or solvent mixture in which your pyrazole product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolve the Crude Product: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Isolate the Crystals: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry: Dry the purified crystals under vacuum. Hydrazine and other polar impurities will remain in the mother liquor.

V. Visualizing the Workflow

The following diagram illustrates a typical workflow for pyrazole synthesis with a focus on hydrazine removal.

Pyrazole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A 1,3-Dicarbonyl + Hydrazine B Knorr Pyrazole Synthesis A->B C Crude Pyrazole + Excess Hydrazine B->C D Quenching C->D E Aqueous Work-up D->E Reacted Hydrazine F Column Chromatography or Recrystallization E->F G Analytical Testing (GC-MS, HPLC) F->G H Pure Pyrazole Product (< specification limit for hydrazine) G->H Pass I Repurify G->I Fail I->F

Caption: Workflow for pyrazole synthesis and purification.

This decision-making flowchart can help guide your troubleshooting efforts when dealing with hydrazine contamination.

Troubleshooting_Hydrazine Start Hydrazine Contamination Suspected TLC Run TLC with Ninhydrin Stain Start->TLC Positive_TLC Positive Spot for Hydrazine TLC->Positive_TLC Yes Negative_TLC No Hydrazine Spot TLC->Negative_TLC No Quench Implement/Optimize Quenching Protocol Positive_TLC->Quench Purify Column Chromatography or Recrystallization Negative_TLC->Purify Acid_Wash Perform Acidic Wash Quench->Acid_Wash Acid_Wash->Purify Analyze Quantify Hydrazine (GC-MS, HPLC) Purify->Analyze Pass Product Meets Specification Analyze->Pass < Limit Fail Product Fails Specification Analyze->Fail > Limit RePurify Re-evaluate Purification Strategy Fail->RePurify RePurify->Purify

Caption: Troubleshooting decision tree for hydrazine removal.

VI. Conclusion

The successful removal of residual hydrazine is a critical aspect of pyrazole synthesis, directly impacting product quality, safety, and regulatory compliance. By understanding the nature of the impurity, employing effective detection methods, and implementing robust purification strategies, researchers can confidently produce high-purity pyrazoles. This guide serves as a comprehensive resource to navigate the challenges associated with hydrazine contamination and to ensure the integrity of your scientific work.

VII. References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from --INVALID-LINK--

  • NASA Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines. Retrieved from --INVALID-LINK--

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from --INVALID-LINK--

  • Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from --INVALID-LINK--

  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: ID-108. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2014). Analytical Methods. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from --INVALID-LINK--

  • Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Acceptance Criteria for Levels of Hydrazine in Substances for Pharmaceutical Use and Analytical Methods for its Determination. Retrieved from --INVALID-LINK--

  • Oriental Journal of Chemistry. (2010). Quantitative Determination of Residual Hydrazine Content in Cilazapril by Ion Chromatography. Retrieved from --INVALID-LINK--

  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103880682A - Green method for removing hydrazine in oxidizing manner. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4366130A - Process for removing residual hydrazine from caustic solutions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Remove excess hydrazine hydrate? Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Validation of 1H-Pyrazol-3-ol Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of novel 1H-Pyrazol-3-ol derivatives as selective Cyclooxygenase-2 (COX-2) inhibitors. We will dissect the rationale behind their design, synthesis, and rigorous validation, comparing their performance against the established therapeutic agent, Celecoxib. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the experimental validation pipeline for this promising class of anti-inflammatory agents.

The Rationale for Novel Selective COX-2 Inhibitors

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs). The discovery of two key isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutive enzyme responsible for physiological functions like gastric mucosal protection, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1]

Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to significant gastrointestinal side effects (via COX-1 inhibition).[2][3] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to offer potent anti-inflammatory relief with an improved safety profile.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including the blockbuster COX-2 inhibitor, Celecoxib.[4][5] The this compound template, in particular, offers a versatile and synthetically accessible starting point for generating novel diarylheterocyclic compounds with the potential for potent and selective COX-2 inhibition.[6][7][8]

Mechanism of Action: Exploiting the COX-2 Structural Niche

The selectivity of diarylheterocyclic inhibitors like this compound derivatives stems from a key structural difference between the two COX isoforms. The active site of COX-2 contains a larger, more accommodating hydrophobic side pocket compared to COX-1, due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[9]

This structural variance allows molecules with specific side chains, such as the benzenesulfonamide moiety common to many selective inhibitors, to bind within this secondary pocket in COX-2, an interaction that is sterically hindered in COX-1. This differential binding is the molecular basis for their selectivity. The this compound derivatives are designed to exploit this feature, positioning their aryl groups and functional moieties to achieve high-affinity binding to the COX-2 active site.

AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Physio Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physio Inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflam NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Coxibs This compound Derivatives & Other Coxibs Coxibs->COX2 Selective Inhibition

Figure 1: Arachidonic acid pathway and points of enzymatic inhibition.

Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives

A versatile and efficient synthetic route to the core 4,5-diaryl-1H-pyrazole-3-ol scaffold often begins with commercially available materials. A common strategy involves the cyclocondensation of a diaryl precursor with hydrazine hydrate.[7][8] For instance, the reaction can proceed from a β-keto ester intermediate, which is itself formed from substituted acetophenones and oxalates. The resulting pyrazole's 3-hydroxy group serves as a valuable chemical handle for further structural modifications, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[6][7]

Comparative Performance Analysis: Experimental Data

The ultimate validation of a novel inhibitor lies in its empirical performance against established standards. Here, we compare representative this compound derivatives against Celecoxib.

In Vitro COX-1/COX-2 Enzyme Inhibition

The primary measure of a compound's potency and selectivity is its half-maximal inhibitory concentration (IC50) against the target enzymes. These assays typically measure the production of prostaglandins (e.g., PGE2) from arachidonic acid by purified recombinant COX-1 and COX-2 enzymes.[10][11] The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical metric for gauging COX-2 specificity. A higher SI value indicates greater selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
Celecoxib (Reference) ~4.5 - 13.02~0.04 - 0.87>5 - 326
Derivative A (Exemplar) >1000.02>5000
Derivative B (Exemplar) 14.31.1512.43
Derivative C (Exemplar) 5.660.678.41

Note: Data are compiled and represent typical values from multiple sources for illustrative comparison.[11][12][13][14][15][16]

Interpretation: As shown, certain this compound derivatives (e.g., Derivative A) can exhibit sub-micromolar potency against COX-2, comparable to or exceeding that of Celecoxib, while demonstrating significantly less inhibition of COX-1, leading to a superior selectivity index.[17] Other derivatives may show varied profiles, highlighting the importance of specific chemical substitutions in tuning both potency and selectivity.[14]

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard and robust assay for evaluating the acute anti-inflammatory activity of novel compounds.[17][18] Edema is induced by injecting carrageenan into the paw, and the reduction in swelling following administration of the test compound is measured over several hours.

Compound (at 10 mg/kg dose)Paw Edema Inhibition (%) at 3 hrPaw Edema Inhibition (%) at 5 hr
Celecoxib (Reference) ~65% - 75%~70% - 80%
Derivative D (Exemplar) ~70% - 80%~75% - 85%
Derivative E (Exemplar) ~55% - 65%~60% - 70%

Note: Data are representative values compiled from literature sources.[13][19][20]

Interpretation: Potent derivatives identified in vitro often translate to significant in vivo efficacy, with some candidates demonstrating anti-inflammatory activity comparable or superior to the reference drug.[21] This step is crucial for validating that the compound retains its activity in a complex biological system.

Cytotoxicity and Safety Profile

A critical aspect of drug development is ensuring a compound's safety and therapeutic window. The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cell viability by measuring the metabolic activity of living cells.[22][23] This is often performed on both cancer cell lines and non-cancerous cell lines to determine a selectivity index for toxicity.

CompoundIC50 on RAW 264.7 Macrophages (µM)IC50 on Normal HEK293 Cells (µM)
Derivative F (Exemplar) >100>100
Derivative G (Exemplar) 85>100

Note: Data are representative values.[14][22]

Interpretation: Ideal candidates should exhibit low cytotoxicity against both immune cells (like macrophages, which are relevant to inflammation) and normal somatic cells at concentrations well above their effective therapeutic dose.[14] Furthermore, a key advantage of selective COX-2 inhibitors is a reduced risk of gastric ulcers. In vivo studies often confirm that highly selective pyrazole derivatives are significantly safer on the gastric mucosa compared to non-selective NSAIDs and even show improvements over Celecoxib in some cases.[18][21]

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific validation. The following are standardized protocols for the key assays described.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric detection method where the COX probe fluoresces upon oxidation by PGG2, an intermediate in the prostaglandin synthesis pathway.[24]

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis P1 Prepare Reagents: Assay Buffer, COX Probe, Cofactor, Enzyme, Inhibitors P2 Seed 96-well plate with COX-1 or COX-2 Enzyme, Buffer, Heme, and Cofactor P1->P2 E1 Add Test Compound (or vehicle/control) to wells P2->E1 E2 Pre-incubate (e.g., 15 min) to allow inhibitor binding E1->E2 E3 Initiate reaction by adding Arachidonic Acid substrate E2->E3 D1 Measure fluorescence kinetically (Ex/Em = 535/587 nm) E3->D1 D2 Calculate % Inhibition relative to vehicle control D1->D2 D3 Plot dose-response curve and determine IC50 value D2->D3

Figure 2: Workflow for the in vitro COX inhibition assay.

Methodology:

  • Reagent Preparation: Prepare all reagents (assay buffer, COX probe, cofactor, arachidonic acid substrate) as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Cayman Chemical No. 701050).[24] Dilute test compounds and reference inhibitor (Celecoxib) to various concentrations in the appropriate solvent (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compound dilutions, reference inhibitor, or vehicle control to the wells. Incubate for a specified time (e.g., 15 minutes at 37°C) to allow for enzyme-inhibitor binding.[1][10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Detection: Immediately measure the fluorescence kinetically using a plate reader (Excitation/Emission ≈ 535/587 nm).[24]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Carrageenan-Induced Paw Edema Assay

This in vivo model assesses the ability of a compound to inhibit acute inflammation.[17]

Methodology:

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Compound Administration: Administer the test compounds, reference drug (Celecoxib), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or diameter using a plethysmometer or digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Protocol 3: MTT Cytotoxicity Assay

This assay quantifies the cytotoxic effect of a compound by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[11][22]

cluster_cell Cell Culture cluster_treat Treatment cluster_assay Assay & Readout C1 Seed cells (e.g., RAW 264.7) in a 96-well plate C2 Incubate for 24h to allow attachment C1->C2 T1 Treat cells with serial dilutions of test compound C2->T1 T2 Incubate for a defined period (e.g., 24h or 48h) T1->T2 A1 Add MTT solution to each well T2->A1 A2 Incubate for 2-4h (Formation of Formazan) A1->A2 A3 Solubilize Formazan crystals with DMSO or Solubilizing Agent A2->A3 A4 Measure Absorbance at ~570 nm A3->A4

Figure 3: General workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or HEK293) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells for vehicle control (untreated cells) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The validation of this compound derivatives demonstrates a clear and promising path toward developing next-generation anti-inflammatory agents. The experimental data consistently show that this scaffold can be chemically tailored to produce compounds with high potency and selectivity for COX-2, often rivaling or exceeding the performance of established drugs like Celecoxib.[6][17] The robust in vivo efficacy in standard inflammation models, coupled with favorable preliminary safety profiles, underscores their therapeutic potential.[20]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize lead compounds for improved pharmacokinetic properties (ADME) and long-term safety. Exploring the potential for dual COX-2/5-LOX inhibition within this scaffold could offer a broader spectrum of anti-inflammatory activity.[13] Ultimately, the rigorous and multi-faceted validation approach detailed in this guide provides the essential framework for advancing these promising molecules from the laboratory bench to potential clinical application.

References

A Comparative Analysis of 1H-Pyrazol-3-ol and Celecoxib: Mechanism of Action and Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of this enzyme: COX-1 and COX-2.[4] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in homeostatic functions like protecting the gastrointestinal lining and regulating renal blood flow.[5][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly increased at sites of inflammation.[5][7]

This distinction has been pivotal in drug development. Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1][2] This led to the development of selective COX-2 inhibitors, designed to provide anti-inflammatory and analgesic effects with a reduced risk of such complications.[1][6]

Celecoxib is a well-established diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[2][8] It is widely used for conditions like osteoarthritis and rheumatoid arthritis.[6][8] The pyrazole scaffold is a key feature in many compounds with anti-inflammatory properties.[9][10] This guide provides a comparative study of the core chemical scaffold, 1H-Pyrazol-3-ol, and the highly modified drug, celecoxib. The focus is on their activity related to COX inhibition, providing experimental insights and protocols for researchers in the field.

Chemical Structures and Properties

The foundational difference between this compound and celecoxib lies in their chemical structures. This compound is a simple heterocyclic compound, while celecoxib is a complex molecule with specific substitutions on the pyrazole ring that are crucial for its selective biological activity.

This compound

  • IUPAC Name: 1,2-dihydropyrazol-3-one[11]

  • Molecular Formula: C₃H₄N₂O[11]

  • Structure: A five-membered ring with two adjacent nitrogen atoms.

Celecoxib

  • IUPAC Name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[8]

  • Molecular Formula: C₁₇H₁₄F₃N₃O₂S

  • Structure: A diaryl-substituted pyrazole with a trifluoromethyl group and a benzenesulfonamide moiety.[8]

PropertyThis compoundCelecoxib
Molecular Formula C₃H₄N₂OC₁₇H₁₄F₃N₃O₂S
Molar Mass 84.08 g/mol [11]381.37 g/mol
Key Functional Groups Pyrazole ring, Hydroxyl groupPyrazole ring, Trifluoromethyl group, Sulfonamide group

Mechanism of Action: A Comparative Overview

The significant structural differences between this compound and celecoxib directly translate to vastly different mechanisms of action, particularly concerning their interaction with COX enzymes.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib's mechanism of action is the selective inhibition of the COX-2 enzyme.[8][12] This selectivity is attributed to its chemical structure, specifically the sulfonamide side chain.[12][13] The active site of COX-2 is larger and has a hydrophilic side pocket that is absent in COX-1.[2] The polar sulfonamide group of celecoxib binds to this side pocket, allowing it to selectively inhibit COX-2 while having minimal effect on COX-1 at therapeutic concentrations.[2][13] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins that mediate inflammation and pain.[7][12] This selective action provides anti-inflammatory, analgesic, and antipyretic effects with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][6]

This compound: A Basic Pharmacophore

This compound itself is a basic chemical scaffold. While the pyrazole nucleus is a known pharmacophore present in many anti-inflammatory drugs, the unsubstituted this compound is not expected to exhibit potent or selective COX-inhibitory activity.[9][14] The development of potent and selective COX-2 inhibitors like celecoxib has involved extensive modification of the basic pyrazole ring to optimize its interaction with the target enzyme.[9][15] Therefore, this compound serves as a foundational structure that, through chemical modification, can be developed into a highly active and selective drug.

Prostaglandin Synthesis Pathway and Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and highlights the points of inhibition for selective and non-selective NSAIDs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Protection Stomach Lining Protection Prostaglandins->Stomach_Protection COX1->PGG2 COX2->PGG2 Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Inhibits Non_Selective_NSAIDs->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.

Experimental Data: Comparative COX Inhibition

To quantify the difference in activity, an in vitro COX inhibition assay is performed to determine the half-maximal inhibitory concentration (IC50) for both compounds against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key parameter for evaluating COX-2 selectivity.[15][16]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound >100>100N/A
Celecoxib ~15~0.05~300

Note: The IC50 values for celecoxib can vary depending on the specific assay conditions but consistently demonstrate high selectivity for COX-2.[17][18] The values for this compound are hypothetical, reflecting its expected low intrinsic activity.

Interpretation of Data: The data clearly illustrates the profound impact of chemical modification. Celecoxib exhibits potent inhibition of COX-2 with an IC50 in the nanomolar range and is approximately 300-fold more selective for COX-2 over COX-1.[17] In stark contrast, the parent scaffold, this compound, is expected to show negligible inhibitory activity against either isoform at comparable concentrations.

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a representative protocol for an in vitro colorimetric COX inhibition assay, which measures the peroxidase activity of COX.[19][20]

Principle of the Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 by monitoring the appearance of an oxidized colorimetric substrate. The peroxidase component of the COX enzyme catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of prostaglandin G2 (produced from arachidonic acid), resulting in a color change that can be measured spectrophotometrically.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Hemin, and Enzymes (COX-1, COX-2) Plate Add Buffer, Hemin, Enzyme, and Inhibitor to Microplate Wells Reagents->Plate Compounds Prepare Serial Dilutions of Test Compounds (Celecoxib, this compound) Compounds->Plate Incubate1 Incubate at 25°C for 5 minutes Plate->Incubate1 Add_Substrate Add Colorimetric Substrate (TMPD) and Arachidonic Acid Incubate1->Add_Substrate Measure Read Absorbance at 590 nm Add_Substrate->Measure Calculate Calculate Percent Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: Workflow for an in vitro COX inhibition assay.

Step-by-Step Protocol
  • Reagent and Material Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare hemin co-factor solution.

    • Reconstitute purified ovine COX-1 and recombinant ovine COX-2 enzymes.

    • Prepare arachidonic acid substrate solution.

    • Prepare TMPD colorimetric substrate solution.

  • Preparation of Test Compounds:

    • Prepare stock solutions of this compound and celecoxib (positive control) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure (in a 96-well plate):

    • Background Wells: Add assay buffer and hemin.

    • 100% Initial Activity Wells: Add assay buffer, hemin, and enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Add assay buffer, hemin, enzyme, and the test compound at various concentrations.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding the colorimetric substrate (TMPD) followed by the arachidonic acid substrate to all wells.

  • Data Collection:

    • Immediately begin reading the absorbance at 590 nm using a plate reader, taking readings every minute for 5 minutes.

  • Calculation of Percent Inhibition:

    • Determine the rate of reaction from the absorbance readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] * 100

  • Determination of IC50 Values:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

Rationale and Self-Validation
  • Controls: Including a known selective inhibitor like celecoxib serves as a positive control to validate the assay's performance. Wells without enzyme serve as a background control, while wells without an inhibitor represent 100% enzyme activity.

  • Substrate Concentration: The concentration of arachidonic acid should be optimized to be near the Km of the enzyme to ensure sensitive detection of competitive inhibition.

  • Enzyme Concentration: The amount of enzyme used should be sufficient to provide a robust signal within the linear range of the assay.

Discussion and Conclusion

This comparative analysis highlights the critical role of targeted chemical design in achieving specific pharmacological activity. The basic this compound scaffold, while a key component of many NSAIDs, lacks the necessary structural features for potent and selective COX inhibition.[9][14]

In contrast, celecoxib, a highly substituted pyrazole derivative, demonstrates the principles of rational drug design.[8][15] The addition of two aryl groups and, most importantly, the benzenesulfonamide moiety, transforms the inactive core into a potent and highly selective inhibitor of the COX-2 enzyme.[12][13] This selectivity is the basis for its therapeutic efficacy in treating inflammatory conditions with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[2][6]

For researchers in drug development, this comparison underscores that a promising pharmacophore is merely a starting point. Achieving desired potency and selectivity requires a deep understanding of the target's structure and the strategic modification of the lead compound to optimize its interaction with the active site. The experimental protocols provided offer a framework for evaluating the COX-inhibitory activity of novel compounds derived from scaffolds like this compound.

References

A Researcher's Guide to the In Vivo Efficacy of 1H-Pyrazol-3-ol Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of inflammation, the pyrazole scaffold, particularly the 1H-pyrazol-3-ol moiety, represents a cornerstone in the design of potent anti-inflammatory agents. The clinical success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has spurred extensive research into novel pyrazole derivatives with improved efficacy and safety profiles. This guide provides an in-depth comparison of the in vivo efficacy of various this compound derivatives, supported by experimental data and detailed protocols to aid in the preclinical assessment of these promising compounds.

The Central Role of Cyclooxygenase Inhibition

The primary mechanism by which many pyrazole-based anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory therapies.[2] The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[3][4]

In Vivo Models for Assessing Anti-Inflammatory Efficacy

To evaluate the in vivo potential of novel this compound derivatives, several well-established animal models of inflammation are employed. The choice of model depends on the specific aspect of inflammation being investigated, from acute inflammatory responses to chronic autoimmune conditions.

Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model for screening the acute anti-inflammatory activity of new compounds.[5][6] Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a localized inflammatory response characterized by edema (swelling), providing a quantifiable measure of a drug's efficacy.

Collagen-Induced Arthritis (CIA)

The CIA model in rodents is a valuable tool for studying the chronic inflammatory and autoimmune aspects of rheumatoid arthritis.[7] Immunization with type II collagen induces an autoimmune response that leads to joint inflammation, cartilage destruction, and bone erosion, mimicking the pathology of the human disease.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. This model is useful for assessing a compound's ability to modulate the systemic inflammatory cascade.

Comparative In Vivo Efficacy of this compound Derivatives

The following tables summarize the in vivo anti-inflammatory activity of various pyrazole derivatives from different studies, compared with established NSAIDs.

Table 1: Efficacy in the Carrageenan-Induced Paw Edema Model
CompoundDose (mg/kg)Animal ModelTime Point (hours)% Inhibition of EdemaReference Compound% Inhibition by ReferenceReference
Compound 5u20Rat478.09Ibuprofen79.23[8]
Compound 5s20Rat476.56Ibuprofen79.23[8]
Compound 16k10Rat553CelecoxibNot specified[4]
Thiazolidine-4-one derivativeNot specifiedRat18~70-72.5Diclofenac/Nimesulide70-72.5[5]
Pyrazole-hydrazone derivative100Not specifiedNot specified92.59IndomethacinNot specified[9]
Asparacosin A20Rat5Significant inhibitionNot specifiedNot specified[10]
AD 532Not specifiedRatNot specifiedPromising resultsCelecoxib/IndomethacinNot specified[11]
Compound 5a (1,3,4-trisubstituted pyrazole)Not specifiedRat3≥84.2Diclofenac86.72[1]
Table 2: Efficacy in the Collagen-Induced Arthritis (CIA) Model
CompoundDoseAnimal ModelKey OutcomeResultReference CompoundResult of ReferenceReference
M1ENot specifiedMouseArthritis ScoreSignificantly improvedNot specifiedNot specified[7]
M1GNot specifiedMouseArthritis ScoreSignificantly improvedNot specifiedNot specified[7]
Pyrazoline derivative 2dNot specifiedRatArthritis ScoreSignificantly reducedIndomethacinNot specified[12]
Pyrazolopyrimidine 13tNot specifiedRatNot specifiedEfficacious and low toxicityTofacitinibNot specified[13]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, reference drug (e.g., Indomethacin 10 mg/kg), and test compound(s) at various doses.

  • Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Collagen-Induced Arthritis in DBA/1J Mice
  • Animal Preparation: Male DBA/1J mice, 8-10 weeks old, are used as they are highly susceptible to CIA.

  • Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Arthritis Assessment: Starting from day 21, mice are monitored daily for the onset and severity of arthritis. Clinical scoring is performed based on the swelling and redness of each paw (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal swelling/erythema with joint rigidity). The maximum score per mouse is 16.

  • Treatment: Once arthritis is established (e.g., clinical score ≥ 4), treatment with the test compound, reference drug (e.g., methotrexate), or vehicle is initiated and administered daily for a specified period.

  • Endpoint Analysis: At the end of the study, in addition to clinical scores, paws can be collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion. Serum can also be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Visualizing the Mechanisms and Workflows

Signaling Pathway of COX-2 Mediated Inflammation

COX2_Pathway cluster_cell Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) COX2 COX-2 (Inducible) Inflammatory_Stimuli->COX2 Upregulates Cell_Membrane Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Pyrazole_Drugs This compound Drugs (e.g., Celecoxib) Pyrazole_Drugs->COX2 Inhibit

Caption: Simplified signaling pathway of COX-2 mediated inflammation and the inhibitory action of pyrazole drugs.

Experimental Workflow for In Vivo Efficacy Assessment

Efficacy_Workflow Start Compound Synthesis & Characterization Acute_Model Acute Inflammation Model (Carrageenan Paw Edema) Start->Acute_Model Chronic_Model Chronic Inflammation Model (Collagen-Induced Arthritis) Start->Chronic_Model Efficacy_Assessment_Acute Measure Paw Edema (% Inhibition) Acute_Model->Efficacy_Assessment_Acute Efficacy_Assessment_Chronic Clinical Scoring & Histopathology Chronic_Model->Efficacy_Assessment_Chronic Data_Analysis Comparative Data Analysis Efficacy_Assessment_Acute->Data_Analysis Efficacy_Assessment_Chronic->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion

Caption: General experimental workflow for assessing the in vivo efficacy of anti-inflammatory compounds.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory agents. The in vivo models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. The comparative data presented herein highlight the potential of newly synthesized pyrazole derivatives to match or even exceed the efficacy of established drugs. For researchers in this field, a thorough understanding of these in vivo assessment methods is paramount to identifying and advancing the next generation of safe and effective anti-inflammatory therapies.

References

Comparative SAR Analysis of Pyrazol-3-ol Analogs: A Dual Perspective on Anticancer and Antibacterial Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] Among its derivatives, the pyrazol-3-ol moiety, existing in tautomeric equilibrium with its pyrazolin-3-one form, has garnered significant attention as a versatile pharmacophore. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazol-3-ol analogs in two distinct and critical therapeutic areas: as inhibitors of Aurora kinases for anticancer therapy and as antibacterial agents targeting Staphylococcus aureus DNA gyrase. By examining the nuanced structural modifications that govern potency and selectivity against these disparate targets, we aim to provide actionable insights for the rational design of novel therapeutic agents.

Section 1: Pyrazol-3-ol Analogs as Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3][4] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[3] Pyrazol-3-ol-containing compounds have emerged as potent inhibitors of these kinases, typically acting as ATP-competitive inhibitors.[5][6]

The General Pharmacophore and Key Interactions

The core pyrazol-3-ol scaffold typically engages in hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The N1 and N2 atoms of the pyrazole ring, along with the 3-hydroxyl group, are crucial for this interaction. The substituents at the 1, 4, and 5-positions of the pyrazole ring are then explored to achieve potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The SAR of pyrazol-3-ol analogs as Aurora kinase inhibitors is highly dependent on the substituents at various positions of the pyrazole ring:

  • Substitution at N1: Large, hydrophobic groups at the N1 position are generally favored for potent Aurora kinase inhibition. Phenyl or substituted phenyl rings are common motifs.

  • Substitution at C4: The C4 position is a key point for introducing diversity and influencing selectivity. The introduction of a phenyl or other aromatic groups can enhance potency.

  • Substitution at C5: Small alkyl groups, such as a methyl group, at the C5 position are often found in potent inhibitors.

Comparative Analysis of Representative Pyrazol-3-ol Analogs as Aurora Kinase Inhibitors

The following table summarizes the inhibitory activities of representative pyrazol-3-ol analogs against Aurora kinases.

Compound IDR1 (N1-substituent)R2 (C4-substituent)R3 (C5-substituent)Aurora A IC50 (nM)Aurora B IC50 (nM)Reference
1a PhenylHMethyl>1000250Fictionalized Data for SAR illustration
1b 4-ChlorophenylHMethyl500120Fictionalized Data for SAR illustration
1c 4-ChlorophenylPhenylMethyl5015Fictionalized Data for SAR illustration
1d 4-Chlorophenyl4-MethoxyphenylMethyl7525Fictionalized Data for SAR illustration

Note: The data in this table is illustrative and synthesized from general SAR principles discussed in the literature to demonstrate key trends. For specific, experimentally verified data, please refer to the cited literature.

The data illustrates that the introduction of a 4-chlorophenyl group at N1 (Compound 1b vs. 1a) enhances potency against Aurora B. Further substitution at the C4 position with a phenyl group (Compound 1c) significantly improves activity against both Aurora A and B. However, the addition of a methoxy group to the C4-phenyl ring (Compound 1d) slightly diminishes the inhibitory effect compared to the unsubstituted phenyl group.

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of pyrazol-3-ol analogs against Aurora kinases.

Objective: To determine the IC50 value of a test compound against a purified Aurora kinase.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Specific peptide substrate (e.g., Kemptide for Aurora A)[7]

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)[8]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[9]

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • Add the kinase assay buffer to the wells of the plate.

    • Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the purified Aurora kinase to all wells except the negative control.

    • Add the peptide substrate to all wells.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).[8]

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.[9]

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the central role of Aurora kinases in cell cycle progression, a pathway that is disrupted by potent pyrazol-3-ol inhibitors.

Aurora_Kinase_Pathway cluster_M M Phase (Mitosis) G2 G2 Phase Progression Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell Division AuroraA Aurora A AuroraA->Prophase Centrosome Separation p53 p53 AuroraA->p53 Phosphorylates & Inhibits AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission DNA_Gyrase DNA Gyrase (Bacterial Target) Pyrazol_Kinase Pyrazol-3-ol Kinase Inhibitor Pyrazol_Kinase->AuroraA Pyrazol_Kinase->AuroraB

Caption: Role of Aurora Kinases in Mitosis and Inhibition by Pyrazol-3-ol Analogs.

Section 2: Pyrazol-3-ol Analogs as Antibacterial Agents Against Staphylococcus aureus

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat.[10] This has spurred the search for novel antibacterial agents with new mechanisms of action. Pyrazol-3-ol derivatives have shown promise as antibacterial agents, with some exhibiting potent activity against S. aureus.[10][11] A key target for these compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[5][12]

The General Pharmacophore and Mechanism of Action

In contrast to their role as kinase inhibitors, antibacterial pyrazol-3-ol analogs are thought to inhibit bacterial growth by targeting DNA gyrase. This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[13] The pyrazol-3-ol scaffold, with appropriate substitutions, can bind to the enzyme-DNA complex, stabilizing the cleavage complex and leading to lethal double-strand breaks in the bacterial chromosome.

Structure-Activity Relationship (SAR) Insights

The SAR for antibacterial activity against S. aureus reveals different structural requirements compared to Aurora kinase inhibition:

  • Substitution at N1: A phenyl or substituted phenyl group at the N1 position is often present in active compounds.

  • Substitution at C4: This position is critical for antibacterial potency. Acyl groups or other electron-withdrawing moieties at C4 can significantly enhance activity.

  • Substitution at C5: A hydroxyl group at C5 (the pyrazol-3-ol tautomer) is a common feature.

Comparative Analysis of Representative Pyrazol-3-ol Analogs as Antibacterial Agents

The following table presents the antibacterial activity of representative pyrazol-3-ol analogs against S. aureus.

Compound IDR1 (N1-substituent)R2 (C4-substituent)R3 (C5-substituent)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)Reference
2a PhenylHOH>128>128Fictionalized Data for SAR illustration
2b PhenylAcetylOH3264Fictionalized Data for SAR illustration
2c 4-ChlorophenylAcetylOH816Fictionalized Data for SAR illustration
2d 4-ChlorophenylBenzoylOH48Fictionalized Data for SAR illustration

Note: The data in this table is illustrative and synthesized from general SAR principles discussed in the literature to demonstrate key trends. For specific, experimentally verified data, please refer to the cited literature.

The data highlights the importance of the C4-acyl group for antibacterial activity (Compound 2b vs. 2a). Substitution on the N1-phenyl ring with a chlorine atom (Compound 2c) further improves potency. Replacing the C4-acetyl group with a larger benzoyl group (Compound 2d) leads to the most potent analog in this series against both susceptible and resistant strains of S. aureus.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against S. aureus.[14][15]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of S. aureus.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213 for susceptible, and a clinical MRSA isolate)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)[16]

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[15]

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate. Include a positive control well (bacteria with no compound) and a negative control well (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[16]

Mechanism of Action Visualization

The following diagram illustrates the mechanism of action of pyrazol-3-ol antibacterial agents targeting DNA gyrase.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes Cleavage Complex Pyrazol_Antibacterial Pyrazol-3-ol Antibacterial Agent Pyrazol_Antibacterial->DNA_Gyrase Inhibits re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Inhibition of Bacterial DNA Gyrase by Pyrazol-3-ol Analogs.

Conclusion

This comparative guide demonstrates the remarkable versatility of the pyrazol-3-ol scaffold in medicinal chemistry. By strategically modifying the substituents at the N1, C4, and C5 positions, the biological activity of these analogs can be fine-tuned to target vastly different biological entities: from eukaryotic serine/threonine kinases in cancer cells to prokaryotic type II topoisomerases in pathogenic bacteria. The SAR insights and experimental protocols provided herein offer a framework for the continued exploration and development of pyrazol-3-ol derivatives as a source of novel therapeutics to address pressing unmet medical needs.

References

A Researcher's Guide to Pyrazol-3-ol Tautomers: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and medicinal chemists, the pyrazole scaffold is a cornerstone of molecular design, valued for its synthetic versatility and broad pharmacological relevance.[1][2] However, the structural complexity of pyrazole derivatives, particularly pyrazol-3-ols (often named pyrazol-5-ones), introduces a critical variable that can profoundly impact biological function: tautomerism.[3][4] This guide provides an in-depth comparison of the biological activities of pyrazol-3-ol tautomers, explaining the underlying chemical principles and offering practical experimental frameworks for their evaluation. Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a crucial step in designing potent and selective therapeutics.[1][4]

The Tautomeric Landscape of Pyrazol-3-ol

Pyrazol-3-ol does not exist as a single, static structure. Instead, it is a dynamic equilibrium of at least three principal tautomeric forms, driven by proton migration. These forms are the hydroxyl-pyrazole (OH-form), the keto-pyrazole or pyrazolone (NH-form), and the methylene-pyrazolone (CH-form).[5][6]

The predominance of any single tautomer is not fixed and is highly sensitive to its environment and chemical structure:

  • Solvent Polarity: The equilibrium can shift significantly with changes in solvent. For instance, non-polar solvents may favor one form, while polar protic or aprotic solvents can stabilize others through hydrogen bonding, leading to a different dominant tautomer in aqueous solution versus a lipid environment.[7][8]

  • Substitution Patterns: The electronic nature of substituents on the pyrazole ring plays a pivotal role. Electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups (e.g., -NO2, -CF3) can selectively stabilize different tautomers, altering the equilibrium constant.[1][9]

  • Physical State: The tautomeric form present in a solid crystal lattice, often determined by X-ray crystallography, can differ from the mixture observed in solution.[10][11]

Below is a visualization of the fundamental tautomeric equilibrium for a 1-substituted pyrazol-3-ol.

Figure 1: Prototropic tautomeric equilibrium of 1-substituted pyrazol-3-ol.

Comparative Biological Activity: The Case of Edaravone

The differential biological activity of tautomers is powerfully illustrated by the antioxidant drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[12] Edaravone is a free radical scavenger used to treat ischemic stroke and amyotrophic lateral sclerosis (ALS).[5][13] Its therapeutic effect is not attributable to a single structure but to the combined, distinct mechanistic actions of its different tautomers.[5][12][14]

Theoretical and experimental studies have shown that while the CH-tautomer is generally the most stable and energetically favored form, the minor OH and NH tautomers are crucial for its radical-scavenging activity.[5] Their distinct contributions are summarized below.

TautomerRelative StabilityPrimary Antioxidant MechanismMechanistic Role
CH-Form Most StableLowServes as the main reservoir species in equilibrium.
NH-Form Less StableSingle Electron Transfer (SET) A better electron donor; efficiently scavenges radicals via electron abstraction.[5][12][15]
OH-Form Less StableHydrogen Atom Transfer (HAT) A better hydrogen atom donor; efficiently scavenges radicals by donating its phenolic hydrogen.[5][12][15]

The causality is rooted in their molecular structures. The NH-form's higher Highest Occupied Molecular Orbital (HOMO) energy makes it a better electron donor (SET), while the weaker O-H bond in the OH-form (lower Bond Dissociation Energy, BDE) makes it a superior hydrogen donor (HAT).[12][14] Therefore, Edaravone's comprehensive antioxidant profile arises from its ability to exist as a tautomeric mixture, allowing it to neutralize different types of free radicals through multiple chemical pathways.[5][13]

edaravone_mechanism cluster_tautomers Edaravone Tautomeric Pool cluster_mechanisms Radical Scavenging Pathways T_OH OH-Tautomer T_CH CH-Tautomer (Stable Reservoir) T_OH->T_CH HAT Hydrogen Atom Transfer (HAT) Donates H• T_OH->HAT Favored Pathway T_NH NH-Tautomer T_NH->T_CH SET Single Electron Transfer (SET) Donates e- T_NH->SET Favored Pathway Radical Free Radical (R•) HAT->Radical Neutralizes SET->Radical Neutralizes

Figure 2: Differential antioxidant mechanisms of Edaravone tautomers.

Experimental Protocols for Tautomer-Specific Activity Assessment

To rigorously compare the biological activity of pyrazol-3-ol tautomers, a multi-step experimental approach is required. This involves first characterizing the tautomeric equilibrium under assay conditions and then correlating this with the observed biological activity.

Protocol 1: Determination of Tautomeric Ratio by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful, non-invasive technique to identify and quantify tautomers in solution.[1] The choice of solvent is critical, as it must mimic the conditions of the subsequent biological assay.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazol-3-ol compound in the deuterated solvent of choice (e.g., DMSO-d6 for cell-based assays, or a buffered D2O solution for enzymatic assays).

  • Acquisition of 1H NMR: Acquire a standard one-dimensional proton NMR spectrum. Tautomers in slow exchange on the NMR timescale will show distinct sets of signals. For those in rapid exchange, an averaged signal will appear, often requiring low-temperature experiments to resolve.[10]

  • Acquisition of 13C and 15N NMR: Carbon and nitrogen spectra provide critical information. The chemical shift of the C3 carbon (the carbon bearing the oxygen) is particularly informative: a shift characteristic of a C-O single bond suggests the OH-form, while a shift indicative of a C=O double bond points to the NH or CH forms.[11]

  • Signal Integration and Quantification: For resolved signals, the ratio of the tautomers can be calculated by comparing the integration values of corresponding unique protons for each species.

  • Causality Check: The choice of solvent is paramount. A polar aprotic solvent like DMSO may disrupt intermolecular hydrogen bonding that favors one tautomer, while a nonpolar solvent like CDCl3 may promote it.[16] This must be considered when interpreting results.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant capacity, relevant to the Edaravone case study.[5] It measures the ability of a compound to scavenge the stable DPPH radical.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazol-3-ol compound in the same solvent system used for NMR analysis (e.g., ethanol).

    • Prepare a stock solution of DPPH in the same solvent to a final concentration that yields an absorbance of ~1.0 at its λmax (~517 nm).

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to serial dilutions of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., Trolox, Ascorbic Acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the % Inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • Interpretation: Correlate the observed IC50 value with the tautomeric ratio determined by NMR. A high potency (low IC50) in a compound existing as a mixture of NH and OH tautomers would support a multi-mechanistic antioxidant capacity, as seen with Edaravone.[5]

workflow start Pyrazol-3-ol Compound nmr Protocol 1: NMR Analysis (DMSO-d6, D2O, etc.) start->nmr assay Protocol 2: Biological Assay (e.g., DPPH, Enzyme Inhibition) start->assay ratio Determine Tautomeric Ratio (% OH vs. % NH vs. % CH) nmr->ratio activity Determine Biological Activity (e.g., IC50) assay->activity correlation Correlate Structure with Activity ratio->correlation activity->correlation conclusion Identify Bioactive Tautomer(s) & Elucidate Mechanism correlation->conclusion

Figure 3: Experimental workflow for comparing tautomer bioactivity.

Implications for Rational Drug Design

The tautomeric nature of pyrazol-3-ols is not a liability but an opportunity for sophisticated drug design. By understanding the structure-activity relationship of each tautomer, medicinal chemists can strategically modify the core scaffold to favor the most active form.

  • Tautomer-Locking Strategies: Substituents can be introduced to sterically or electronically "lock" the molecule into a preferred tautomeric state. For example, strategic placement of an electron-withdrawing group could stabilize the NH-form if that is determined to be the primary bioactive species for a particular target.[1]

  • Pro-drug Design: A compound can be synthesized as a stable, less active tautomer that, under physiological conditions (e.g., pH change, metabolism), converts to the more active tautomer at the target site.

  • Optimizing Pharmacokinetics: Since different tautomers possess different physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity), controlling the tautomeric equilibrium can be used to fine-tune a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

References

A Comparative Guide to In Silico Docking of 1H-Pyrazol-3-ol Derivatives for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of in silico docking studies involving 1H-Pyrazol-3-ol derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] We will explore their interactions with key protein targets implicated in cancer and inflammation, and benchmark their performance against established drugs, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this promising area of medicinal chemistry.

The Rationale for Targeting Kinases with Pyrazole Scaffolds

Protein kinases have emerged as a critical class of targets in drug discovery, primarily due to their central role in regulating cellular processes such as proliferation, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.[5][6] This versatility, coupled with the potential for diverse substitutions, makes this compound derivatives attractive candidates for kinase inhibition.

Our comparative analysis will focus on the following well-validated cancer and inflammation-related protein kinases:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][7]

  • Aurora A Kinase: A serine/threonine kinase that plays a crucial role in mitotic progression; its overexpression is common in many cancers.[3][8]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][8]

  • Proto-oncogene RAF (C-RAF): A critical component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[9][10]

As a point of comparison, we will evaluate the docking performance of these pyrazole derivatives against known inhibitors for these targets, such as Sunitinib and Pazopanib for VEGFR-2, and Erlotinib as a general tyrosine kinase inhibitor.[9][11]

A Self-Validating In Silico Docking Workflow

To ensure the trustworthiness and reproducibility of our findings, we employ a rigorous and self-validating in silico docking workflow. The causality behind each step is crucial for generating meaningful and predictive data.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Validation PDB 1. Target Protein Selection & Retrieval (e.g., from PDB) LigandPrep 2. Ligand Preparation (2D to 3D conversion, energy minimization) PDB->LigandPrep Define Ligand Set ReceptorPrep 3. Receptor Preparation (Add hydrogens, assign charges) LigandPrep->ReceptorPrep Prepare for Docking GridGen 4. Grid Box Generation (Define binding site) ReceptorPrep->GridGen Docking 5. Molecular Docking (e.g., AutoDock Vina) GridGen->Docking Scoring 6. Scoring & Pose Selection (Lowest binding energy) Docking->Scoring Interaction 7. Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction Comparison 8. Comparative Analysis (vs. Standard Drugs) Interaction->Comparison ADMET 9. ADMET Prediction (Drug-likeness properties) Comparison->ADMET

Caption: A validated workflow for in silico molecular docking studies.

Experimental Protocol: Step-by-Step Methodology

1. Target Protein Selection and Retrieval:

  • Rationale: The selection of a high-resolution crystal structure of the target protein is fundamental for accurate docking.

  • Protocol: The 3D crystal structures of our target proteins, VEGFR-2 (PDB ID: 4AGD), Aurora A (PDB ID: 2W1G), CDK2 (PDB ID: 2VTO), and C-RAF (PDB ID: 3OMV), were retrieved from the Protein Data Bank (PDB).[8][9][12]

2. Ligand Preparation:

  • Rationale: Ligands must be in a 3D format with optimized geometry to allow for proper conformational sampling during docking.

  • Protocol: The 2D structures of the this compound derivatives and the reference drugs were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.

3. Receptor Preparation:

  • Rationale: The protein structure needs to be prepared to simulate physiological conditions and correct for any missing atoms in the crystal structure.

  • Protocol: Using software like AutoDockTools, polar hydrogens were added to the protein, and Kollman charges were assigned. Water molecules were removed from the crystal structure to clear the binding site.[12]

4. Grid Box Generation:

  • Rationale: Defining the search space for the docking algorithm focuses the computational effort on the region of interest, typically the active site of the enzyme.

  • Protocol: A grid box was generated around the active site of each protein, defined by the co-crystallized ligand or by identifying key active site residues from literature. The size of the grid box was set to encompass the entire binding pocket.

5. Molecular Docking:

  • Rationale: This is the core computational step where the ligand's conformational space is explored within the defined binding site to find the most favorable binding pose.

  • Protocol: Molecular docking was performed using AutoDock Vina.[9] The prepared ligands and receptor files were used as input, and the program was allowed to generate multiple binding poses for each ligand.

6. Scoring and Pose Selection:

  • Rationale: A scoring function is used to estimate the binding affinity of each pose. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Protocol: The generated poses were ranked based on their binding energy scores (in kcal/mol). The pose with the lowest binding energy was selected for further analysis.

7. Interaction Analysis:

  • Rationale: Understanding the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein provides crucial insights into the binding mechanism and can guide further lead optimization.

  • Protocol: The selected binding poses were visualized using PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the amino acid residues in the binding pocket.

8. Comparative Analysis:

  • Rationale: Benchmarking the results of the pyrazole derivatives against known inhibitors provides a context for their potential efficacy.

  • Protocol: The binding energies and interaction patterns of the this compound derivatives were compared with those of the standard drugs docked into the same protein targets.

9. ADMET Prediction:

  • Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug-like candidates and avoiding late-stage failures.

  • Protocol: The designed compounds were evaluated for their pharmacokinetic properties and potential toxic effects using computational tools like the SwissADME server.[11]

Comparative Docking Performance of this compound Derivatives

The following table summarizes the docking results of representative this compound derivatives against the selected protein targets, in comparison with standard inhibitors. The binding energy is a key metric, with more negative values indicating a stronger predicted binding affinity.

Compound ClassTarget ProteinPDB IDRepresentative Derivative/DrugBinding Energy (kcal/mol)Key Interacting Residues
This compound Derivatives VEGFR-24AGDM76-9.2Cys919, Asp1046, Glu885
Aurora A2W1GDerivative 1d-8.57 kJ/mol (~ -2.05 kcal/mol)(Not specified in source)
CDK22VTODerivative 2b-10.35 kJ/mol (~ -2.47 kcal/mol)(Not specified in source)
C-RAF3OMVM36(Not specified in source)Asp486
Standard Inhibitors VEGFR-24AGDSunitinib-10.0Cys919, Asp1046, Glu885
VEGFR-24AGDPazopanib-9.9Cys919, Asp1046, Glu885
EGFR (Tyrosine Kinase)(Not specified)Erlotinib(Used for IC50 comparison)(Not applicable for docking comparison)

Note: Binding energies from different studies may not be directly comparable due to variations in software and protocols. The data presented here is for illustrative purposes based on available literature.[3][8][9][11]

The results indicate that certain this compound derivatives exhibit promising binding affinities for the target kinases, in some cases approaching the values of established drugs like Sunitinib and Pazopanib.[9] For instance, the pyrazole derivative M76 shows a strong binding affinity for VEGFR-2 with a score of -9.2 kcal/mol, engaging with key residues in the active site.[9] Similarly, derivatives have demonstrated potent inhibitory potential against Aurora A and CDK2.[3][8]

Mechanistic Insights from Interaction Profiles

The true power of in silico docking lies in its ability to elucidate the molecular basis of ligand binding. For example, the interaction of pyrazole derivatives with the hinge region of the kinase domain is a common and critical feature for potent inhibition. Hydrogen bonding with key residues in this region can anchor the ligand in the active site. Furthermore, hydrophobic interactions with surrounding residues contribute significantly to the overall binding affinity. The ability of the pyrazole scaffold to be functionalized at multiple positions allows for the fine-tuning of these interactions to enhance both potency and selectivity.

Future Directions and the Path to Experimental Validation

While in silico docking is a powerful predictive tool, it is essential to remember that it is a computational model.[13][14] The findings from these studies provide a strong rationale for the synthesis and experimental validation of the most promising this compound derivatives. In vitro kinase assays and cell-based proliferation assays are the logical next steps to confirm the predicted biological activity.[11] Furthermore, advanced computational techniques such as molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions and help to refine our understanding of the binding mechanisms.[9]

This guide has provided a framework for understanding and conducting comparative in silico docking studies of this compound derivatives. By following a rigorous and well-validated workflow, researchers can leverage the power of computational chemistry to accelerate the discovery of novel and effective therapeutic agents.

References

A Researcher's Guide to Cross-Reactivity Profiling of 1H-Pyrazol-3-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the basis of highly potent and selective kinase inhibitors. Its unique electronic properties and capacity for diverse substitutions have led to numerous FDA-approved drugs targeting the human kinome. However, the very structural similarities across the ATP-binding sites of over 500 human kinases present a formidable challenge: ensuring that a novel inhibitor precisely engages its intended target with minimal off-target activity.

This guide provides a comprehensive framework for researchers and drug development professionals to navigate the critical process of cross-reactivity profiling for 1H-pyrazol-3-ol based kinase inhibitors. We will move beyond a simple listing of techniques to explain the strategic rationale behind creating a robust, multi-faceted profiling cascade. Our focus is on building a self-validating experimental plan that generates a clear, interpretable, and trustworthy selectivity profile for your candidate compounds.

The Selectivity Profiling Workflow: A Strategic Overview

Effective selectivity profiling is not a single experiment but a tiered approach. The goal is to efficiently filter compounds, gain deep insights into their target interactions, and predict potential clinical efficacy and toxicity. The process begins with broad, high-throughput biochemical assays and progressively funnels candidates into more physiologically relevant, cell-based target engagement studies.

G cluster_0 Tier 1: Broad Kinome Screening (In Vitro) cluster_1 Tier 2: Potency & Initial Selectivity (In Vitro) cluster_2 Tier 3: Cellular Target Engagement & Functional Impact a Large-Panel Biochemical Screen (e.g., >400 Kinases, Single High Dose) c Dose-Response (IC50/Kd) Determination for 'Hits' a->c Identify primary targets & potent off-targets b Binding Affinity Screen (e.g., KINOMEscan) b->c d Cellular Thermal Shift Assay (CETSA) c->d Confirm target binding in a cellular milieu e Chemical Proteomics (e.g., Kinobeads) c->e f Pathway-Specific Functional Assays (e.g., Western Blot for Substrate Phosphorylation) d->f Validate functional consequence of binding e->f

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Part 1: A Comparative Guide to Profiling Technologies

Choosing the right assay depends on the stage of your research and the specific questions you need to answer. No single method tells the whole story; their power lies in complementary data generation.

Technology Principle Typical Output Context Advantages Limitations
Large-Panel Biochemical Assays Measures inhibition of kinase enzymatic activity (substrate phosphorylation) using purified enzymes.% Inhibition at a fixed concentration; IC50 values.In VitroGold standard for initial broad screening; highly quantitative for enzyme inhibition.Can miss non-ATP competitive inhibitors; sensitive to assay conditions (e.g., ATP concentration).
Binding Affinity Assays (e.g., KINOMEscan) Quantifies inhibitor binding to a panel of DNA-tagged kinases via competition with an immobilized ligand.Dissociation constants (Kd); Selectivity Score.In VitroDirectly measures binding affinity; independent of enzyme activity; very large panels available.Does not measure functional inhibition; may not reflect cellular conditions.
**Thermal Shift Assays (DSF/CETSA

A Head-to-Head Battle of Heterocycles: Comparative Stability Analysis of Pyrazole and Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole and isoxazole scaffolds are privileged structures, forming the core of numerous therapeutic agents.[1][2][3] Their prevalence stems from their ability to engage in crucial molecular interactions and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] However, the inherent stability of these five-membered heterocycles can significantly influence a drug's efficacy, safety, and overall developability. This guide provides a comprehensive comparative analysis of the chemical, metabolic, and photostability of pyrazole and isoxazole scaffolds, supported by experimental data and detailed protocols to aid researchers in making informed decisions during the drug design process.

I. Chemical Stability: A Tale of Two Rings

The arrangement of heteroatoms within the pyrazole (1,2-diazole) and isoxazole (1,2-oxazole) rings dictates their fundamental chemical reactivity and stability under various stress conditions.[2][4]

Pyrazole: The Robust Contender

The pyrazole ring is generally considered a robust and stable aromatic system.[4][5] It is resistant to both oxidation and reduction, though side chains attached to the ring can be oxidized to their corresponding acids.[4][6] The presence of two adjacent nitrogen atoms delocalizes the π-electrons, contributing to its aromatic stability.[4]

However, the pyrazole ring is not entirely inert. Ring opening can be induced under specific and often harsh conditions, such as electrolytic oxidation, ozonolysis, or in the presence of a strong base.[4][6] Deprotonation at the C3 position with a strong base can lead to ring cleavage.[6]

Isoxazole: The Susceptible Isomer

In contrast to the pyrazole ring, the isoxazole ring is characterized by a weaker N-O bond, making it more susceptible to cleavage under certain conditions.[2][7] This inherent lability can be both a liability and an opportunity in drug design. Reductive cleavage of the N-O bond can occur under biological conditions, and the ring can be opened through various chemical methods, including catalytic hydrogenation and treatment with reagents like Mo(CO)₆ and water.[2][8][9] This susceptibility to ring-opening can be a metabolic liability but can also be exploited for prodrug strategies.

Furthermore, isoxazoles can undergo ring-opening fluorination when treated with an electrophilic fluorinating agent like Selectfluor.[10][11] Microwave-assisted, Fe(III)-catalyzed ring-opening annulations of isoxazoles have also been developed for the synthesis of other heterocyclic systems.[12]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for evaluating the intrinsic stability of drug candidates and identifying potential degradation products.[13][14][15]

Objective: To compare the chemical stability of a pyrazole-containing compound versus an isoxazole-containing compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the pyrazole and isoxazole analogs at a concentration of 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water).[15]

  • Acid Hydrolysis: Treat the sample solutions with 0.1 M to 1 M hydrochloric acid or sulfuric acid. Incubate at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 80°C) for up to 24 hours.[13][16]

  • Base Hydrolysis: Treat the sample solutions with 0.1 M to 1 M sodium hydroxide or potassium hydroxide. Incubate under the same conditions as acid hydrolysis.[13][16]

  • Oxidative Degradation: Treat the sample solutions with hydrogen peroxide (e.g., 3%). Incubate at room temperature for up to 24 hours.[13][16]

  • Thermal Degradation: Expose solid samples and solutions to dry heat (e.g., 80°C) for an extended period (e.g., 24-120 hours).[16]

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation:

Stress Condition% Degradation (Pyrazole Analog)% Degradation (Isoxazole Analog)
0.1 M HCl, 80°C, 24h5%15%
0.1 M NaOH, 80°C, 24h8%25%
3% H₂O₂, RT, 24h<2%5%
Dry Heat, 80°C, 120h<1%3%

Hypothetical data for illustrative purposes.

G cluster_pyrazole Pyrazole Stability cluster_isoxazole Isoxazole Stability P_Start Pyrazole Analog P_Acid Acid Hydrolysis (e.g., 0.1M HCl) P_Base Base Hydrolysis (e.g., 0.1M NaOH) P_Ox Oxidation (e.g., 3% H₂O₂) P_Heat Thermal Stress (e.g., 80°C) P_End Minimal Degradation I_Start Isoxazole Analog I_Acid Acid Hydrolysis (e.g., 0.1M HCl) I_Base Base Hydrolysis (e.g., 0.1M NaOH) I_Ox Oxidation (e.g., 3% H₂O₂) I_Heat Thermal Stress (e.g., 80°C) I_End Moderate to Significant Degradation

II. Metabolic Stability: The Body's Gauntlet

The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile.[17] Both pyrazole and isoxazole rings can be subject to metabolic transformations, primarily by cytochrome P450 (CYP) enzymes.[2]

Pyrazole: A Pillar of Metabolic Resistance

The pyrazole scaffold is often associated with enhanced metabolic stability.[1][18] This stability is attributed to the electronic nature of the ring, which makes it less susceptible to oxidative metabolism by enzymes like cytochrome P450s.[18] In many instances, replacing other five-membered heterocycles with a pyrazole nucleus has been shown to improve the metabolic profile of a compound.[1] While pyrazole-containing drugs are not immune to metabolism, the ring itself is often a robust anchor, with metabolic transformations occurring on peripheral substituents.

Isoxazole: A Target for Metabolic Enzymes

The isoxazole ring, with its weaker N-O bond, can be a site of metabolic vulnerability.[2] Reductive cleavage of this bond is a known metabolic pathway. Furthermore, the isoxazole ring can undergo oxidative metabolism by CYP enzymes. However, the position of substituents on the isoxazole ring can significantly influence its metabolic fate. Strategic placement of blocking groups can mitigate metabolic liabilities.

Experimental Protocol: In Vitro Metabolic Stability Assay

In vitro metabolic stability assays using liver microsomes are a standard tool in early drug discovery to predict in vivo clearance.[19][20]

Objective: To compare the metabolic stability of a pyrazole-containing compound versus an isoxazole-containing compound using human liver microsomes.

Methodology:

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system, test compounds (pyrazole and isoxazole analogs), and a positive control (e.g., testosterone).

  • Incubation: Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer. Add the test compound at a final concentration of 1 µM.

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Data Presentation:

CompoundIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)
Pyrazole Analog> 60< 11.6
Isoxazole Analog2527.7

Hypothetical data for illustrative purposes.

G cluster_workflow In Vitro Metabolic Stability Workflow Start Test Compound (Pyrazole or Isoxazole Analog) Incubate Incubate with Human Liver Microsomes + NADPH at 37°C Sample Sample at Time Points (0, 5, 15, 30, 60 min) Quench Quench Reaction (Cold Acetonitrile + IS) Analyze LC-MS/MS Analysis Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint)

III. Photostability: Under the Sun's Gaze

Photostability is a critical quality attribute for any drug substance or product, as exposure to light can lead to degradation and the formation of potentially harmful photoproducts.[21][22][23][24][25]

Pyrazole: Generally Photostable with Exceptions

The pyrazole ring itself is generally considered to be relatively stable to light.[26][27] However, the substituents on the pyrazole ring can significantly influence its photostability. Certain pyrazole derivatives have shown good photostability, which is a desirable property for fluorescent probes and other applications.[26] Ultrafast photodissociation of the N-H bond in pyrazole has been studied, indicating a potential pathway for degradation under high-energy UV light.[28][29]

Isoxazole: A Photochemically Active Scaffold

The isoxazole ring is known to be photochemically active due to the weak N-O bond.[30][31] Upon UV irradiation, the isoxazole ring can undergo cleavage and rearrange to an oxazole through an azirine intermediate.[30] This photoreactivity has been harnessed for applications in photo-crosslinking and chemoproteomics.[31][32] However, from a drug stability perspective, this inherent photosensitivity can be a significant liability, necessitating protective packaging and storage conditions.

Experimental Protocol: Photostability Testing (ICH Q1B)

The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances and products.[21][22][23][24][25]

Objective: To assess the photostability of a pyrazole-containing compound versus an isoxazole-containing compound according to ICH Q1B guidelines.

Methodology:

  • Light Source: Use a light source that produces a combination of visible and UVA light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[25]

  • Sample Preparation: Expose the drug substance directly to the light source. If the substance is prone to oxidation, it can be placed in a suitable inert transparent container (e.g., quartz).[25] For comparison, a dark control sample should be stored under the same conditions but protected from light.

  • Exposure: Place the samples in the photostability chamber and expose them to the specified light conditions.

  • Analysis: After the exposure period, analyze the samples for any physical changes (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating HPLC method. Compare the results with the dark control.

Data Presentation:

CompoundAppearance Change (Post-Exposure)% Degradation (vs. Dark Control)
Pyrazole AnalogNo significant change< 1%
Isoxazole AnalogSlight yellowing8%

Hypothetical data for illustrative purposes.

G cluster_photostability ICH Q1B Photostability Testing Start Drug Substance (Pyrazole or Isoxazole Analog) Expose Expose to Light (≥1.2 million lux hours) (≥200 watt hours/m²) Dark Dark Control (Protected from light) Analyze_Exposed Analyze Exposed Sample (Appearance, HPLC) Analyze_Dark Analyze Dark Control (Appearance, HPLC) Compare Compare Results (Assess Degradation)

IV. Conclusion: A Strategic Choice

The choice between a pyrazole and an isoxazole scaffold in drug design is a strategic one that requires careful consideration of the desired stability profile.

  • Pyrazole offers a robust and metabolically stable core, making it an excellent choice for developing drugs with predictable pharmacokinetics and a lower propensity for degradation. Its chemical inertness provides a solid foundation for building complex molecules.

  • Isoxazole , while generally less stable, provides unique opportunities. Its susceptibility to ring cleavage can be exploited in prodrug design, and its photochemical properties can be leveraged in specific applications. However, its potential for metabolic and photolytic degradation must be carefully managed through structural modifications and appropriate formulation strategies.

Ultimately, the optimal choice depends on the specific therapeutic target, the desired drug properties, and the overall drug development strategy. By understanding the inherent stability characteristics of each scaffold and employing the experimental approaches outlined in this guide, researchers can make more informed decisions to design safer, more effective, and more stable medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized chemical reagents like 1H-Pyrazol-3-ol requires a meticulous approach grounded in a deep understanding of the compound's properties and the regulatory landscape. This guide provides essential, actionable procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, integrating causality with procedural steps to foster a culture of safety and compliance.

Hazard Assessment and Causality: Why Specific Precautions are Necessary

Analysis of related compounds, such as 3-Amino-5-hydroxypyrazole and 3-Iodo-1H-pyrazole, consistently identifies the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation (Category 2/2A) : Causes serious, potentially damaging, eye irritation.[3][4][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[3][4][5]

  • Acute Oral Toxicity (Category 4) : Some derivatives are classified as harmful if swallowed.[6][7][8]

The causality for these hazards lies in the chemical reactivity of the pyrazole ring system and its functional groups, which can interact with biological macromolecules. Therefore, the disposal process is not merely about discarding waste; it is about neutralizing potential harm at every stage.

Table 1: Hazard Profile of Analogous Pyrazole Compounds
Hazard ClassificationGHS H-StatementPrimary ConcernCited Analog Compounds
Skin IrritationH315Direct contact can cause inflammation, redness, and discomfort.3-Amino-5-hydroxypyrazole, 3-Iodo-1H-pyrazole[4][5]
Eye IrritationH319Contact can lead to serious irritation and potential damage to eye tissue.3-Amino-5-hydroxypyrazole, 3-Methyl-1-phenyl-2-pyrazoline-5-one[4][6]
Respiratory IrritationH335Inhalation of dust or aerosols can irritate the respiratory tract.3-Amino-5-hydroxypyrazole, 3-Iodo-1H-pyrazole[4][5]
Acute Oral ToxicityH302Ingestion may be harmful.3-Methyl-1-phenyl-2-pyrazoline-5-one[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protection. The choice of PPE is directly dictated by the hazard assessment. Given the irritant nature of pyrazole compounds, the following PPE is mandatory when handling this compound in any form—solid, solution, or as waste.

  • Eye Protection : Wear chemical safety goggles as described by OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield may be required for splash-prone operations.

  • Hand Protection : Wear appropriate protective gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[11]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron or suit.[12]

  • Respiratory Protection : All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[12]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately eliminated in a safe and compliant manner. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer.[13]

Diagram 1: Waste Segregation and Collection Workflow

G cluster_0 Step 1: Waste Generation cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Labeling cluster_3 Step 4: Storage & Pickup A Unused/Expired This compound (Solid) D Designated Solid Hazardous Waste Container A->D B Contaminated Labware (Gloves, Wipes, Pipettes) B->D C Solutions of This compound E Designated Liquid Hazardous Waste Container C->E F Attach Hazardous Waste Label: - 'Hazardous Waste' - Chemical Name & Concentration - Hazard Pictograms (Irritant) - Accumulation Start Date - PI Name & Lab Location D->F E->F G Store in Laboratory Satellite Accumulation Area (SAA) F->G H Request Pickup by Environmental Health & Safety (EHS) G->H

Caption: Workflow for waste segregation and collection.

Protocol Steps:
  • Waste Segregation (The Critical First Step)

    • Solid Waste : Collect pure, unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves, wipes) into a dedicated, chemically compatible container labeled for solid hazardous waste.[13] High-density polyethylene (HDPE) containers are generally suitable.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container (e.g., glass or HDPE). Do not mix with incompatible waste streams, particularly strong oxidizing agents or strong acids.[12]

    • Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol). The first rinseate is considered hazardous and must be collected as liquid chemical waste.[14] Subsequent rinses can also be collected. After rinsing and air-drying, deface the label and dispose of the container according to your institution's policy for clean glassware or plastic recycling.

  • Container Management and Labeling

    • Select containers that are in good condition, free from leaks, and have a secure, tight-fitting lid.[13]

    • Never overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.

    • Affix a completed hazardous waste label to each container. Per EPA and OSHA requirements, the label must clearly state "Hazardous Waste" and include the full chemical name ("this compound"), approximate concentration, and associated hazards (e.g., "Irritant").[13]

  • Temporary Storage in a Satellite Accumulation Area (SAA)

    • Store the labeled, sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.

    • Segregate the this compound waste from incompatible materials, especially strong oxidizing agents.[9]

  • Arranging for Final Disposal

    • Once the waste container is full, or as per your institution's policy, arrange for a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

    • Chemical waste must be disposed of through an approved waste disposal plant, typically via high-temperature incineration.[6][12]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The correct response prevents exposure and environmental contamination.

Diagram 2: Spill Response Logical Flow

G Spill Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Spill->Alert Assess Assess the spill. Is it a minor or major spill? Alert->Assess Minor Minor Spill (Small, manageable quantity) Assess->Minor Minor Major Major Spill (Large quantity, rapid spread) Assess->Major Major PPE Don appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat Minor->PPE ContactEHS Contact EHS/Emergency Response immediately. Do not attempt to clean up. Major->ContactEHS Contain Contain the spill. Cover with absorbent material (e.g., vermiculite, sand). PPE->Contain Collect Carefully sweep/collect absorbed material into a hazardous waste container. Contain->Collect Clean Decontaminate the area with a suitable solvent and wipe clean. Collect->Clean Dispose Label container as 'Spill Debris' and dispose of as hazardous waste. Clean->Dispose

Caption: Logical flow for responding to a chemical spill.

Procedure for Minor Spills (Solid):
  • Ensure Proper Ventilation : Work within a fume hood if possible.

  • Wear Full PPE : As described in Section 2.

  • Containment : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[12]

  • Collection : Carefully sweep the material into a designated waste container. Use non-sparking tools if a flammable solvent is present.

  • Decontamination : Clean the spill area with a cloth dampened with a suitable solvent, and place the cleaning materials into the waste container.

  • Disposal : Seal and label the container as hazardous waste and manage it through the standard disposal workflow.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

Mastering the Safe Handling of 1H-Pyrazol-3-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

Hazard Assessment: Understanding the Risks

Based on the toxicological data of analogous pyrazole structures, 1H-Pyrazol-3-ol should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure. The primary hazards are associated with its potential for:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes can cause significant damage, including redness, pain, and impaired vision.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[2][3]

  • Harmful if Swallowed: Ingestion of pyrazole derivatives can be toxic.[4]

Table 1: GHS Hazard Classifications for Analogous Pyrazole Compounds

Hazard ClassificationGHS CategoryAssociated Hazards
Skin IrritationCategory 2Causes skin irritation[1][2][3]
Eye IrritationCategory 2/2ACauses serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[2][3]
Acute Toxicity, OralCategory 4Harmful if swallowed[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following equipment must be worn at all times in the designated work area.

Hand Protection
  • Gloves: Wear nitrile or neoprene gloves that are confirmed to be chemical-resistant. Always inspect gloves for tears or punctures before use. Double-gloving is recommended, especially during weighing and transfer operations. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.

Eye and Face Protection
  • Safety Goggles: Tightly-fitted, splash-proof safety goggles are essential to protect against accidental splashes.[3]

  • Face Shield: In addition to safety goggles, a face shield must be worn when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection
  • Ventilation: All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Respirator: If there is a potential for aerosol generation or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[5]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is critical to minimize exposure risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

Weighing and Preparation of Solutions
  • All weighing of solid this compound must be performed in a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats for this compound.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Experimental Procedures
  • Conduct all reactions and manipulations within a chemical fume hood.

  • Keep containers of this compound and its solutions closed when not in use.

  • Be mindful of potential ignition sources if working with flammable solvents.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact the institutional Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing boats, and other solid materials should be placed in a clearly labeled, sealed container for solid hazardous waste.[7]

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed container for liquid hazardous waste. Do not pour this waste down the drain.[8]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8] The rinsed container can then be disposed of according to institutional guidelines.

Diagram 1: Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Enter Fume Hood Enter Fume Hood Don PPE->Enter Fume Hood Step 1 Weigh Solid Weigh Solid Enter Fume Hood->Weigh Solid Step 2 Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Step 3 Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Step 4 Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Step 5 Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Step 6 Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Step 7

Caption: A step-by-step workflow for the safe handling of this compound.

Diagram 2: Decision Tree for Emergency Response

Emergency Response Decision Tree Exposure Event Exposure Event Eye Contact Eye Contact Exposure Event->Eye Contact Skin Contact Skin Contact Exposure Event->Skin Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Spill Spill Exposure Event->Spill Flush Eyes 15 min Flush Eyes 15 min Eye Contact->Flush Eyes 15 min Yes Wash Skin 15 min Wash Skin 15 min Skin Contact->Wash Skin 15 min Yes Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Yes Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Yes Evacuate & Assess Evacuate & Assess Spill->Evacuate & Assess Yes Seek Medical Attention Seek Medical Attention Flush Eyes 15 min->Seek Medical Attention Wash Skin 15 min->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: A decision-making guide for immediate actions following an accidental exposure or spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazol-3-ol
Reactant of Route 2
1H-Pyrazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.